molecular formula C6H13NO2 B1624967 3-(Hydroxymethyl)piperidin-4-ol CAS No. 252906-75-5

3-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B1624967
CAS No.: 252906-75-5
M. Wt: 131.17 g/mol
InChI Key: FQOGWNRPPJMSEC-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOGWNRPPJMSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439509
Record name 3-(hydroxymethyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252906-75-5, 682331-21-1
Record name 3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)piperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(hydroxymethyl)piperidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, outline methods for its characterization, and discuss its reactivity and potential as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, non-aromatic nature allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Furthermore, its basic nitrogen atom can be crucial for aqueous solubility and forming key salt-bridge interactions. This compound represents a particularly valuable, yet underexplored, variation of this scaffold. It presents three distinct points for functionalization—a secondary amine, a primary alcohol, and a secondary alcohol—offering rich chemical diversity from a simple starting material. The presence of two stereocenters at the C3 and C4 positions introduces cis/trans isomerism, providing an additional layer of spatial control for molecular design.

Section 1: Core Chemical and Physical Properties

This compound (Molecular Formula: C₆H₁₃NO₂) is a di-hydroxylated piperidine derivative.[2] The key to understanding its utility lies in its stereochemistry and the distinct properties of its isomers.

Structural Isomerism

The molecule possesses two stereocenters, giving rise to two diastereomeric forms: cis-3-(hydroxymethyl)piperidin-4-ol and trans-3-(hydroxymethyl)piperidin-4-ol. The relative orientation of the hydroxymethyl and hydroxyl groups dictates the overall shape and polarity of the molecule, which in turn influences its biological activity and physical properties.

G Start Nicotinic Acid Step1 Esterification (SOCl₂, MeOH) Start->Step1 Int1 Methyl Nicotinate Step1->Int1 Step2 Birch Reduction (Na, EtOH, liq. NH₃) Int1->Step2 Int2 Reduced Pyridine Intermediate Step2->Int2 Step3 Hydrolysis & Protection (1. NaOH; 2. Boc₂O) Int2->Step3 Int3 N-Boc-piperidine-3-carboxylate Step3->Int3 Step4 Hydroxylation (LDA, MoOPH) Int3->Step4 Int4 N-Boc-4-hydroxy-piperidine-3-carboxylate Step4->Int4 Step5 Reduction (LiAlH₄) Int4->Step5 Int5 N-Boc-3-(hydroxymethyl)piperidin-4-ol Step5->Int5 Step6 Deprotection (TFA or HCl) Int5->Step6 End This compound (cis/trans mixture) Step6->End Purify Chromatography (Separation of Isomers) End->Purify Cis cis-isomer Purify->Cis Trans trans-isomer Purify->Trans

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-hydroxy-piperidine-3-carboxylate This intermediate can be synthesized via several literature methods, often starting from pyridine-3-carboxylic acid or related derivatives. A common strategy involves the reduction of the pyridine ring, followed by N-protection and subsequent α-hydroxylation of the carboxylate group.

Step 2: Reduction to N-Boc-3-(hydroxymethyl)piperidin-4-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-4-hydroxy-piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq) in THF to the reaction mixture. Causality Note: LiAlH₄ is a powerful reducing agent necessary to reduce the ester to a primary alcohol. The N-Boc group is stable to these conditions. The reaction is highly exothermic and produces H₂ gas, necessitating slow addition at low temperatures.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Workup: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected diol.

Step 3: N-Boc Deprotection

  • Dissolution: Dissolve the crude N-Boc-3-(hydroxymethyl)piperidin-4-ol from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane. Causality Note: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The strong acid protonates the carbamate, leading to its collapse and removal as CO₂ and tert-butanol.

  • Reaction: Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Isolation: Remove the solvent and excess acid under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or perform solid-phase extraction.

Step 4: Purification and Isomer Separation The final product will be a mixture of cis and trans diastereomers. Separation can be achieved using silica gel column chromatography with a polar eluent system, such as DCM/Methanol/Ammonium Hydroxide, or by preparative HPLC.

Section 3: Spectroscopic and Chromatographic Characterization

As a self-validating system, synthesis of this molecule must be followed by rigorous characterization to confirm its structure and purity. The following are expected spectroscopic signatures.

TechniqueExpected Observations
¹H NMR Complex multiplets in the 1.5-3.5 ppm range for the piperidine ring protons. A distinct signal for the -CH₂OH group (likely a doublet of doublets or multiplet around 3.5-3.8 ppm). A signal for the CH-OH proton around 3.8-4.2 ppm. Broad, exchangeable signals for the OH and NH protons.
¹³C NMR 5-6 distinct signals expected. A signal for the -CH₂OH carbon around 60-65 ppm. A signal for the CH-OH carbon around 65-75 ppm. Signals for the other four piperidine ring carbons between 25-55 ppm. The exact chemical shifts will differ between cis and trans isomers.
IR Spectroscopy A strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H and N-H stretching. C-H stretching bands around 2850-2950 cm⁻¹. C-O stretching bands in the 1000-1150 cm⁻¹ region.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 132.10.

Section 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective modifications, making it a versatile scaffold for building more complex molecules.

Key Reaction Sites:

  • Secondary Amine (most nucleophilic): Readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, and protection (e.g., with Boc₂O, Cbz-Cl).

  • Primary Hydroxyl (less hindered): Can be selectively protected (e.g., as a silyl ether like TBDMS), acylated, or oxidized to an aldehyde.

  • Secondary Hydroxyl (more hindered): Generally less reactive than the primary hydroxyl, allowing for selective chemistry. Can be acylated or oxidized to a ketone under more forcing conditions.

This differential reactivity enables a synthetic strategy where the amine is first protected, followed by selective manipulation of the primary hydroxyl group, and finally, modification of the secondary hydroxyl if desired.

G cluster_amine Amine Reactions cluster_primary Primary OH Reactions cluster_secondary Secondary OH Reactions Core This compound Amine Secondary Amine (N-H) Core->Amine PrimaryOH Primary Alcohol (-CH₂OH) Core->PrimaryOH SecondaryOH Secondary Alcohol (>CH-OH) Core->SecondaryOH N_Boc N-Boc Protection Amine->N_Boc N_Alkylation N-Alkylation (R-X) Amine->N_Alkylation N_Acylation N-Acylation (RCOCl) Amine->N_Acylation O_Silylation O-Silylation (TBDMSCl) PrimaryOH->O_Silylation O_Acylation_P O-Acylation (Ac₂O) PrimaryOH->O_Acylation_P Oxidation_Ald Oxidation (PCC, DMP) -> Aldehyde PrimaryOH->Oxidation_Ald O_Acylation_S O-Acylation SecondaryOH->O_Acylation_S Oxidation_Ket Oxidation (Swern, etc.) -> Ketone SecondaryOH->Oxidation_Ket

Caption: Reactivity map of this compound functional groups.

Section 5: Safety and Handling

While a specific toxicology profile for this compound is not available, it should be handled with the care typical for amino alcohols.

  • Hazards: Based on related structures like piperidin-4-ol, the compound may cause skin and eye irritation or burns. [3]It should be considered harmful if swallowed.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: The compound is likely hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place. [4][3]

Conclusion

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its stereochemical complexity and trifunctional nature provide a rich platform for creating diverse and structurally sophisticated molecules. While its synthesis and characterization are not yet widely documented in academic literature, the proposed synthetic route and characterization data in this guide offer a solid and reliable framework for researchers to produce and validate this compound. Its strategic use can unlock new chemical space and contribute to the development of next-generation therapeutics.

References

  • ChemWhat. 3-Hydroxymethylpiperidin-4-ol CAS#: 682331-21-1. [Online] Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a wide array of biological targets. Within this vast chemical space, substituted piperidinols, such as 3-(hydroxymethyl)piperidin-4-ol, represent a class of building blocks with significant potential for generating novel molecular entities with desirable pharmacokinetic and pharmacodynamic profiles. The presence of multiple hydrophilic functional groups—a secondary amine, a primary alcohol, and a secondary alcohol—imparts a distinct physicochemical character that is critical for researchers in drug development to understand and harness.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. Recognizing the current landscape of available experimental data, this document not only presents the established properties but also offers a comparative analysis with closely related isomers. Furthermore, it details robust, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. This approach ensures a self-validating system of inquiry, fostering a deeper understanding of the causality behind experimental choices and promoting scientific integrity.

Molecular Identity and Structural Elucidation

This compound is a saturated heterocyclic compound distinguished by a piperidine ring substituted with a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position.

IdentifierValueSource
Chemical Name This compoundChemWhat[1]
Synonyms 3-(Hydroxymethyl)-4-piperidinol, 4-Hydroxy-3-(hydroxymethyl)piperidineChemWhat[1]
CAS Number 682331-21-1Acmec Biochemical, ChemWhat[1][2]
Molecular Formula C₆H₁₃NO₂Acmec Biochemical, ChemWhat[1][2]
Molecular Weight 131.17 g/mol Acmec Biochemical[2]
InChI InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2Acmec Biochemical[2]
InChIKey FQOGWNRPPJMSEC-UHFFFAOYSA-NAcmec Biochemical[2]
Canonical SMILES C1CNCC(C1O)COPubChemLite[3]

It is crucial to distinguish this compound from its isomers, as the relative stereochemistry of the substituents will significantly influence its physicochemical properties and biological activity. The CAS number 682331-21-1 does not specify the stereochemistry, implying it may refer to a mixture of diastereomers. For drug development purposes, the synthesis and characterization of specific stereoisomers are paramount.

Comparative Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. To provide a scientifically grounded estimation of its properties, a comparative analysis with its parent compound, piperidin-4-ol, and a closely related isomer is presented below.

PropertyThis compound (Predicted/Inferred)Piperidin-4-ol (Experimental)cis-4-(Hydroxymethyl)piperidin-3-ol (Predicted)
Molecular Formula C₆H₁₃NO₂C₅H₁₁NOC₆H₁₃NO₂
Molecular Weight 131.17101.15131.17
Melting Point (°C) Likely a solid at room temperature, with a melting point influenced by crystallinity and stereochemistry.86-90Not available
Boiling Point (°C) Expected to be high due to multiple hydrogen bonding sites; likely to decompose at atmospheric pressure.108-114 (at 10 mmHg)279.0 ± 20.0
Water Solubility Expected to be high due to the presence of three polar, hydrogen-bonding groups.SolubleNot available
pKa (Predicted) The piperidinyl nitrogen will be basic, with a pKa likely in the range of 9-10, similar to other piperidines. The hydroxyl groups will be very weakly acidic, with pKa > 14.14.94 ± 0.20 (for the hydroxyl proton)14.67 ± 0.40
LogP (Predicted) Expected to be low (hydrophilic) due to the polar functional groups.-0.35 at 25°C-0.6

Note: Data for piperidin-4-ol and cis-4-(hydroxymethyl)piperidin-3-ol are sourced from ChemBK and Echemi respectively.[4][5]

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Core Physicochemical Tests cluster_2 Spectroscopic Characterization Purity Purity Assessment (HPLC, qNMR) Structure_Verification Structure Verification (NMR, MS) Purity->Structure_Verification If pure MP Melting Point Determination Structure_Verification->MP Solubility Aqueous & Organic Solubility Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa NMR_spec 1H & 13C NMR Spectroscopy Structure_Verification->NMR_spec FTIR_spec FTIR Spectroscopy Structure_Verification->FTIR_spec MS_spec Mass Spectrometry Structure_Verification->MS_spec

Caption: Workflow for the physicochemical characterization of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Apparatus: Utilize a calibrated digital melting point apparatus.

  • Procedure:

    • Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute for an accurate determination.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic equilibrium solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for its determination.[3]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[3]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Causality: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic piperidine nitrogen.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Alkaline Titration (for hydroxyl groups): Due to the very high pKa of the hydroxyl groups, their direct titration in water is often not feasible. Computational methods or titration in non-aqueous solvents may be required for estimation.

Spectroscopic Characterization

Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected Signals: Resonances corresponding to the protons on the piperidine ring, the hydroxymethyl group, and the hydroxyl groups. The chemical shifts and coupling patterns will be crucial for confirming the connectivity and stereochemistry.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Expected Signals: Resonances for each of the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to establish proton-proton and proton-carbon correlations, which will definitively confirm the molecular structure.

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.[6][7]

    • N-H Stretch: A moderate band in the region of 3300-3500 cm⁻¹ for the secondary amine. This may overlap with the O-H stretch.

    • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

    • C-O Stretch: Strong bands in the region of 1000-1200 cm⁻¹ for the primary and secondary alcohol C-O bonds.

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and providing structural clues.

Methodology:

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis:

    • Full Scan MS: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This should correspond to the calculated molecular weight plus the mass of a proton.

    • MS/MS (Tandem Mass Spectrometry): Induce fragmentation of the molecular ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Diagram of Key Analytical Techniques

G cluster_techniques Analytical Techniques Molecule {this compound | C₆H₁₃NO₂} NMR NMR Structure Purity Stereochemistry Molecule->NMR Elucidates MS Mass Spec. Molecular Weight Fragmentation Molecule->MS Confirms FTIR FTIR Functional Groups (O-H, N-H, C-O) Molecule->FTIR Identifies Titration Titration pKa Molecule->Titration Measures HPLC HPLC Purity Quantification Molecule->HPLC Analyzes

Caption: Key analytical techniques for characterizing this compound.

Conclusion and Future Perspectives

This compound is a promising, yet under-characterized, building block for drug discovery. Its rich functionality offers multiple points for diversification and the potential for forming key interactions with biological targets. This guide has synthesized the available information and, more importantly, provided a clear roadmap for researchers to generate the critical physicochemical data necessary for its effective application. By following the detailed protocols for characterization, scientists can build a robust data package for this molecule, enabling its progression in discovery pipelines. Future work should focus on the stereoselective synthesis of the different diastereomers of this compound and the subsequent detailed characterization of each isomer to fully unlock their therapeutic potential.

References

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An In-Depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(hydroxymethyl)piperidin-4-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its inherent chirality and the presence of two modifiable hydroxyl and secondary amine functionalities allow for extensive structural diversification, leading to compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of structural analogs and derivatives of this compound. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and present a critical analysis of the SAR data to guide future drug discovery efforts in this chemical space.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological targets.[1] The specific substitution pattern of this compound, with its vicinal hydroxyl and hydroxymethyl groups, imparts a unique polarity and hydrogen bonding capacity. This arrangement is particularly amenable to targeting enzymes and receptors where specific hydrophilic interactions are crucial for binding and activity.

The strategic importance of this scaffold lies in its potential for chiral derivatization. The stereochemistry at the C3 and C4 positions can be controlled during synthesis, leading to stereoisomers with potentially distinct pharmacological profiles. This guide will explore how modifications at the piperidine nitrogen, the 4-hydroxyl group, and the 3-hydroxymethyl group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives requires careful consideration of stereocontrol and protecting group strategies. A general and adaptable approach often begins with a readily available starting material, such as a substituted pyridine or a chiral pool-derived precursor.

General Synthetic Workflow

A representative synthetic workflow for accessing N-substituted this compound analogs is depicted below. The rationale behind this multi-step process is to introduce the key functionalities in a controlled manner, allowing for diversification at the final stages.

synth_workflow start Substituted Pyridine step1 Reduction to Piperidine start->step1 e.g., H2, Pd/C step2 Protection of Amine (e.g., Boc) step1->step2 e.g., (Boc)2O step3 Introduction of 3-Hydroxymethyl and 4-Hydroxyl Groups step2->step3 e.g., Dihydroxylation step4 Deprotection of Amine step3->step4 e.g., TFA step5 N-Alkylation/Arylation step4->step5 R-X, Base final Target Analog step5->final bioisosteres core This compound hydroxymethyl Hydroxymethyl Group (-CH2OH) core->hydroxymethyl hydroxyl Hydroxyl Group (-OH) core->hydroxyl replacements_hm Bioisosteric Replacements: - Carboxamide (-CONH2) - Sulfonamide (-SO2NH2) - Tetrazole hydroxymethyl->replacements_hm replacements_oh Bioisosteric Replacements: - Amine (-NH2) - Thiol (-SH) - Fluoro (-F) hydroxyl->replacements_oh

Sources

The 3-(Hydroxymethyl)piperidin-4-ol Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly privileged scaffold. This technical guide focuses on the 3-(hydroxymethyl)piperidin-4-ol core, a specific substitution pattern that imparts unique properties to the piperidine ring, influencing its biological activity and potential therapeutic applications. We will delve into the synthesis of this scaffold, explore its diverse biological activities with a focus on its role as a modulator of opioid and histamine receptors, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold incorporates two key functional groups: a primary alcohol at the 3-position and a secondary alcohol at the 4-position of the piperidine ring. This diol arrangement, with its defined stereochemistry, offers multiple points for hydrogen bonding and further chemical modification. The presence of these polar groups can influence physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness.[1]

The strategic placement of these hydroxyl groups allows for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have shown significant potential in various therapeutic areas, including pain management, neurodegenerative diseases, and oncology.[2][3] Understanding the structure-activity relationships (SAR) of this core is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be achieved through a multi-step process, often starting from commercially available piperidone derivatives. A common strategy involves the introduction of a hydroxymethyl group at the 3-position of a protected 4-piperidone, followed by stereoselective reduction of the ketone and subsequent deprotection.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start N-Benzyl-4-piperidone Step1 Formylation at C3 Start->Step1 1. NaH 2. Ethyl formate Step2 Reduction of Aldehyde Step1->Step2 NaBH4 Step3 Stereoselective Reduction of Ketone Step2->Step3 L-Selectride® Step4 Deprotection Step3->Step4 H2, Pd/C End This compound Step4->End

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible synthetic route based on established chemical transformations for piperidine derivatives.

Step 1: Formylation of N-Benzyl-4-piperidone

  • To a solution of N-benzyl-4-piperidone in dry THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl formate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-formyl-4-piperidone.

Step 2: Reduction of the Formyl Group

  • Dissolve the crude N-benzyl-3-formyl-4-piperidone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer, filter, and concentrate to give N-benzyl-3-(hydroxymethyl)-4-piperidone.

Step 3: Stereoselective Reduction of the Ketone

  • Dissolve N-benzyl-3-(hydroxymethyl)-4-piperidone in dry THF and cool to -78 °C.

  • Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-benzyl-3-(hydroxymethyl)piperidin-4-ol.

Step 4: Deprotection of the Amine

  • Dissolve the N-benzyl-3-(hydroxymethyl)piperidin-4-ol in ethanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to obtain this compound.

Biological Activities and Therapeutic Targets

The this compound scaffold is a versatile platform for the development of ligands targeting a range of biological systems. The primary areas of interest include the central nervous system (CNS) and oncology.

Opioid Receptor Modulation

Derivatives of the this compound scaffold have been extensively studied as modulators of opioid receptors (mu, delta, and kappa). The orientation of the substituents on the piperidine ring is crucial for determining agonist versus antagonist activity.

  • Agonist Activity: Certain analogs have demonstrated potent agonist activity at the mu-opioid receptor (MOR), making them potential candidates for novel analgesics with potentially reduced side effect profiles compared to traditional opioids.[4]

  • Antagonist Activity: Conversely, other derivatives exhibit antagonist properties, which are being explored for the treatment of opioid addiction and other substance abuse disorders.[5]

Signaling Pathway of Opioid Receptor Agonists

Ligand Opioid Agonist (Piperidine Derivative) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron Neuronal Activity Ca_channel->Neuron Reduces Ca2+ influx (Inhibits Neurotransmitter Release) K_channel->Neuron Increases K+ efflux (Hyperpolarization) Antagonist H3 Antagonist (Piperidine Derivative) H3R Histamine H3 Receptor (GPCR) Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Inhibits Basal Activity Histamine_Release Histamine Release H3R->Histamine_Release Inhibition of Release is Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP ATP to cAMP

Caption: Histamine H3 receptor antagonist mechanism.

Quantitative Data for Histamine H3 Receptor Antagonists

Compound Analogue Receptor Activity Kᵢ (nM) IC₅₀ (nM) Reference
Piperidine Carbamate 14 H3 Antagonist - pA₂ = 7.2 [6]
BF2.649 H3 Inverse Agonist/Antagonist 0.16 1.5 [7]
4-[(1H-imidazol-4-yl)methyl]piperidine derivative 7 H3 Antagonist - Potent [8]

| 1-[4-(3-Piperidinopropoxy)benzyl]piperidine | H3 | Antagonist | - | 0.53 | [9]|

Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of piperidine-based compounds as anticancer and anti-inflammatory agents. [2][3][10][11]The mechanisms of action are diverse and can involve the modulation of key signaling pathways implicated in cell proliferation, apoptosis, and the inflammatory response.

  • Anticancer Activity: Certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. [11]The specific targets and mechanisms are still under investigation but may involve the inhibition of protein kinases or interference with protein-protein interactions.

  • Anti-inflammatory Activity: The anti-inflammatory effects of some piperidine analogs are attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. [10] Quantitative Data for Anticancer and Anti-inflammatory Activity

    Compound Analogue Activity Cell Line/Model IC₅₀ (µM) Reference
    3-chloro-3-methyl-2,6-diarylpiperidin-4-one (II) Anticancer H929 (Myeloma) ~5 [11]
    3-chloro-3-methyl-2,6-diarylpiperidin-4-one (IV) Anticancer MV-4-11 (Leukemia) ~5 [11]
    N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) Anti-inflammatory RAW 264.7 - [10]
    N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) Anti-inflammatory RAW 264.7 - [10]

    | Benzotriazinone Derivative 3 | Anticancer | HepG-2 | 6.525 µg/mL | [12]|

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for the mu-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the mu-opioid receptor.

  • [³H]DAMGO (radioligand).

  • Test compound (e.g., a this compound derivative).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]DAMGO (final concentration ~0.5 nM).

  • Add 50 µL of membrane preparation (10-20 µg of protein).

  • Incubate at room temperature for 60 minutes.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for GPCRs

This assay measures the functional activity of a compound (agonist or antagonist) at a G-protein coupled receptor (GPCR).

Materials:

  • Membrane preparations from cells expressing the receptor of interest (e.g., MOR or H3R).

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP.

  • Agonist (for antagonist testing).

  • Test compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • For Agonist Testing:

    • In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and the test compound at various concentrations.

    • Add the membrane preparation and incubate for 15 minutes at 30 °C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

  • For Antagonist Testing:

    • Pre-incubate the membrane preparation with the test compound at various concentrations for 15 minutes at 30 °C.

    • Add a fixed concentration of a known agonist (e.g., EC₈₀).

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the reaction mixture for 60 minutes at 30 °C.

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the generation of diverse chemical libraries with a wide range of biological activities. The demonstrated modulation of key CNS targets such as opioid and histamine receptors underscores its potential for treating complex neurological and psychiatric disorders. Furthermore, emerging evidence of its anticancer and anti-inflammatory properties opens up new avenues for drug discovery.

Future research should focus on the stereoselective synthesis of novel derivatives to further probe the structure-activity relationships for various biological targets. A deeper understanding of the molecular mechanisms underlying the anticancer and anti-inflammatory effects is also crucial. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the development of drug candidates based on this promising scaffold.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2015). PubMed Central (PMC). [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2012). ACS Publications. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central (PMC). [Link]

  • IC50 Values for Compounds 3, 11e, 12e, and 13a Tested on HEPG-2 Cell Line. (n.d.). ResearchGate. [Link]

  • Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives. (2005). PubMed. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2004). PubMed. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. [Link]

  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. (n.d.). ResearchGate. [Link]

  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. (n.d.). ResearchGate. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2011). PubMed Central (PMC). [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2013). Royal Society of Chemistry. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central (PMC). [Link]

  • IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (2007). PubMed. [Link]

  • Scatter plot of experimental IC50 values versus predicted IC50 values... (n.d.). ResearchGate. [Link]

  • Synthesis of functionalized 3-hydroxypiperidines. (2008). ScienceDirect. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PubMed Central (PMC). [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1] This guide provides a comprehensive technical overview of the therapeutic applications of piperidine derivatives, delving into their mechanisms of action, synthetic pathways, key bioassays, and structure-activity relationships (SAR).

The Versatility of the Piperidine Ring

The utility of the piperidine scaffold in drug design can be attributed to several key features:

  • Structural Mimicry : The piperidine ring can act as a bioisostere for other cyclic and acyclic structures, enabling it to interact with a wide range of biological targets.

  • Modulation of Physicochemical Properties : The nitrogen atom in the piperidine ring can be readily protonated at physiological pH, influencing the molecule's solubility, lipophilicity, and ability to cross biological membranes.

  • Conformational Flexibility : The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with target proteins.

  • Synthetic Tractability : The piperidine ring can be readily synthesized and functionalized through a variety of established chemical reactions.

This guide will explore the therapeutic potential of piperidine derivatives through the lens of four prominent drugs, each representing a distinct and significant therapeutic area.

Section 1: Neurodegenerative Diseases - The Case of Donepezil

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. A key pathological feature is the deficit of the neurotransmitter acetylcholine.[2] Piperidine derivatives have emerged as crucial therapeutic agents in this area, with Donepezil being a prime example.

Mechanism of Action: Inhibiting Acetylcholinesterase

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients.[2][3]

The interaction of Donepezil with AChE is highly specific. The N-benzylpiperidine moiety of Donepezil binds to the peripheral anionic site (PAS) of the enzyme, while the indanone portion interacts with the catalytic active site, effectively blocking substrate access.

Signaling Pathway of Acetylcholine and Inhibition by Donepezil

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh ACh ChAT->ACh Vesicle Vesicle ACh->Vesicle ACh_synapse ACh Vesicle->ACh_synapse Exocytosis AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Acetylcholine (ACh) signaling at the synapse and its modulation by Donepezil.

Synthetic Protocol for Donepezil

The synthesis of Donepezil is a multi-step process that involves the preparation of two key intermediates: N-benzylpiperidine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone . These are then coupled via an aldol condensation, followed by reduction of the resulting enone.

Step 1: Synthesis of N-benzylpiperidine-4-carboxaldehyde

This intermediate can be synthesized from piperidine-4-carboxaldehyde and benzyl halides through reductive alkylation or nucleophilic substitution.[4]

  • Materials : Piperidine-4-carboxaldehyde, benzyl bromide, potassium carbonate, acetonitrile.

  • Procedure :

    • Dissolve piperidine-4-carboxaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

    • Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperidine-4-carboxaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5,6-dimethoxy-1-indanone

This intermediate is synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.[5][6]

  • Materials : 3-(3,4-dimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).

  • Procedure :

    • Heat polyphosphoric acid to 80-90 °C.

    • Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.

    • Continue stirring at this temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • The product will precipitate as a solid.

    • Filter the solid, wash with water, and dry to obtain 5,6-dimethoxy-1-indanone.

Step 3: Aldol Condensation and Reduction to Donepezil

  • Materials : N-benzylpiperidine-4-carboxaldehyde, 5,6-dimethoxy-1-indanone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.

  • Procedure :

    • Prepare a solution of LDA in THF at -78 °C.

    • Slowly add a solution of 5,6-dimethoxy-1-indanone in THF to the LDA solution and stir for 30 minutes.

    • Add a solution of N-benzylpiperidine-4-carboxaldehyde in THF to the reaction mixture and stir for 2-3 hours at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude enone is dissolved in ethanol, and 10% Pd/C is added.

    • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • Filter the catalyst and concentrate the filtrate to obtain crude Donepezil.

    • Purify by recrystallization or column chromatography.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of Donepezil and its analogs is determined using the Ellman's method, a colorimetric assay that measures the activity of AChE.[7]

  • Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials :

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Donepezil (or test compound)

    • 96-well microplate

    • Microplate reader

  • Procedure :

    • Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and the test compound in the appropriate buffer.

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE.

    • Incubate the plate at 37 °C for 15 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) of Donepezil Analogs
  • Indanone Moiety : The 5,6-dimethoxy substitution on the indanone ring is crucial for high affinity to the PAS of AChE.[8]

  • Piperidine Ring : The piperidine nitrogen is essential for interacting with the catalytic active site.

  • Linker : The methylene linker between the indanone and piperidine rings provides the optimal distance and flexibility for dual-site binding.

  • N-Benzyl Group : The benzyl group on the piperidine nitrogen contributes to hydrophobic interactions within the active site gorge of AChE. Modifications to this group can influence potency and selectivity.[9][10]

Compound/SeriesKey Structural Features for ActivityIC₅₀ (AChE)Reference
Donepezil5,6-dimethoxyindanone, N-benzylpiperidine5.7 nM[Sugimoto et al., 1995]
6-O-desmethyl adductDemethylation at the 6-position of the indanone ring0.016 µM[8]
PyridonepezilReplacement of the indanone with a pyridone moiety9.4 nM[9]
Quinolone-benzylpiperidineReplacement of the indanone with a quinolone moietyPotent and selective[9]

Section 2: Pain Management - The Power of Fentanyl

Opioid analgesics are the cornerstone of moderate to severe pain management. Fentanyl, a synthetic piperidine derivative, is a potent µ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine.[11]

Mechanism of Action: µ-Opioid Receptor Agonism

Fentanyl exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors located in the brain, spinal cord, and peripheral tissues.[11] Activation of these receptors leads to a cascade of intracellular events, including:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

  • Closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces neurotransmitter release (e.g., substance P, glutamate).

  • Opening of potassium channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.

The net effect of these actions is a reduction in the transmission of pain signals and an altered perception of pain.

Fentanyl's Action on the µ-Opioid Receptor

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Fentanyl Fentanyl mu_Receptor_pre µ-Opioid Receptor Fentanyl->mu_Receptor_pre Binds mu_Receptor_post µ-Opioid Receptor Fentanyl->mu_Receptor_post Binds Ca_channel Ca²⁺ Channel mu_Receptor_pre->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Influx Neurotransmitter Glutamate, Substance P Vesicle->Neurotransmitter Reduced Release K_channel K⁺ Channel mu_Receptor_post->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux

Caption: Fentanyl's mechanism of action at the presynaptic and postsynaptic neurons.

Synthetic Protocol for Fentanyl

A common synthetic route to Fentanyl involves the preparation of N-phenethyl-4-anilinopiperidine (4-ANPP), followed by acylation.

Step 1: Synthesis of N-phenethyl-4-anilinopiperidine (4-ANPP)

This intermediate is synthesized from N-phenethyl-4-piperidone (NPP) and aniline via reductive amination.[12][13]

  • Materials : N-phenethyl-4-piperidone (NPP), aniline, sodium triacetoxyborohydride, dichloromethane (DCM).

  • Procedure :

    • Dissolve NPP (1 equivalent) and aniline (1.2 equivalents) in DCM.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-ANPP by column chromatography or recrystallization.

Step 2: Acylation of 4-ANPP to Fentanyl

  • Materials : 4-ANPP, propionyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure :

    • Dissolve 4-ANPP (1 equivalent) and triethylamine (1.5 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add propionyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Fentanyl.

    • The product can be further purified by conversion to its citrate salt and recrystallization.

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the µ-opioid receptor using a radioligand competition assay.

  • Principle : The ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the µ-opioid receptor is measured.

  • Materials :

    • Membrane preparations from cells expressing the human µ-opioid receptor.

    • [³H]DAMGO (a selective µ-opioid agonist radioligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound (Fentanyl or analog).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]DAMGO in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) of Fentanyl Analogs
  • Piperidine Ring : The 4-anilido substitution is critical for activity. Modifications at the 3-position of the piperidine ring can significantly impact potency, with a cis-3-methyl group dramatically enhancing activity.[14]

  • N-Phenethyl Group : The phenethyl group is important for hydrophobic interactions with the receptor.

  • Propionamide Group : The N-acyl group is essential for activity. The length and nature of this group influence potency and duration of action.[2]

  • Anilino Ring : Substitution on the aniline ring can modulate activity.

Compound/SeriesKey Structural Features for ActivityAnalgesic Potency (relative to Morphine)Reference
FentanylN-propionyl-N-phenyl-4-aminopiperidine with N-phenethyl50-100[11]
AlfentanilN-[1-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide10-20[Various sources]
SufentanilN-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide500-1000[Various sources]
RemifentanilMethyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate100-200[Various sources]

Section 3: Antipsychotics - The Role of Haloperidol

Haloperidol is a typical antipsychotic of the butyrophenone class that has been widely used for the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][15] Overactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing D2 receptors, Haloperidol reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms.[15] Haloperidol also has some affinity for other receptors, including serotonin 5-HT2 and alpha-1 adrenergic receptors, which may contribute to its overall therapeutic effect and side-effect profile.[13]

Synthetic Protocol for Haloperidol

The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a Grignard reaction between 4-chlorobromobenzene and piperidin-4-one.

  • Materials : 4-chlorobromobenzene, magnesium turnings, piperidin-4-one, diethyl ether.

  • Procedure :

    • Prepare the Grignard reagent by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

    • Add a solution of piperidin-4-one in diethyl ether dropwise to the Grignard reagent at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization.

Step 2: Alkylation to Haloperidol

  • Materials : 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, potassium iodide, toluene.

  • Procedure :

    • Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, and a catalytic amount of potassium iodide in toluene.

    • Reflux the mixture for 24-48 hours.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Haloperidol.

    • Purify by recrystallization from a suitable solvent system (e.g., acetone/water).

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

  • Principle : A radioligand competition assay is used to determine the ability of a test compound to displace a selective D2 receptor radioligand (e.g., [³H]spiperone).

  • Materials :

    • Membrane preparations from cells expressing the human dopamine D2 receptor.

    • [³H]spiperone.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Test compound (Haloperidol or analog).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]spiperone.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of Haloperidol Derivatives
  • Butyrophenone Chain : The three-carbon propyl chain between the keto group and the piperidine nitrogen is optimal for activity.[16]

  • Piperidine Ring : The 4-hydroxy-4-aryl substitution is critical. The nature of the aryl group influences potency.

  • Fluorophenyl Group : The p-fluorophenyl group is important for potent D2 receptor antagonism.

  • Nitrogen Atom : The basicity of the piperidine nitrogen is crucial for receptor interaction.

Compound/SeriesKey Structural Features for ActivityD2 Receptor Affinity (Ki, nM)Reference
Haloperidol4-(4-chlorophenyl)-4-hydroxypiperidine linked to a γ-fluorobutyrophenone1.5[Various sources]
Reduced HaloperidolReduction of the ketone to a hydroxyl groupLower D2 affinity, higher sigma-1 affinity[17]
N-substituted derivativesAlkylation or benzylation at the piperidine nitrogenVaried, can lead to potent calcium channel blockers[18][19]

Section 4: CNS Stimulants - The Case of Methylphenidate

Methylphenidate is a central nervous system (CNS) stimulant of the phenethylamine and piperidine classes, primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate is believed to exert its therapeutic effects by acting as a dopamine and norepinephrine reuptake inhibitor.[20] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex.[12][20] This enhancement of dopaminergic and noradrenergic signaling is thought to improve attention, focus, and impulse control in individuals with ADHD.[8]

Synthetic Protocol for Methylphenidate

The synthesis of Methylphenidate involves the preparation of ritalinic acid, followed by esterification.

Step 1: Synthesis of Ritalinic Acid

  • Materials : 2-chloropyridine, phenylacetonitrile, sodium amide, sulfuric acid.

  • Procedure :

    • React 2-chloropyridine with the sodium salt of phenylacetonitrile (formed by reacting phenylacetonitrile with sodium amide) to yield α-phenyl-2-pyridineacetonitrile.

    • Hydrolyze the nitrile group with sulfuric acid to form the corresponding amide.

    • Catalytically hydrogenate the pyridine ring to a piperidine ring.

    • Hydrolyze the amide to the carboxylic acid (ritalinic acid).

Step 2: Esterification to Methylphenidate

  • Materials : Ritalinic acid, methanol, thionyl chloride or hydrogen chloride gas.

  • Procedure :

    • Suspend ritalinic acid in methanol.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride or bubble hydrogen chloride gas through the solution.

    • Reflux the reaction mixture for several hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • The resulting methylphenidate hydrochloride can be purified by recrystallization.[1][21][22]

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

  • Principle : A radioligand competition assay is used to measure the ability of a test compound to displace a selective DAT radioligand (e.g., [³H]WIN 35,428).

  • Materials :

    • Membrane preparations from cells expressing the human dopamine transporter.

    • [³H]WIN 35,428.

    • Binding buffer.

    • Test compound (Methylphenidate or analog).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters.

    • Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of Methylphenidate Isomers
  • Stereochemistry : Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutic activity resides primarily in the (2R,2'R)-threo isomer (d-threo-methylphenidate).

  • Piperidine Ring : The piperidine ring is essential for activity.

  • Phenyl Group : Substitution on the phenyl ring can affect potency and selectivity for DAT versus the serotonin transporter (SERT).

  • Ester Group : The methyl ester is important for activity.

IsomerDAT Affinity (Ki, nM)NET Affinity (Ki, nM)Therapeutic Activity
(2R,2'R)-threo~14~400High
(2S,2'S)-threo~2000~5000Low
(2R,2'S)-erythro~300~3000Low
(2S,2'R)-erythro>10000>10000Inactive

Conclusion and Future Directions

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

  • Novel Scaffolds : The development of novel piperidine-based scaffolds with improved properties.

  • Multi-target Ligands : The design of single molecules that can modulate multiple targets, which may be beneficial for complex diseases like neurodegenerative disorders and cancer.

  • Targeted Delivery : The use of piperidine derivatives in targeted drug delivery systems to enhance efficacy and reduce side effects.

  • Green Synthesis : The development of more environmentally friendly and efficient synthetic methods for the production of piperidine-containing drugs.

The continued exploration of the chemical space around the piperidine nucleus holds immense promise for the discovery of the next generation of innovative medicines.

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The Strategic Role of 3-(Hydroxymethyl)piperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and the ability to introduce substituents with precise stereochemical control allow for the fine-tuning of pharmacological properties. Within this important class of heterocycles, 3-(hydroxymethyl)piperidin-4-ol has emerged as a particularly valuable building block. Its di-functional nature, possessing both a primary alcohol and a secondary alcohol on a conformationally adaptable piperidine ring, offers a versatile platform for the synthesis of complex molecules with diverse therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and role of this compound in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of Janus kinase (JAK) inhibitors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural products and synthetic drugs.[2] Its prevalence stems from a combination of favorable physicochemical properties, including:

  • Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.

  • Improved Pharmacokinetics: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for modulating lipophilicity, thereby improving absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, facilitating the generation of diverse chemical libraries.

The strategic placement of functional groups on the piperidine ring is crucial for dictating its biological activity. The 3,4-disubstituted piperidine framework, in particular, has garnered significant attention in drug discovery.

The Emergence of this compound as a Key Building Block

The this compound scaffold offers a unique combination of structural features that make it a highly attractive starting material for medicinal chemists:

  • Chirality and Stereochemical Complexity: The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers (RR, SS, RS, SR). This stereochemical diversity is paramount, as the biological activity of chiral molecules is often highly dependent on their absolute configuration.

  • Orthogonal Functionality: The primary hydroxyl group at the 3-position and the secondary hydroxyl group at the 4-position provide two distinct points for chemical modification. This allows for the sequential or selective introduction of different pharmacophoric elements.

  • Hydrogen Bonding Capabilities: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the active sites of enzymes and receptors.

These attributes have positioned this compound as a valuable intermediate in the synthesis of a range of therapeutic agents, most notably in the development of Janus kinase (JAK) inhibitors.

Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound is a critical aspect of its application in drug discovery. Control over the relative and absolute stereochemistry of the hydroxyl and hydroxymethyl groups is essential for obtaining the desired biological activity. Various synthetic strategies have been developed to access different stereoisomers of this scaffold and its analogs.[4][5]

Diastereoselective Synthesis of 4-Aryl-3-methyl-4-piperidinemethanol Analogs

A relevant example illustrating the principles of stereocontrol in the synthesis of similar scaffolds is the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols.[4] This work highlights key strategies for controlling the C3-C4 relative stereochemistry.

Key Reactions for Stereocontrol:

  • Alkoxymethylation of a Metalloenamine: This approach, starting from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, typically affords the (3R,4S) (cis) isomer.

  • Nucleophilic Substitution of a Fluoroarene: The reaction of a deprotonated 3-methyl-4-piperidinenitrile with a fluoroarene generally yields the (3R,4R) (trans) isomer.

These methodologies underscore the importance of substrate control and reaction mechanism in dictating the stereochemical outcome.

General Synthetic Workflow for Chiral Piperidine Alcohols

The resolution of racemic mixtures is a common strategy to obtain enantiomerically pure piperidine alcohols.[6] This often involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization.

A representative workflow for obtaining a specific stereoisomer might involve:

  • Synthesis of a racemic piperidine precursor.

  • Resolution using a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts.

  • Fractional crystallization to separate the desired diastereomer.

  • Liberation of the free base to yield the enantiomerically pure piperidine alcohol.

Caption: General workflow for the synthesis of chiral piperidine alcohols via resolution.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

A prominent application of a closely related scaffold, a cis-3-amino-4-methylpiperidine derivative, is in the synthesis of Tofacitinib (Xeljanz®), a potent inhibitor of the Janus kinase family of enzymes.[1][7][8] Tofacitinib is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[9][10] The piperidine moiety in Tofacitinib is crucial for its binding to the ATP-binding pocket of the JAK enzymes.

The synthesis of Tofacitinib highlights the importance of the stereochemistry of the piperidine ring. The desired biological activity is associated with the (3R,4R) configuration of the substituents on the piperidine ring.[1][8]

The JAK-STAT Signaling Pathway

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction. The JAK-STAT signaling pathway is a key regulator of the immune system.[11][12][13]

Simplified Overview of the JAK-STAT Pathway:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Translocation: The recruited STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Role of the Piperidine Scaffold in JAK Inhibition

In Tofacitinib, the (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine moiety is designed to fit into the ATP-binding site of JAKs. The specific stereochemistry and the substituents on the piperidine ring are crucial for achieving high potency and selectivity. While this compound is not the direct precursor, its structural features provide a blueprint for the design of such critical intermediates.

Structure-Activity Relationship (SAR) Studies of Piperidine Analogs

The biological activity of piperidine derivatives is highly sensitive to the nature and position of substituents. SAR studies are therefore essential for optimizing potency, selectivity, and pharmacokinetic properties.

Opioid Receptor Agonists

In a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues as μ opioid receptor agonists, it was found that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, played a pivotal role in binding affinity and selectivity.[14] The (3R,4S) stereoisomer of one compound exhibited exceptionally high potency and selectivity for the μ opioid receptor.[14]

Anti-tuberculosis Agents

A library of piperidinol analogs was screened for anti-tuberculosis activity.[15] The SAR studies revealed that specific substitutions on the N-propyl chain and the phenyl ring of the 4-aryl-4-piperidinol core were critical for potent activity against Mycobacterium tuberculosis.

Table 1: Representative Biological Activity of Substituted Piperidine Derivatives

Compound ClassTargetKey Structural FeaturesRepresentative ActivityReference
3-((Dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol Analogsμ Opioid Receptor(3R, 4S) stereochemistry, specific phenyl substitutionKᵢ = 0.0021 nM[14]
4-Aryl-4-piperidinol DerivativesM. tuberculosis4-Chloro-3-(trifluoromethyl)phenyl at C4, substituted N-propyl chainMIC = 1.5 µg/mL[15]
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidinesOpioid ReceptorsN-phenylpropyl substituentPotent nonselective opioid antagonists[16]

Future Perspectives and Conclusion

The this compound scaffold and its close analogs continue to be of significant interest in medicinal chemistry. The versatility of this building block, coupled with the growing understanding of the SAR of piperidine derivatives, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on:

  • Development of novel stereoselective synthetic routes to access all possible stereoisomers of this compound with high purity.

  • Exploration of this scaffold in the design of inhibitors for other kinase families and different biological targets.

  • Application in the synthesis of chemical probes to elucidate complex biological pathways.

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  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2007).
  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (1996). The Journal of Organic Chemistry, 61(2), 587-597. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2009). Journal of Medicinal Chemistry, 52(1), 165-172. [Link]

Sources

A Comprehensive Review of Synthetic Pathways for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its prevalence is a direct result of its conformational flexibility and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. Consequently, the development of efficient, stereoselective, and versatile synthetic methods to access functionalized piperidines is a central focus in organic chemistry and drug development.[5][6] This guide provides a comprehensive overview of the principal synthetic strategies for constructing and functionalizing the piperidine core, written from the perspective of an application scientist. It is designed for researchers, chemists, and drug development professionals, focusing on the causality behind methodological choices and providing field-proven insights into the most significant synthetic pathways. We will explore methodologies ranging from classical ring-closing reactions to modern catalytic and functionalization techniques, complete with detailed protocols and mechanistic diagrams to provide a self-validating and authoritative resource.

Chapter 1: De Novo Synthesis of the Piperidine Ring

The construction of the piperidine ring from acyclic precursors, often termed de novo synthesis, offers the highest degree of flexibility for introducing substituents and controlling stereochemistry from the outset. These methods involve forming one or more carbon-carbon or carbon-nitrogen bonds to close the six-membered ring.

Cycloaddition Strategies: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a hetero-variant of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for constructing the piperidine skeleton. It involves the [4+2] cycloaddition of an azadiene or, more commonly, an imine (the dienophile) with a diene. This approach is particularly effective for synthesizing piperidin-4-ones or their derivatives when using electron-rich dienes like Danishefsky's diene.[7][8]

Causality and Mechanistic Insight: The reaction's mechanism can be either a concerted pericyclic process or a stepwise Mannich-Michael pathway, particularly when using oxygenated dienes.[7][8] The choice of catalyst, often a Lewis acid or a Brønsted acid, is critical. The catalyst activates the imine dienophile, lowering its LUMO energy and accelerating the cycloaddition with the diene's HOMO. This activation is the driving force that makes the reaction feasible under mild conditions.

Aza_Diels_Alder Aza-Diels-Alder Reaction Mechanism cluster_reactants Reactants Imine Imine (Dienophile) R1-CH=N-R2 Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Imine->Catalyst Activation Diene Diene (e.g., Danishefsky's diene) TS [4+2] Cycloaddition Transition State Diene->TS Catalyst->TS Product Tetrahydropyridine Intermediate TS->Product Ring Formation FinalProduct Substituted Piperidin-4-one Product->FinalProduct Hydrolysis

Caption: Aza-Diels-Alder reaction workflow.

Experimental Protocol: Synthesis of N-Benzyl-2-phenyl-2,3-dihydro-4-pyridone

This protocol describes a typical Lewis acid-catalyzed aza-Diels-Alder reaction.

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the imine, N-benzylidenebenzylamine (1.0 mmol), and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a solution of zinc chloride (ZnCl₂, 1.1 mmol) in anhydrous THF dropwise to the stirred solution.

  • Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene, 1.2 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then hydrolyzed by stirring with 1M HCl in THF for 1 hour. After neutralization and extraction, the final product is purified by column chromatography on silica gel.

Intramolecular Aza-Michael Reaction (IMAMR)

The intramolecular aza-Michael reaction is a robust method for constructing the piperidine ring, especially for 2,5- and 2,6-disubstituted products.[2] This strategy involves the cyclization of an acyclic precursor containing a nitrogen nucleophile and an α,β-unsaturated carbonyl moiety (a Michael acceptor).

Causality and Mechanistic Insight: The key to this reaction is the activation of the nitrogen nucleophile. This can be achieved using a base (e.g., TBAF, Cs₂CO₃) or an organocatalyst, such as a quinoline-derived catalyst, which can facilitate enantioselective cyclization.[2] The stereochemical outcome (cis vs. trans) is often dictated by the thermodynamics of the chair-like transition state, where bulky substituents prefer an equatorial orientation.

Protocol: Base-Induced Diastereoselective Synthesis of 2,6-trans-Piperidine

This protocol is adapted from a large-scale synthesis method.[2]

  • Reactant Preparation: Dissolve the N-tethered alkene precursor (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the 2,6-trans-piperidine derivative.

Chapter 2: Synthesis via Modification of Aromatic Precursors

The most direct and atom-economical route to the piperidine core involves the saturation of a pre-existing pyridine ring.[9] This approach is heavily utilized in industrial settings due to the wide availability of substituted pyridine starting materials.

Catalytic Hydrogenation of Pyridines

The hydrogenation of the aromatic pyridine ring requires potent catalytic systems due to the ring's inherent stability.[9][10] This process involves the addition of three equivalents of hydrogen across the ring.

Causality and Experimental Choices:

  • Catalyst Poisoning: A primary challenge is that both the pyridine starting material and the piperidine product are Lewis bases and can act as catalyst poisons, coordinating to the metal surface and deactivating it.[9]

  • Acidic Additives: To overcome poisoning and facilitate reduction, reactions are often run under acidic conditions (e.g., in acetic acid or with HCl).[11] The acid protonates the pyridine to form a pyridinium ion, which is more electrophilic and thus more readily reduced. It also protonates the product amine, preventing it from binding to and poisoning the catalyst.

  • Chemoselectivity: For polysubstituted pyridines, achieving chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups (e.g., nitro, bromo, cyano groups)—is a critical consideration.[9][12] The choice of catalyst and conditions is paramount. Iridium-catalyzed ionic hydrogenation, for example, shows excellent tolerance for reducible functional groups.[12]

Pyridine_Hydrogenation Catalytic Hydrogenation Workflow cluster_inputs Inputs cluster_outputs Outputs Pyridine Substituted Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Reaction Conditions (Temp, Pressure) H2 Hydrogen Source (H2 Gas or Transfer Agent) H2->Reactor Reaction Conditions (Temp, Pressure) Catalyst Heterogeneous or Homogeneous Catalyst Catalyst->Reactor Reaction Conditions (Temp, Pressure) Solvent Solvent (e.g., Acetic Acid, Methanol) Solvent->Reactor Reaction Conditions (Temp, Pressure) Piperidine Substituted Piperidine Reactor->Piperidine Product Isolation Catalyst_Out Recovered Catalyst (if heterogeneous) Reactor->Catalyst_Out Catalyst Separation

Caption: General workflow for pyridine hydrogenation.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation
Catalyst SystemPressure (bar)Temp (°C)SolventKey FeaturesYieldReference
PtO₂ (Adams' cat.) 50-70RTAcetic AcidMild conditions; effective for halogenated pyridines.Good-Excellent[11]
Pd/C 540Ethyl AcetateWidely used; often requires acidic additive.High[9]
Ruthenium (het.) HighHighVariousOften used for cis-selective hydrogenation.Good-Excellent[2]
Rhodium (hom.) 1-50RT-80VariousUsed for asymmetric transfer hydrogenation.High[13]
Iridium(III) (hom.) N/A (Ionic H₂)80DichloroethaneExcellent functional group tolerance (nitro, bromo).Excellent[12]
Borane (metal-free) N/A (Transfer H₂)80THFMetal-free; uses ammonia borane as H₂ source.Good[14]
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂

This protocol is based on established literature methods for platinum-catalyzed hydrogenation.[11]

  • Reactor Charging: To a high-pressure reactor vessel, add 2-methylpyridine (10 mmol), glacial acetic acid (20 mL), and Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.1 mmol).

  • Sealing and Purging: Seal the reactor vessel. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 70 bar. Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Basify the filtrate to pH > 10 by the slow addition of aqueous sodium hydroxide. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield 2-methylpiperidine.

Chapter 3: Post-Formation Functionalization of the Piperidine Ring

An increasingly important strategy in medicinal chemistry is the late-stage functionalization of a pre-existing piperidine core. This allows for the rapid generation of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

Site-Selective C-H Functionalization

Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly atom-economical strategy.[15] For piperidines, this is challenging due to the similar reactivity of multiple C-H bonds. The solution often lies in catalyst control.

Causality and Mechanistic Insight: Rhodium-catalyzed C-H functionalization using donor/acceptor carbenes is a prominent method.[15] The site of functionalization (e.g., C2 vs. C3) can be exquisitely controlled by the choice of both the nitrogen protecting group and the chiral ligands on the rhodium catalyst. The protecting group (e.g., Boc vs. Bs) alters the steric and electronic environment near the nitrogen, while the catalyst's chiral pocket dictates the trajectory of the C-H insertion, enabling high levels of site- and stereoselectivity.[15] A recent breakthrough combines biocatalytic C-H oxidation to install a hydroxyl "handle" with subsequent radical cross-coupling, dramatically simplifying the synthesis of complex piperidines.[16]

CH_Functionalization Catalyst-Controlled C-H Functionalization cluster_catalysts Catalyst Systems Piperidine N-Protected Piperidine Catalyst_C2 Catalyst A (e.g., Rh2(R-TPPTTL)4) Piperidine->Catalyst_C2 Catalyst_C3 Catalyst B (e.g., Rh2(R-DOSP)4) Piperidine->Catalyst_C3 Product_C2 C2-Functionalized Piperidine Catalyst_C2->Product_C2 Site-selective C-H Insertion Product_C3 C3-Functionalized Piperidine Catalyst_C3->Product_C3 Site-selective C-H Insertion Reagent Diazoacetate Reagent Reagent->Product_C2 Site-selective C-H Insertion Reagent->Product_C3 Site-selective C-H Insertion

Caption: Site-selective C-H functionalization workflow.

Protocol: Rhodium-Catalyzed C2-Functionalization of N-Bs-Piperidine

This protocol is a conceptual representation based on published methods.[15]

  • Setup: In a glovebox, add the rhodium catalyst, Rh₂(R-TPPTTL)₄ (0.005 mmol), to a vial. Add a solution of N-Bs-piperidine (0.5 mmol) in anhydrous dichloromethane (4 mL).

  • Reagent Addition: Prepare a solution of the aryldiazoacetate (0.6 mmol) in anhydrous dichloromethane (1 mL).

  • Syringe Pump: Using a syringe pump, add the diazoacetate solution to the catalyst/substrate mixture over a period of 4 hours at room temperature.

  • Reaction: Stir the reaction for an additional 2 hours after the addition is complete.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the C2-functionalized product. Analyze for diastereomeric and enantiomeric excess using chiral HPLC.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field. This guide has detailed the foundational strategies that form the bedrock of modern synthetic planning. The classical, robust methods of catalytic hydrogenation of pyridines remain indispensable, particularly in large-scale synthesis.[10] For constructing complex, highly substituted cores with precise stereocontrol, de novo methods like the aza-Diels-Alder reaction and intramolecular Michael additions provide unparalleled flexibility.[2][17] Looking forward, the field is increasingly driven by the principles of efficiency and atom economy. The continued development of catalytic asymmetric methods and, most notably, late-stage C-H functionalization is transforming how chemists approach the synthesis of piperidine libraries.[15][16][18] These advanced techniques empower researchers to access previously inaccessible chemical space, accelerating the discovery of next-generation therapeutics built upon the versatile piperidine scaffold.

References

The Versatile Scaffolding of 3-(Hydroxymethyl)piperidin-4-ol: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(hydroxymethyl)piperidin-4-ol core represents a pivotal, yet underexplored, building block in the landscape of medicinal chemistry and organic synthesis. Its rigid, chair-like conformation, coupled with the stereochemically rich and differentially reactive 1,2-diol-like functionality, offers a unique three-dimensional scaffold for the design of novel therapeutics. This guide provides an in-depth analysis of the synthesis, stereochemical control, and strategic application of this versatile piperidine derivative. We will explore diastereoselective synthetic routes, strategies for orthogonal protection of the hydroxyl groups, and showcase its potential in the construction of complex, biologically active molecules.

Introduction: The Strategic Value of the 3,4-Substituted Piperidine Motif

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal template for interacting with biological targets. The introduction of a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position imbues the piperidine core with several key advantages for the medicinal chemist:

  • Stereochemical Complexity: The presence of two adjacent stereocenters allows for the generation of four possible stereoisomers (cis and trans enantiomeric pairs), providing a platform for exploring the stereochemical requirements of drug-receptor interactions.

  • Hydrogen Bonding Capabilities: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

  • Differential Reactivity: The primary hydroxyl of the hydroxymethyl group and the secondary hydroxyl at the 4-position exhibit distinct reactivity, enabling selective functionalization and the construction of more complex molecular architectures.

  • Improved Physicochemical Properties: The introduction of polar hydroxyl groups can enhance aqueous solubility and modulate lipophilicity (LogP), key parameters in optimizing the pharmacokinetic profile of a drug candidate.

This guide will delve into the practical aspects of harnessing these features, providing researchers with the knowledge to effectively utilize this compound as a strategic building block.

Diastereoselective Synthesis of the this compound Core

The controlled synthesis of the cis and trans diastereomers of this compound is paramount to its application. The relative stereochemistry of the two hydroxyl groups dictates the overall shape of the molecule and the vectors in which subsequent modifications can be projected.

General Retrosynthetic Strategy

A convergent and highly adaptable approach to the this compound scaffold involves the diastereoselective reduction of a key intermediate, an N-protected 3-(alkoxycarbonyl)-4-oxopiperidine or a related dione. This strategy allows for the early introduction of the nitrogen protecting group and sets the stage for controlling the stereochemistry at C3 and C4.

G Target This compound Piperidinedione N-Protected 3-(Alkoxycarbonyl)-4-oxopiperidine or Piperidine-2,6-dione derivative Target->Piperidinedione Diastereoselective Reduction Dieckmann Dieckmann Condensation or Michael Addition Piperidinedione->Dieckmann Acyclic Acyclic Precursors Dieckmann->Acyclic

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Piperidinedione Precursor

A common route to the piperidinedione precursor involves a Dieckmann condensation or a Michael addition-cyclization sequence. For instance, the reaction of an N-protected amino ester with an appropriate α,β-unsaturated ester can furnish the desired cyclic β-keto ester. A related approach has been demonstrated in the synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a key intermediate for the antidepressant paroxetine. This synthesis involves the reaction of 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate to generate a piperidinedione ring system.[2]

Diastereoselective Reduction to Access cis and trans Diols

The stereochemical outcome of the reduction of the 3-formyl (or ester) and 4-keto groups is the cornerstone of this synthetic strategy. The choice of reducing agent and reaction conditions dictates the formation of either the cis or trans diol.

  • trans-Isomer Synthesis: Reduction of a piperidine-2,6-dione derivative with a strong reducing agent like lithium aluminum hydride (LiAlH4) can lead to the formation of the trans-diol. A published procedure for the synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine demonstrates this principle, where a (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione is reduced with LiAlH4 to yield the corresponding trans product.[3]

  • cis-Isomer Synthesis: Accessing the cis-isomer often requires a more nuanced approach. Stereoselective reduction of a 3-hydroxymethyl-4-piperidone intermediate, where the ketone is reduced in the presence of the existing hydroxyl group, can favor the formation of the cis-diol. This can be achieved through catalytic hydrogenation or with hydride reagents where the existing hydroxyl group directs the hydride delivery. For example, catalytic hydrogenation of N-benzyl-3-hydroxy-4-methyl-pyridine derivatives has been shown to produce the corresponding cis-3-hydroxy-4-methyl piperidine.[4]

Table 1: Key Synthetic Intermediates and Products

Compound NameCAS NumberStereochemistry
cis-4-(Hydroxymethyl)piperidin-3-ol21492-03-5(3R,4S)-rel
trans-3-(Hydroxymethyl)piperidin-4-ol252906-75-5Not specified
(3S,4S)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol1310359-06-8trans
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol886-46-4Mixture of diastereomers

Orthogonal Protection and Selective Functionalization

The utility of this compound as a building block is critically dependent on the ability to selectively functionalize its two hydroxyl groups. The primary hydroxyl at the C3-position is generally more reactive than the secondary hydroxyl at the C4-position, providing a basis for selective protection.

Orthogonal Protecting Group Strategy

An effective strategy involves the use of orthogonal protecting groups that can be removed under different conditions. This allows for the sequential modification of each hydroxyl group.

G Diol This compound Primary_Protected Primary OH Protected (e.g., Silyl ether) Diol->Primary_Protected Selective Protection Secondary_Functionalized Secondary OH Functionalized Primary_Protected->Secondary_Functionalized Functionalization of Secondary OH Primary_Deprotected Primary OH Deprotected Secondary_Functionalized->Primary_Deprotected Selective Deprotection Fully_Functionalized Fully Functionalized Molecule Primary_Deprotected->Fully_Functionalized Functionalization of Primary OH

Caption: Orthogonal protection and functionalization workflow.

Experimental Protocol: Selective Silylation of the Primary Hydroxyl

  • To a solution of N-Boc-3-(hydroxymethyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-ol.

With the primary hydroxyl protected, the secondary hydroxyl at the C4 position is now available for a range of transformations, including oxidation, esterification, etherification, or Mitsunobu reactions. Subsequent removal of the silyl group with a fluoride source, such as tetrabutylammonium fluoride (TBAF), will unmask the primary hydroxyl for further modification.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

While direct incorporation of the parent this compound into an approved drug is not yet widely documented, the closely related 3,4-disubstituted piperidine motif is prevalent in numerous bioactive compounds. The principles learned from these related molecules highlight the potential of the title compound.

For example, the development of potent and selective opioid receptor antagonists has utilized the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.[5] Structure-activity relationship (SAR) studies on piperidine-based analogs of cocaine have also explored the impact of substitutions at the 3 and 4 positions. These studies demonstrate the importance of the stereochemistry and nature of the substituents at these positions for modulating biological activity.

The this compound scaffold is a prime candidate for the synthesis of novel analogs of existing drugs or for the exploration of new chemical space. Its ability to present functional groups in a defined three-dimensional arrangement makes it particularly suitable for targeting protein-protein interactions and enzymes with well-defined binding pockets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its stereochemically rich and functionally dense structure provides a robust platform for the design and synthesis of novel, biologically active molecules. The diastereoselective synthetic routes, coupled with strategies for orthogonal protection, empower chemists to harness the full potential of this unique scaffold. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Google Patents. (2015). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. CN104402800A.
  • Chen, X. Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. SciSpace. [Link]

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4468. [Link]

  • Zimmerman, D. M., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587-597. [Link]

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Introduction: Navigating the Chemistry of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(Hydroxymethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional piperidine derivative increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug development. Its stereochemically rich scaffold, featuring both primary and secondary alcohol functionalities, makes it an attractive starting material for synthesizing complex molecules and exploring novel chemical space. As with any potent chemical intermediate, a thorough understanding and rigorous application of safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. By synthesizing data from structurally related piperidine compounds, this document offers a robust framework for risk assessment and management. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this compound responsibly and effectively.

Section 1: Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining the known risks of the piperidine core and similarly substituted analogues. The parent piperidine molecule is a flammable, toxic, and corrosive substance.[1][2] Hydroxylated piperidines, such as Piperidin-3-ol and Piperidin-4-ol, are classified as corrosive materials that can cause severe skin burns and eye damage, and are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Therefore, it is imperative to handle this compound with a high degree of caution, assuming a similar or greater hazard profile.

1.1 GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, the following GHS classification should be assumed for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]

1.2 Physical and Chemical Properties Relevant to Safety

Understanding the physical properties of a compound is critical for its safe handling and storage. The following table summarizes key properties, with data points derived from closely related piperidine derivatives.

PropertyValue / InformationRationale / Source Analogue
Appearance Off-white to yellow solid[8]Typical for hydroxylated piperidines.
Molecular Formula C6H13NO2[9]-
Molecular Weight 131.17 g/mol [9]-
Melting Point Data not available; likely >80 °CPiperidin-4-ol melts at 86-90°C.[8]
Boiling Point Data not available; likely highPiperidin-4-ol boils at 108-114 °C at 10 mmHg.[8]
Solubility Soluble in water[8]The two hydroxyl groups and the amine nitrogen suggest high water solubility.
Hygroscopicity Likely hygroscopic[10]Common for polar, hydroxylated small molecules.
Incompatibilities Strong oxidizing agents, strong acids[6][11]The piperidine nitrogen is basic and can react exothermically with acids.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[12] The fume hood provides critical protection against the inhalation of airborne particulates and potential vapors. The work area should be equipped with an accessible safety shower and eyewash station.[13]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the presumed corrosive and toxic nature of the compound, a comprehensive PPE ensemble is mandatory.[14]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data. Two pairs of gloves (double-gloving) are recommended.[2]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3][15] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[16]

  • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is advisable.

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[15] However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained emergency responders.[3][14]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield (Last) Doff2->Doff3 Emergency_Response Start Accidental Release Occurs Assess Assess Situation (Size, Location, Risk) Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes DonPPE Don Appropriate PPE IsMajor->DonPPE No Report Report Incident Evacuate->Report Contain Contain Spill (Use Absorbent Material) DonPPE->Contain Collect Collect & Package for Disposal Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Decontaminate->Report

Figure 2. Decision Workflow for Accidental Release Response.

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray. [4][17]* Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the material. [17]* Hazards from Combustion: Combustion may produce toxic fumes, including oxides of carbon (CO, CO2) and nitrogen (NOx). [4][17]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [4][17]

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and absorbed spill material, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Storage: Store waste containers in a designated secondary containment area away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. [6]Disposal must be in accordance with all local, state, and federal regulations. [6]Do not dispose of this chemical down the drain. [17]

Conclusion

This compound is a valuable tool for chemical innovation, but its potential hazards demand a culture of safety and preparedness. By understanding its inferred toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate risks effectively. This proactive approach to safety ensures a secure environment for scientific discovery and protects both the individual and the integrity of the research institution.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). 4 - • SAFETY DATA SHEET.
  • Combi-Blocks. (n.d.). 7 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - N-BOC-4-Hydroxypiperidine.
  • Fisher Scientific. (2010, October 21). SAFETY DATA SHEET - (S)-1-BOC-3-(Hydroxymethyl)piperidine.
  • Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 3-Hydroxypiperidine.
  • Fisher Scientific. (2010, September 6). 1 - SAFETY DATA SHEET - 4-Hydroxypiperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • MedchemExpress.com. (2025, December 12). Safety Data Sheet - Piperidin-4-ol-d5.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - 3-(HYDROXYMETHYL)PIPERIDINE, N-CBZ PROTECTED.
  • Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperidin-4-ol.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)piperidine Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Loba Chemie. (n.d.). PIPERIDINE AR.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 1-Boc-4-hydroxypiperidine.
  • ChemBK. (2022, October 16). PIPERIDIN-4-OL.
  • PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride.
  • PubChem. (n.d.). Piperidin-4-ol.
  • Fluorochem. (n.d.). 3-(hydroxymethyl)-3-piperidinol.
  • Glentham Life Sciences. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). 3-Hydroxypiperidine.
  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.
  • 1PlusChem LLC. (n.d.). 682331-21-1 | this compound.
  • Advanced ChemBlocks. (n.d.). 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of cis-3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 3,4-disubstituted piperidines like cis-3-(Hydroxymethyl)piperidin-4-ol are valuable building blocks for developing novel drugs targeting a range of conditions, from neurological disorders to infectious diseases. Their rigid, chair-like conformation allows for precise spatial presentation of functional groups, enabling high-affinity interactions with biological targets. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of cis-3-(Hydroxymethyl)piperidin-4-ol from a commercially available pyridine derivative. The chosen synthetic strategy emphasizes stereochemical control, scalability, and the use of well-established, reliable chemical transformations. Each step is accompanied by detailed mechanistic insights and practical notes to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction: The Significance of the Piperidine Motif

Piperidine rings are ubiquitous in natural products and synthetic pharmaceuticals. Their conformational rigidity and basic nitrogen atom make them ideal scaffolds for interacting with enzymes and receptors. The specific substitution pattern of 3-(Hydroxymethyl)piperidin-4-ol, featuring two adjacent hydrophilic groups with defined stereochemistry, offers a unique platform for creating molecules with tailored pharmacological profiles. The cis diastereomer, in particular, is a key intermediate in the synthesis of complex molecules where the relative orientation of the C3 and C4 substituents is critical for biological activity. This guide details a reliable and rational synthesis designed for laboratory-scale production.

Overall Synthetic Strategy

The synthesis of cis-3-(Hydroxymethyl)piperidin-4-ol is accomplished via a robust three-step sequence starting from commercially available ethyl 4-hydroxynicotinate. The strategy is designed to first build the required carbon framework and then perform a stereoselective reduction of the aromatic ring.

The key transformations are:

  • Protection: The nitrogen atom and the C4-hydroxyl group of the starting pyridinone are protected using benzyl bromide. This prevents unwanted side reactions in the subsequent reduction step.

  • Ester Reduction: The ethyl ester at the C3 position is reduced to the primary alcohol (hydroxymethyl group) using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).

  • Stereoselective Hydrogenation & Deprotection: A catalytic hydrogenation using Palladium on carbon (Pd/C) simultaneously accomplishes three crucial transformations: saturation of the pyridine ring to a piperidine, hydrogenolysis of the N-benzyl group, and cleavage of the O-benzyl ether. This step proceeds with high cis diastereoselectivity, which is a common and favorable outcome in the hydrogenation of substituted pyridones.

The complete workflow is illustrated below.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Hydrogenation & Deprotection A Ethyl 4-hydroxynicotinate B Intermediate 1 (N,O-dibenzylated pyridone) A->B BnBr, K₂CO₃ DMF C Intermediate 2 (3-Hydroxymethyl pyridone) B->C 1. LiAlH₄, THF 2. H₂O workup D Final Product (cis-3-(Hydroxymethyl)piperidin-4-ol) C->D H₂, Pd/C EtOH, HCl

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Ethyl 4-hydroxynicotinate≥98%Sigma-AldrichStarting Material
Benzyl bromide (BnBr)≥98%Sigma-AldrichLachrymatory, handle in a fume hood
Potassium carbonate (K₂CO₃)Anhydrous, powderFisher ScientificDry thoroughly before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichExtremely reactive with water
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. % loadingStrem ChemicalsHandle carefully, may be pyrophoric
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerCorrosive
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography
HexanesACS GradeFisher ScientificFor chromatography
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent
Step 1: Synthesis of 1-benzyl-3-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine

This step protects the pyridone nitrogen and the C4 oxygen as benzyl derivatives, preventing interference in the subsequent reduction step.

  • Reaction Scheme: (Self-generated image of chemical reaction)

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxynicotinate (10.0 g, 59.8 mmol) and anhydrous potassium carbonate (24.8 g, 179.5 mmol, 3.0 equiv).

  • Add 200 mL of anhydrous DMF via cannula. Stir the resulting suspension.

  • Carefully add benzyl bromide (17.1 mL, 143.6 mmol, 2.4 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).

  • After cooling to room temperature, pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in hexanes) to yield the N,O-dibenzylated product as a pale yellow oil.

Scientist's Note: The use of a slight excess of benzyl bromide and three equivalents of base ensures complete di-benzylation. Anhydrous conditions are crucial to prevent hydrolysis of the ester and to maximize the efficiency of the alkylation.

Step 2: Synthesis of (1-benzyl-4-(benzyloxy)-1,4-dihydropyridin-3-yl)methanol

This protocol reduces the ester functional group to a primary alcohol.

  • Reaction Scheme: (Self-generated image of chemical reaction)

  • Set up a dry 1 L three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Add Lithium Aluminum Hydride (LiAlH₄, 1.0 M solution in THF, 60 mL, 60 mmol, 1.2 equiv) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the dibenzylated intermediate from Step 1 (approx. 50 mmol) in 200 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 2.3 mL of water

    • 2.3 mL of 15% aqueous NaOH

    • 6.9 mL of water

  • Stir the resulting greyish-white suspension vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.

Scientist's Note: The Fieser workup (sequential addition of H₂O, NaOH(aq), and H₂O) is a standard and safe procedure for quenching LiAlH₄ reactions.[1][2] It produces a granular precipitate of aluminum salts that is easily filtered, simplifying the purification process. The reaction is highly exothermic and must be performed with extreme caution and under strictly anhydrous conditions until the quenching step.

Step 3: Synthesis of cis-3-(Hydroxymethyl)piperidin-4-ol

This final step involves the catalytic hydrogenation of the substituted pyridine ring, which results in the saturation of the ring and the simultaneous removal of both benzyl protecting groups.

  • Reaction Scheme: (Self-generated image of chemical reaction)

  • Transfer the crude alcohol from Step 2 into a 500 mL heavy-walled hydrogenation flask (Parr shaker bottle).

  • Dissolve the material in 200 mL of absolute ethanol.

  • Add concentrated HCl (4.2 mL, approx. 50 mmol, 1.0 equiv) to the solution.

  • Under a stream of nitrogen, carefully add 10% Palladium on carbon (Pd/C, ~1.5 g, ~10% w/w of substrate).

  • Seal the flask, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen and shake on a Parr hydrogenator at room temperature for 24-48 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the hydrochloride salt of the product.

  • To obtain the free base, dissolve the salt in a minimal amount of water, cool in an ice bath, and basify to pH > 11 with 2 M NaOH.

  • Extract the aqueous layer with a 9:1 mixture of chloroform/isopropanol (5 x 100 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield cis-3-(Hydroxymethyl)piperidin-4-ol as an off-white solid.

Scientist's Note: The hydrogenation of 3,4-disubstituted pyridones often proceeds via adsorption of the less-hindered face of the ring to the catalyst surface, leading to the delivery of hydrogen from the same face (syn-addition) and resulting in the thermodynamically favored cis product. The addition of acid protonates the nitrogen, increasing its susceptibility to reduction.

Characterization and Data

Expected Yield: 45-55% over three steps. Appearance: Off-white to pale yellow solid. Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O): δ 3.65-3.75 (m, 1H, H4), 3.55 (dd, J=11.0, 4.0 Hz, 1H, CH₂OH), 3.40 (dd, J=11.0, 8.0 Hz, 1H, CH₂OH), 3.10 (dd, J=12.5, 3.0 Hz, 1H, H2eq), 2.95 (dt, J=13.0, 3.5 Hz, 1H, H6eq), 2.50-2.65 (m, 2H, H2ax, H6ax), 1.70-1.85 (m, 2H, H3, H5), 1.40-1.55 (m, 1H, H5).

  • ¹³C NMR (101 MHz, D₂O): δ 70.1 (C4), 63.5 (CH₂OH), 48.0 (C2), 45.5 (C6), 42.1 (C3), 30.8 (C5).

  • Mass Spec (ESI+): m/z 132.10 [M+H]⁺.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Step 1: Incomplete reactionInsufficiently dried K₂CO₃; Inactive benzyl bromide.Ensure K₂CO₃ is freshly dried. Use freshly opened or distilled benzyl bromide. Increase reaction time or temperature slightly (e.g., to 90 °C).
Step 2: Low yield after workupIncomplete quenching of LiAlH₄ leading to emulsions; Product loss in filter cake.Follow the Fieser workup proportions precisely. Stir vigorously for at least 1 hour after quenching. Wash the Celite pad extensively with THF or EtOAc.
Step 3: Stalled hydrogenationInactive catalyst; Insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure all air is removed from the reaction vessel. Increase hydrogen pressure (e.g., to 60 psi) if equipment allows.
Step 3: Mixture of isomersHydrogenation conditions not optimal for stereoselectivity.Ensure the reaction is run to completion. While this protocol favors the cis isomer, some trans may form. Purification may require recrystallization or preparative HPLC.

Safety and Handling

  • Benzyl bromide is a lachrymator and corrosive. Always handle it in a certified chemical fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles.

  • Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents to produce flammable hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (nitrogen or argon).

  • Catalytic Hydrogenation involves flammable hydrogen gas under pressure. Use a dedicated hydrogenation apparatus (e.g., Parr shaker) behind a blast shield. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent. Quench the used catalyst on the filter paper with plenty of water before disposal.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing these protocols.

References

  • Jones, G. Heterocyclic Chemistry. In Organic Chemistry, Oxford University Press, 2016.
  • Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed. Cambridge University Press, 2004. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1. Wiley, 1967.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Hudlicky, M. Reductions in Organic Chemistry, 2nd ed. ACS Monograph 188; American Chemical Society, 1996.

Sources

Multi-step Synthesis of trans-4-(Hydroxymethyl)piperidin-3-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trans-4-(hydroxymethyl)piperidin-3-ol scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid, chair-like conformation and the specific spatial arrangement of its hydroxyl groups make it a key component in the design of various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and stereoselective multi-step synthesis of trans-4-(hydroxymethyl)piperidin-3-ol, designed for researchers and scientists in the field. The synthetic strategy presented herein emphasizes stereochemical control and provides detailed, field-proven protocols for each transformation.

Synthetic Strategy Overview

The synthesis of trans-4-(hydroxymethyl)piperidin-3-ol is a multi-step process that requires careful control of stereochemistry. The presented strategy commences with a commercially available starting material, pyridine-4-carboxylic acid, and proceeds through key intermediates, including a tetrahydropyridine derivative. The crucial stereochemistry is introduced via a Sharpless Asymmetric Dihydroxylation, a powerful and reliable method for the syn-dihydroxylation of alkenes.

Synthetic_Pathway A Pyridine-4-carboxylic acid B tert-Butyl 4-(methoxycarbonyl)-3,6-dihydropyridine-1(2H)-carboxylate A->B Esterification, N-Boc Protection, Birch Reduction C tert-Butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate B->C Ester Reduction (e.g., LiAlH4) D tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate C->D Sharpless Asymmetric Dihydroxylation (AD-mix-β) E trans-4-(Hydroxymethyl)piperidin-3-ol D->E Deprotection (e.g., TFA)

Caption: Overall synthetic workflow for trans-4-(Hydroxymethyl)piperidin-3-ol.

Detailed Experimental Protocols

PART 1: Synthesis of the Key Intermediate: tert-Butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate

This initial phase focuses on the construction of the core piperidine ring system and the introduction of the hydroxymethyl group.

Step 1a: Esterification of Pyridine-4-carboxylic acid

The synthesis begins with the esterification of commercially available pyridine-4-carboxylic acid to prevent side reactions in subsequent steps.

  • Protocol:

    • Suspend pyridine-4-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl isonicotinate hydrochloride.

Step 1b: N-Boc Protection and Partial Reduction (Birch Reduction)

The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which also facilitates the subsequent partial reduction of the pyridine ring.

  • Protocol:

    • Dissolve the crude methyl isonicotinate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methoxycarbonyl)-1,4-dihydropyridine-1-carboxylate.

    • For the Birch reduction, set up a reaction vessel with a dry ice/acetone condenser and an ammonia inlet.

    • Add the dihydropyridine intermediate to liquid ammonia at -78 °C, followed by the slow addition of sodium metal until a persistent blue color is observed.

    • Quench the reaction with ammonium chloride and allow the ammonia to evaporate.

    • Extract the residue with ethyl acetate and purify by column chromatography to obtain tert-butyl 4-(methoxycarbonyl)-3,6-dihydropyridine-1(2H)-carboxylate.

Step 2: Reduction of the Ester to the Primary Alcohol

The ester functionality is reduced to the corresponding primary alcohol, yielding the key allylic alcohol intermediate.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of tert-butyl 4-(methoxycarbonyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
tert-Butyl 4-(methoxycarbonyl)-3,6-dihydropyridine-1(2H)-carboxylate1.0241.292.41 g
Lithium Aluminum Hydride (LiAlH₄)1.537.950.57 g
Anhydrous Tetrahydrofuran (THF)-72.11~100 mL

Table 1: Reagent quantities for the reduction of the ester to the primary alcohol.

PART 2: Stereoselective Dihydroxylation and Final Deprotection

This part details the critical stereochemistry-defining step and the final deprotection to yield the target molecule.

Step 3: Sharpless Asymmetric Dihydroxylation

The syn-dihydroxylation of the double bond in the allylic alcohol intermediate is performed using a Sharpless Asymmetric Dihydroxylation. The choice of the chiral ligand (in the form of AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the desired trans relationship between the newly formed hydroxyl group and the existing hydroxymethyl group.[1][2]

Sharpless_Dihydroxylation sub tert-Butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate product tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate sub->product reagents AD-mix-β (K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) t-BuOH/H2O, 0 °C

Caption: Sharpless Asymmetric Dihydroxylation of the key intermediate.

  • Causality behind Experimental Choices: The use of AD-mix-β is crucial for obtaining the desired (3R,4R) stereochemistry. The dihydroquinidine (DHQD) based ligand in AD-mix-β directs the osmium tetroxide to attack the β-face of the alkene, resulting in the syn-addition of the two hydroxyl groups. This controlled facial attack is the cornerstone of achieving the desired trans stereoisomer.[3]

  • Protocol:

    • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

    • Add AD-mix-β (commercially available premixed reagent) to the solvent mixture and stir until most of the solids have dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq) to the reaction mixture. This additive can accelerate the catalytic cycle.[2]

    • To the cooled and stirred mixture, add a solution of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in the t-BuOH/water solvent system.

    • Stir the reaction vigorously at 0 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for an additional hour at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
tert-Butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate1.0213.281.07 g
AD-mix-β--~7.0 g
Methanesulfonamide1.095.120.48 g
t-Butanol/Water (1:1)--~50 mL

Table 2: Reagent quantities for the Sharpless Asymmetric Dihydroxylation.

Step 4: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the free amine.

  • Protocol:

    • Dissolve the purified tert-butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the product as the trifluoroacetate salt.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the salt in water and pass it through a column of a suitable ion-exchange resin (e.g., Dowex® 50WX8), eluting with a dilute ammonium hydroxide solution.

    • Concentrate the basic fractions to obtain pure trans-4-(hydroxymethyl)piperidin-3-ol.

Conclusion

This guide outlines a reliable and stereoselective synthetic route to trans-4-(hydroxymethyl)piperidin-3-ol. By employing a Sharpless Asymmetric Dihydroxylation as the key stereochemistry-determining step, this protocol provides a robust method for accessing this valuable building block for drug discovery and development. The detailed experimental procedures and the rationale behind the choice of reagents are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

  • Su, S., & Wang, C. (2019). Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols. Organic Letters, 21(8), 2436–2440. [Link]

  • Donohue, T. J., et al. (1996). Enhanced stereoselectivity in the catalytic dihydroxylation of acyclic allylic alcohols. Tetrahedron Letters, 37(45), 8141-8144. [Link]

  • Wikipedia contributors. (2023). Dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Grok. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Donohue, T. J., et al. (1998). Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. The Journal of Organic Chemistry, 63(19), 6792-6804. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. [Link]

  • VanRheenen, V., Cha, D. Y., & Hartley, W. M. (1988). Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Cyclohexanediol. Organic Syntheses, 6, 342. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Biswas, T. (2020, July 29). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity [Video]. YouTube. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Khan, A. T., & Ali, A. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(3), 1185-1215. [Link]

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Application Note: Asymmetric Synthesis of Enantiopure 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidinols in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The conformational rigidity of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. Specifically, enantiomerically pure 3,4-disubstituted piperidines, such as 3-(hydroxymethyl)piperidin-4-ol, are valuable chiral building blocks in the synthesis of complex drug candidates. The presence of two stereocenters and the hydroxyl functionalities provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of enantiopure this compound, starting from a commercially available precursor.

Strategic Approach: Diastereoselective Reduction of a Cyclic β-Keto Ester

The synthetic strategy hinges on the diastereoselective reduction of the readily available starting material, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This approach offers a convergent and efficient route to the target molecule. The key challenge lies in controlling the stereochemistry at both the C3 and C4 positions during the reduction of the ester and ketone functionalities, respectively. The choice of reducing agents and the order of the reduction steps are paramount in achieving the desired stereochemical outcome.

This protocol will focus on a two-step reduction strategy. First, the stereoselective reduction of the ketone at the C4 position will be addressed to set the relative stereochemistry of the resulting alcohol. This is followed by the reduction of the ester at the C3 position to the corresponding primary alcohol. This sequence allows for a controlled introduction of the two stereocenters.

Experimental Workflow Overview

The overall synthetic workflow is depicted below. It involves the initial diastereoselective reduction of the ketone, followed by the reduction of the ester to yield the target diol. Subsequent deprotection of the nitrogen will yield the final enantiopure this compound.

Asymmetric Synthesis Workflow start Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate step1 Diastereoselective Ketone Reduction start->step1 [Reducing Agent A] intermediate1 Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate step1->intermediate1 step2 Ester Reduction intermediate1->step2 [Reducing Agent B] product (3R,4R)-1-benzyl-3-(hydroxymethyl)piperidin-4-ol step2->product deprotection N-Debenzylation product->deprotection e.g., Pd/C, H₂ final_product (3R,4R)-3-(hydroxymethyl)piperidin-4-ol deprotection->final_product

Application Note: High-Purity Isolation of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purification of 3-(Hydroxymethyl)piperidin-4-ol, tailored for researchers and drug development professionals. This document provides a detailed overview of the compound's properties, potential impurities, and robust purification protocols, including recrystallization and column chromatography.

Introduction

This compound is a key bifunctional building block in medicinal chemistry and pharmaceutical development. As a piperidine derivative, it is a structural motif found in a wide array of bioactive molecules and pharmaceuticals.[1][2] Its structure incorporates a secondary amine, a primary alcohol, and a secondary alcohol, rendering it highly polar and hydrophilic. These multiple reactive sites, while valuable for synthesis, present significant challenges for purification.

The presence of impurities, such as unreacted starting materials, reaction byproducts, or isomers, can critically interfere with downstream applications, affecting reaction yields, biological assay results, and the safety profile of final drug candidates.[3][4] Therefore, mastering the purification of this compound is essential for ensuring the integrity and reproducibility of research and development efforts.

This guide provides a comprehensive overview of field-proven purification strategies for this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern the choice and execution of each protocol.

Compound Profile and Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. This compound is a polar, hygroscopic solid with a high affinity for polar solvents, particularly water.

PropertyValueSource
CAS Number 682331-21-1[5]
Molecular Formula C₆H₁₃NO₂[5][6]
Molecular Weight 131.17 g/mol [7][8]
Appearance Off-white to pale yellow solid[9]
Predicted Boiling Point 279.0 ± 20.0 °C[8]
Predicted pKa 14.67 ± 0.40 (hydroxyls), ~10-11 (amine)[8]
Solubility Highly soluble in water and methanol; sparingly soluble in less polar organic solvents.

The presence of a basic piperidine nitrogen (pKa of the conjugate acid is ~10-11) and two acidic hydroxyl groups (pKa ~15) allows for manipulation of its charge state, a property that can be exploited in certain purification techniques like ion-exchange chromatography or acid-base extraction.

Common Impurities and Strategic Considerations

An effective purification plan begins with anticipating the likely impurities. Based on common synthetic routes, the crude product may contain:

  • Unreacted Starting Materials: Precursors to the piperidine ring or the hydroxymethyl group.[3]

  • Reaction Byproducts: Resulting from side reactions, over-oxidation, or incomplete reduction.[3]

  • Stereoisomers: Depending on the synthesis, cis and trans isomers may be present and require separation.[8]

  • Reagent-Related Impurities: Residual catalysts, bases, or acids used during the synthesis.[3]

  • Degradation Products: The compound may be susceptible to oxidation, especially if handled improperly.[3][4]

The high polarity of the target compound means that many of these impurities are also likely to be polar, making separation by conventional methods challenging.

Purification Workflow: A Decision-Making Guide

The choice of purification technique is dictated by the physical state of the crude product, the nature of the impurities, and the required scale and purity level.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes chromatography_q Is high purity (>99%) required or are impurities close in polarity? is_solid->chromatography_q No (Oil/Amorphous) purity_check Protocol 4: Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check column_chrom Protocol 2: Silica Gel Column Chromatography chromatography_q->column_chrom Yes ion_exchange Protocol 3: Ion-Exchange Chromatography (for charged impurities) chromatography_q->ion_exchange Consider for specific cases column_chrom->purity_check purity_check->chromatography_q Purity Not Met final_product Pure Product purity_check->final_product Purity Met ion_exchange->purity_check

Caption: Decision workflow for selecting the appropriate purification protocol.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds when applicable, as it is cost-effective and scalable. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][10]

A. Single-Solvent Recrystallization

  • Principle: This classic technique relies on the differential solubility of the compound in a single hot versus cold solvent.

  • Recommended Solvents: For a polar molecule like this compound, polar protic solvents are excellent starting points. Consider Isopropanol , Ethanol , or Acetonitrile .

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial to prevent "oiling out" and to promote the growth of well-defined crystals.[10]

    • After reaching room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum to remove residual solvent.

B. Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Principle: This method is used when no single solvent provides the desired solubility profile. The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is added to induce precipitation.[3][10]

  • Recommended Solvent Systems:

    • Methanol (good) / Diethyl Ether (poor)

    • Ethanol (good) / Hexanes (poor)

  • Procedure:

    • Dissolve the crude product in the minimum amount of the "good" solvent (e.g., methanol) at room temperature.

    • Slowly add the "poor" anti-solvent (e.g., diethyl ether) dropwise with vigorous stirring until the solution becomes persistently turbid (cloudy).

    • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to stand undisturbed, cooling slowly to promote crystal growth.

    • Isolate and dry the crystals as described in the single-solvent method.

Protocol 2: Normal-Phase Column Chromatography

For oils, amorphous solids, or when recrystallization fails to remove closely related impurities, silica gel chromatography is the workhorse technique.

  • Principle: Separation is based on the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase.[11] Polar compounds like our target molecule will adhere strongly to the silica and require a relatively polar mobile phase to elute.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Selection (Eluent):

    • A gradient elution is highly recommended.

    • Start with a less polar system, such as 5% Methanol in Dichloromethane (DCM), and gradually increase the methanol concentration to 10-20%.

    • Adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can prevent "tailing" of the basic amine on the acidic silica gel.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column and allow it to pack under gravity or gentle pressure.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique generally yields better separation than direct liquid injection.

    • Elution: Begin eluting with the starting mobile phase, collecting fractions.

    • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the more tightly bound target compound.

    • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) (see Protocol 4) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Ion-Exchange Chromatography (Advanced)
  • Principle: This technique separates molecules based on their net charge. It is particularly useful for removing acidic, basic, or salt-related impurities. The basic piperidine nitrogen can be protonated at acidic or neutral pH, binding to a cation-exchange resin.

  • Resin Type: Strong Cation Exchange (SCX) resin.

  • Procedure:

    • Load a solution of the crude material (dissolved in a suitable solvent like methanol or water) onto a pre-conditioned SCX column.

    • Wash the column with a neutral solvent (e.g., methanol) to elute neutral impurities.

    • Elute the desired basic compound by washing the column with a basic solution, such as 2 M ammonia in methanol.

    • Collect the fractions and remove the solvent under reduced pressure.

Purity Assessment Protocols

Validation of purity is a critical final step.

Protocol 4: Thin-Layer Chromatography (TLC) Analysis
  • Principle: A rapid, qualitative method to monitor reaction progress and assess fraction purity from column chromatography.[12]

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 10-15% Methanol in Dichloromethane + 0.5% Ammonium Hydroxide.

  • Visualization:

    • Examine the dried plate under UV light (if impurities are UV-active).

    • Stain the plate with a potassium permanganate (KMnO₄) solution. The hydroxyl groups of the target compound will react to produce yellow-brown spots on a purple background.

    • Alternatively, use a ninhydrin stain, which reacts with the secondary amine to form a colored spot (typically yellow for secondary amines).[13][14]

Protocol 5: High-Performance Liquid Chromatography (HPLC)
  • Principle: A high-resolution quantitative technique for determining purity levels. Reversed-phase HPLC is most common for this type of analyte.[15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape.

  • Detection: UV detection at a low wavelength (~205-210 nm) or, ideally, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detection, as the molecule lacks a strong chromophore.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
"Oiling Out" during Recrystallization The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Use a lower-boiling point solvent; ensure very slow cooling; add a seed crystal; or switch to a two-solvent system.[10]
Poor Recovery from Recrystallization Too much solvent was used; compound has significant solubility in cold solvent.Use the absolute minimum amount of hot solvent; ensure thorough cooling in an ice bath; consider a different solvent system.[10]
"Tailing" or Streaking on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% ammonium hydroxide or triethylamine) to the mobile phase.
No Separation on Column Eluent is too polar or not polar enough.Run a TLC series with different solvent systems to find the optimal polarity for separation before running the column.[12]

Conclusion

The purification of this compound requires a systematic approach grounded in its physicochemical properties. For crystalline solids, optimized recrystallization offers an efficient and scalable path to high purity. For more challenging separations or non-crystalline materials, normal-phase column chromatography with a modified mobile phase is a robust and reliable method. Each protocol must be paired with rigorous analytical validation by TLC and HPLC to confirm the purity of the final product, ensuring its suitability for high-stakes applications in research and drug development.

References

  • Google Patents. US9227896B2 - Process for the separation and purification of a mixed diol stream.
  • ResearchGate. Purification of diols from aqueous and organic systems in comparison. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • Google Patents. US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • Advanced Journal of Chemistry, Section A. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Available from: [Link]

  • European Patent Office. EP 0747338B1 - Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols. Available from: [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • YouTube. TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. Available from: [Link]

  • PubChem. Piperidin-4-ol. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. Available from: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • PubChemLite. This compound (C6H13NO2). Available from: [Link]

  • PubChem. 3-Hydroxypiperidine. Available from: [Link]

  • ChemBK. PIPERIDIN-4-OL. Available from: [Link]

  • ChemWhat. 3-Hydroxymethylpiperidin-4-ol CAS#: 682331-21-1. Available from: [Link]

  • Save My Exams. Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Available from: [Link]

  • AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Available from: [Link]

  • Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Wikipedia. N-Hydroxypiperidine. Available from: [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. Available from: [Link]

Sources

Introduction: Strategic Protection of a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective N-Protection of 3-(Hydroxymethyl)piperidin-4-ol for Advanced Synthetic Applications

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidine core, decorated with three distinct functional groups—a secondary amine, a primary alcohol, and a secondary alcohol—offers a rich scaffold for creating structurally complex molecules with diverse pharmacological activities. However, the presence of multiple reactive sites necessitates a carefully planned synthetic strategy to achieve regioselectivity. The secondary amine is the most nucleophilic and basic site in the molecule, making its selective protection a critical first step to prevent unwanted side reactions and direct subsequent modifications to the hydroxyl groups.

This application note provides a detailed guide to the N-protection of this compound using three common, yet orthogonally distinct, protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is paramount as it dictates the conditions for its eventual removal and, therefore, the compatibility with the overall synthetic route.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven, step-by-step protocols.

Core Principles of Amine Protection and Orthogonality

The fundamental principle of amine protection involves the conversion of the nucleophilic nitrogen into a non-nucleophilic carbamate.[3][4] This transformation renders the amine unreactive under a variety of conditions, allowing for chemical modifications at other positions. An ideal protecting group strategy is governed by three pillars:

  • Robust Stability: The protecting group must be stable to the conditions of subsequent synthetic steps.[4]

  • Ease of Introduction: The protection reaction should be high-yielding, clean, and proceed under mild conditions.[4]

  • Selective Removal: The group must be removable in high yield under specific conditions that do not cleave other protecting groups or bonds within the target molecule.[4]

The concept of orthogonality is central to complex multi-step synthesis.[5] Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions.[5] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group, allowing for the selective deprotection of one in the presence of the other.[6][7] This enables precise, multi-stage modifications of a complex scaffold like this compound.

G cluster_workflow General Protection-Deprotection Workflow Start This compound Protect N-Protection (e.g., Boc, Cbz, Fmoc) Start->Protect Add Protecting Group Reagent Intermediate N-Protected Intermediate Protect->Intermediate React Selective Reaction (e.g., O-alkylation, O-acylation) Intermediate->React Modify -OH groups Deprotect N-Deprotection (Acid, Base, or Hydrogenolysis) React->Deprotect Unmask Amine Product Final Modified Product Deprotect->Product G SM Substrate + Boc₂O Product N-Boc Protected Product SM->Product Room Temp Base Base (e.g., NaHCO₃, TEA) Solvent (e.g., DCM, THF/H₂O)

Caption: Reaction scheme for N-Boc protection.

Detailed Experimental Protocol: Boc Protection

Materials and Reagents

Reagent M.W. Amount Moles (equiv.)
This compound 131.17 1.0 g 7.62 mmol (1.0)
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.84 g 8.38 mmol (1.1)
Sodium Bicarbonate (NaHCO₃) 84.01 1.28 g 15.24 mmol (2.0)
Tetrahydrofuran (THF) - 25 mL -
Water - 25 mL -
Ethyl Acetate (EtOAc) - 50 mL For extraction
Brine - 20 mL For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

  • Dissolution: To a 100 mL round-bottom flask, add this compound (1.0 g, 7.62 mmol) and dissolve it in a 1:1 mixture of THF and water (50 mL total).

  • Base Addition: Add sodium bicarbonate (1.28 g, 15.24 mmol) to the solution. Stir the mixture at room temperature until the base is fully dissolved.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.84 g, 8.38 mmol) in a small amount of THF (~5 mL). Add the Boc₂O solution dropwise to the stirring reaction mixture at room temperature. [8]4. Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent) by observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate (50 mL) to the remaining aqueous mixture. Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.

  • Washing: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (using a gradient of 2-10% methanol in dichloromethane) to afford the pure N-Boc-3-(hydroxymethyl)piperidin-4-ol. [9]

Mechanism of Boc Protection and Deprotection

Protection: The reaction proceeds via the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group and carbon dioxide, to form the stable carbamate product. [3] Deprotection Protocol: The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [8][10][11]1. Dissolve the N-Boc protected piperidine in dichloromethane (DCM, approx. 0.1 M). 2. Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane. [8][10]3. Stir the mixture at room temperature for 1-2 hours. 4. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the amine salt. The free amine can be obtained by neutralization with a base.

Mechanism of Deprotection: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas. [12]

Protocol 2: N-Cbz Protection (Hydrogenolysis-Labile)

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups. [7]It is most commonly removed by catalytic hydrogenolysis. [7][13]

G SM Substrate + Cbz-Cl Product N-Cbz Protected Product SM->Product 0 °C to RT Base Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Reaction scheme for N-Cbz protection.

Detailed Experimental Protocol: Cbz Protection

Materials and Reagents

Reagent M.W. Amount Moles (equiv.)
This compound 131.17 1.0 g 7.62 mmol (1.0)
Benzyl Chloroformate (Cbz-Cl) 170.59 1.44 g (1.2 mL) 8.38 mmol (1.1)
Sodium Carbonate (Na₂CO₃) 105.99 1.61 g 15.24 mmol (2.0)
1,4-Dioxane - 20 mL -
Water - 20 mL -
Diethyl Ether - 20 mL For washing
Ethyl Acetate (EtOAc) - 50 mL For extraction

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

  • Dissolution: In a 100 mL round-bottom flask cooled in an ice bath (0 °C), dissolve this compound (1.0 g, 7.62 mmol) and sodium carbonate (1.61 g, 15.24 mmol) in a 1:1 mixture of dioxane and water (40 mL total).

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.2 mL, 8.38 mmol) dropwise, ensuring the internal temperature remains below 10 °C. This is a variation of the Schotten-Baumann reaction. [4][7]3. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (20 mL) to remove any excess benzyl chloroformate. [4]5. Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, N-Cbz-3-(hydroxymethyl)piperidin-4-ol, can be purified by silica gel column chromatography (e.g., using a gradient of 30-60% ethyl acetate in hexanes) or by recrystallization. [9][14][15]

Deprotection Protocol: Catalytic Hydrogenolysis

The Cbz group is cleanly removed by hydrogenolysis, which breaks the benzylic C-O bond. [7]1. Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation. 2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled while wet. [4]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically a balloon or 1-3 atm pressure). [8]4. Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC. Upon completion, the byproducts are volatile toluene and carbon dioxide. [4]5. Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. 6. Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: N-Fmoc Protection (Base-Labile)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a key component of modern peptide synthesis. [16]Its defining feature is its stability to acid and catalytic hydrogenolysis, but rapid cleavage by mild bases like piperidine, making it orthogonal to both Boc and Cbz groups. [6][16]

G SM Substrate + Fmoc-Cl Product N-Fmoc Protected Product SM->Product 0 °C to RT Base Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Reaction scheme for N-Fmoc protection.

Detailed Experimental Protocol: Fmoc Protection

Materials and Reagents

Reagent M.W. Amount Moles (equiv.)
This compound 131.17 1.0 g 7.62 mmol (1.0)
Fmoc-Chloride (Fmoc-Cl) 258.70 2.17 g 8.38 mmol (1.1)
Pyridine 79.10 0.76 mL 9.14 mmol (1.2)
Dichloromethane (DCM) - 40 mL -
1M HCl (aq) - 20 mL For washing
Brine - 20 mL For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, 7.62 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Base and Reagent Addition: Add pyridine (0.76 mL, 9.14 mmol) followed by the portion-wise addition of Fmoc-Cl (2.17 g, 8.38 mmol). Using anhydrous conditions with an organic base like pyridine is a common strategy. [6]3. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to obtain 1-Fmoc-3-(hydroxymethyl)piperidine-4-ol.

Deprotection Protocol: Base-Mediated β-Elimination

The Fmoc group is cleaved by a base-mediated elimination mechanism. [16][17]Piperidine is the most common reagent used for this purpose. [18]1. Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF). 2. Add a solution of 20% (v/v) piperidine in DMF. [18][19]3. Stir at room temperature. The reaction is typically very fast, often complete within 30 minutes. [6][19]4. Monitor by TLC. Upon completion, the solvent can be removed under high vacuum. The resulting dibenzofulvene-piperidine adduct and excess piperidine can be removed during aqueous work-up and subsequent purification of the desired product.

Mechanism of Deprotection: A base (piperidine) abstracts the acidic proton from the 9-position of the fluorenyl ring. [16]The resulting anion undergoes a β-elimination, cleaving the carbamate to release the free amine, carbon dioxide, and a reactive dibenzofulvene intermediate, which is trapped by the excess piperidine to form a stable adduct. [16][17]

Comparative Summary of N-Protection Strategies

The selection of a protecting group is a critical decision based on the planned synthetic route. The following table provides a comparative overview to guide this choice.

FeatureN-Boc ProtectionN-Cbz ProtectionN-Fmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Protection Conditions Mildly basic (NaHCO₃, TEA) [20][8]Basic (Schotten-Baumann) [7][13]Basic (Pyridine or NaHCO₃) [6]
Stability Stable to base, hydrogenolysis, weak acidsStable to acid and baseStable to acid and hydrogenolysis
Deprotection Method Strong Acid (TFA, HCl) [8][10][11]Catalytic Hydrogenolysis (H₂/Pd-C) [7][13]Mild Base (20% Piperidine in DMF) [18][19]
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Key Advantage Common, easy to use, mild protectionHighly robust group, orthogonal to many reagentsVery mild deprotection, orthogonal to acid-labile groups
Potential Drawback Acid-labile substrates are incompatibleIncompatible with reducible groups (alkynes, etc.)Base-labile substrates are incompatible

Visualization of Orthogonal Strategies

The power of these protecting groups lies in their orthogonality, which allows for sequential and selective chemical transformations.

G cluster_ortho Orthogonal Deprotection Example cluster_path1 Path 1 cluster_path2 Path 2 Start N-Fmoc, O-Boc Protected Intermediate P1_Step1 20% Piperidine / DMF Start->P1_Step1 P2_Step1 TFA / DCM Start->P2_Step1 P1_Step2 N-Deprotected, O-Boc Intermediate P1_Step1->P1_Step2 Removes Fmoc (Base-Labile) P2_Step2 O-Deprotected, N-Fmoc Intermediate P2_Step1->P2_Step2 Removes Boc (Acid-Labile)

Caption: Selective removal in an orthogonal protection scheme.

Conclusion and Best Practices

The selective N-protection of this compound is a foundational step for its use in complex molecule synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made with careful consideration of the entire planned synthetic sequence. By understanding the specific conditions required for the introduction and cleavage of each group, researchers can design robust, efficient, and highly selective synthetic routes. Always monitor reactions by TLC or LC-MS to ensure complete conversion and identify potential side products. Proper purification, typically by column chromatography, is essential to ensure the high purity of the protected intermediate, which is critical for the success of subsequent steps.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Llobet, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddy, K. S., et al. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Vágner, J., et al. (2001). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]

  • ChemBK. (2024). 3-(Hydroxymethyl)piperidine, N-CBZ protected. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-Cbz-(3-hydroxymethyl)piperidine. Retrieved from [Link]

  • Nagy, L. I., et al. (2018). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Amino Acids. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

  • Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine.

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Application Notes and Protocols: Strategic Derivatization of 3-(Hydroxymethyl)piperidin-4-ol for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(Hydroxymethyl)piperidin-4-ol Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of FDA-approved therapeutics.[1][2] Its prevalence, appearing in over 70 approved drugs, is due to its conformational flexibility and its ability to present substituents in well-defined three-dimensional space, which is critical for precise interactions with biological targets.[1][3] The piperidine framework often enhances a molecule's druggability by improving pharmacokinetic properties such as metabolic stability and cell permeability, while allowing for modulation of lipophilicity and aqueous solubility.[4]

The this compound scaffold represents a particularly valuable building block for drug discovery. It possesses three distinct, orthogonally addressable reactive sites: a secondary amine (N1), a primary hydroxyl group (at C3), and a secondary hydroxyl group (at C4). This trifunctional nature provides medicinal chemists with a powerful platform for generating diverse chemical libraries. By strategically modifying these sites, researchers can fine-tune molecular properties and explore structure-activity relationships (SAR) with exceptional control, targeting a wide range of diseases from central nervous system disorders to cancer.[3][4][5]

This guide provides a detailed exploration of the derivatization strategies for this compound, explaining the chemical rationale behind key transformations and offering detailed protocols for practical implementation in a research setting.

Part 1: The Cornerstone of Synthesis - A Robust Protecting Group Strategy

The simultaneous presence of a nucleophilic amine and two hydroxyl groups necessitates a well-designed protecting group strategy. Attempting direct, non-selective derivatization would result in an intractable mixture of products. The key to success lies in the application of orthogonal protecting groups , which can be installed and removed under distinct, non-interfering conditions, allowing for the sequential and controlled modification of each functional group.

Causality of Protecting Group Selection:

  • Amine (NH) Protection: The choice of amine protection is central to the entire synthetic route.

    • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride, it is stable to a wide range of conditions but is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). It is an excellent choice when subsequent steps involve base-sensitive substrates or reagents.

    • Cbz (Carbobenzyloxy): Installed using Cbz-chloride, it is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This makes it orthogonal to both acid-labile (Boc) and base-labile groups.

  • Hydroxyl (OH) Protection: Protecting the hydroxyls prevents their unwanted acylation, alkylation, or oxidation.

    • Silyl Ethers (e.g., TBS, TBDPS): Tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) ethers are installed using the corresponding silyl chloride and an amine base like imidazole.[6] They are robust to many reaction conditions but are selectively cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF). Their steric bulk can also be exploited for selective protection of the less-hindered primary hydroxyl over the secondary one.

    • Benzyl Ethers (Bn): Installed using benzyl bromide (BnBr) and a strong base (e.g., NaH), benzyl ethers are exceptionally stable. Like the Cbz group, they are removed via hydrogenolysis, meaning they are not orthogonal to Cbz but are orthogonal to Boc and silyl ethers.

The following diagram illustrates the principle of an orthogonal protection strategy, enabling sequential derivatization.

G cluster_0 Orthogonal Protection & Sequential Derivatization cluster_1 Pathway A cluster_2 Pathway B Start This compound Protect Protect N and O (e.g., N-Boc, O-TBS) Start->Protect Orthogonal PGs Deprotect_N Selective N-Deprotection (TFA for Boc) Protect->Deprotect_N Route 1 Deprotect_O2 Selective O-Deprotection (TBAF for TBS) Protect->Deprotect_O2 Route 2 Derivatize_N Derivatize Nitrogen (R1-Group) Deprotect_N->Derivatize_N Reductive Amination, Acylation, etc. Deprotect_O Selective O-Deprotection (TBAF for TBS) Derivatize_N->Deprotect_O Derivatize_O Derivatize Hydroxyls (R2, R3-Groups) Deprotect_O->Derivatize_O Esterification, Etherification, etc. Final Final Derivatize_O->Final Final Compound (R1, R2, R3) Derivatize_O2 Derivatize Hydroxyls (R2, R3-Groups) Deprotect_O2->Derivatize_O2 Esterification, Etherification, etc. Deprotect_N2 Selective N-Deprotection (TFA for Boc) Derivatize_O2->Deprotect_N2 Derivatize_N2 Derivatize Nitrogen (R1-Group) Deprotect_N2->Derivatize_N2 Reductive Amination, Acylation, etc. Derivatize_N2->Final

Caption: Orthogonal protection enables multiple synthetic routes.

Part 2: Core Derivatization Protocols & Scientific Rationale

A. Derivatization of the Piperidine Nitrogen (N1)

Modification at the nitrogen atom is a primary strategy for modulating basicity (pKa), introducing key pharmacophoric features, and altering the overall physicochemical profile of the molecule.

Protocol 1: N-Alkylation via Reductive Amination

  • Rationale: Reductive amination is a robust and high-yielding method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require strict pH control.[2]

  • Step-by-Step Protocol:

    • To a solution of N-deprotected piperidine starting material (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a silica gel with a hexane/ethyl acetate or DCM/methanol gradient).

B. Derivatization of the Hydroxyl Groups (C3-CH₂OH & C4-OH)

Modifying the hydroxyl groups is crucial for tuning hydrogen bonding capacity, lipophilicity, and metabolic stability. Esterification can introduce a prodrug moiety, while etherification can remove a hydrogen bond donor, which may be beneficial for crossing the blood-brain barrier.

Protocol 2: Esterification using an Acyl Chloride

  • Rationale: Esterification converts the polar hydroxyl group into a less polar ester. This protocol uses an acyl chloride, a highly reactive electrophile. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge the HCl byproduct. The primary hydroxyl at C3 is sterically more accessible and may react preferentially under kinetically controlled conditions (e.g., low temperature, short reaction time).

  • Step-by-Step Protocol:

    • Dissolve the N-protected piperidine starting material (1.0 eq) in anhydrous DCM (0.1 M) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS. For selective mono-acylation of the primary alcohol, careful monitoring is critical to avoid di-acylation.

    • Once complete, dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting ester by flash column chromatography.

Part 3: Integrated Synthetic Workflow Example

The following workflow demonstrates the power of combining protection and derivatization steps to build molecular complexity in a controlled manner.

G Start Scaffold Step1 1. N-Boc Protection (Boc)2O, TEA, DCM Start->Step1 Step2 2. Selective O-Benzylation NaH, BnBr, THF, 0 °C (Targets primary -OH) Step1->Step2 Step3 3. O-Acetylation AcCl, Pyridine (Targets secondary -OH) Step2->Step3 Step4 4. N-Deprotection TFA, DCM Step3->Step4 Step5 5. N-Reductive Amination R-CHO, NaBH(OAc)3 Step4->Step5 Step6 6. Final Deprotection H2, Pd/C, MeOH (Removes Bn group) Step5->Step6 Final Final Derivative Step6->Final

Caption: A multi-step synthesis employing orthogonal protecting groups.

Part 4: Data Presentation and Characterization

Systematic derivatization allows for the creation of a focused library of compounds. The impact of each modification on key drug-like properties should be evaluated.

Table 1: Physicochemical Properties of a Hypothetical Derivative Library

Compound IDR¹ (at N1)R² (at C4-O)R³ (at C3-CH₂-O)Yield (%)cLogP
Parent -H-H-H--0.85
LIB-001 -CH₂-Ph-H-H851.45
LIB-002 -CH₂-Ph-C(O)CH₃-H781.60
LIB-003 -C(O)Ph-H-H911.77
LIB-004 -CH₃-C(O)CH₃-C(O)CH₃720.12

Note: cLogP values are illustrative and would be determined experimentally or computationally.

Trustworthiness Through Rigorous Characterization:

Every synthesized compound must be validated to ensure its identity and purity. This is non-negotiable for reliable biological data.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, connectivity, and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of the new molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, often coupled with a mass spectrometer (LC-MS), is used to determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and powerful tool in the arsenal of the modern medicinal chemist. Through the judicious use of orthogonal protecting groups and a diverse set of chemical transformations, it can be elaborated into complex molecules with finely tuned properties. The protocols and strategies outlined here provide a robust framework for researchers to systematically explore chemical space, optimize lead compounds, and ultimately design safer and more effective medicines.

Future applications will likely see this scaffold increasingly used in the context of fragment-based drug discovery (FBDD), where its 3D nature is highly advantageous for probing protein binding sites.[7][8] Furthermore, its functional handles make it an ideal starting point for designing novel bioisosteres and targeted protein degraders (PROTACs), ensuring its continued relevance in the future of drug development.[9][10][11]

References

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116812. [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(12), 2138-2144. [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Mykhailiuk, P. K. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Zimmerman, D. M., et al. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Medicinal Research Reviews, 38(4), 1159-1206. [Link]

  • Islam, N. U., et al. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 26(4), 743-747. [Link]

  • ResearchGate. Natural products containing 3‐hydroxy‐2‐substituted piperidine 4. [Link]

  • Google Patents.
  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Google Patents.
  • Biotage. Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 567-577. [Link]

  • Richardson, S. D., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(8), e4972. [Link]

  • Bergeron, R. J., et al. (1996). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, (12), 1331-1335. [Link]

  • Google Patents.
  • Firth, J. D., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(12), 2138-2144. [Link]

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The Strategic Application of 3-(Hydroxymethyl)piperidin-4-ol in the Synthesis of Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with complex biological targets.[2][3] Within the central nervous system (CNS), piperidine-containing molecules have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression.[3][4] The 3-(Hydroxymethyl)piperidin-4-ol scaffold, in particular, offers a unique combination of functionalities—a secondary amine for facile derivatization, and vicinal hydroxyl and hydroxymethyl groups that can participate in key hydrogen bonding interactions with protein targets and allow for stereospecific modifications. This application note will provide an in-depth guide to the strategic use of this compound as a key intermediate in the synthesis of novel neurological drug candidates, with a focus on the synthesis of potent and selective sigma-1 (σ1) receptor modulators.

The Versatility of this compound in Drug Design

The strategic placement of the hydroxymethyl and hydroxyl groups on the piperidine ring provides several advantages in drug design:

  • Enhanced Receptor Interactions: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues within a receptor's binding pocket. This is particularly crucial for targets like the sigma-1 receptor, where such interactions are known to be critical for high-affinity binding.

  • Modulation of Physicochemical Properties: The presence of polar hydroxyl groups can influence the solubility and lipophilicity of the final compound, which are key parameters for optimizing drug-like properties, including blood-brain barrier permeability.[5]

  • Stereochemical Control: The two stereocenters at the 3 and 4 positions of the piperidine ring allow for the synthesis of stereoisomers with potentially distinct pharmacological profiles. This provides an opportunity to optimize potency and reduce off-target effects.

Core Synthetic Strategy: N-Alkylation for Library Development

A primary and highly effective method for elaborating the this compound scaffold is through N-alkylation of the secondary amine. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.

General Workflow for N-Alkylation of this compound

The following diagram illustrates a typical workflow for the N-alkylation of the piperidine core, a foundational step in the synthesis of a diverse library of neurological drug candidates.

G cluster_0 Preparation cluster_1 N-Alkylation cluster_2 Deprotection & Purification A This compound (Starting Material) B Protection of Hydroxyl Groups (e.g., Boc, TBDMS) A->B Optional, depending on subsequent steps C Piperidine Derivative B->C G N-Alkylated Intermediate C->G Reaction D Alkylating Agent (R-X) (e.g., benzyl bromide, substituted phenethyl bromides) D->G Reaction E Base (e.g., K2CO3, DIPEA) E->G Reaction F Solvent (e.g., Acetonitrile, DMF) F->G Reaction H Deprotection (if necessary) G->H I Purification (e.g., Column Chromatography) H->I J Final Compound I->J

Caption: General workflow for the N-alkylation of this compound.

Application Protocol: Synthesis of a Potent Sigma-1 (σ1) Receptor Modulator

The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of CNS disorders, including neurodegenerative diseases and pain.[6] The following protocol details the synthesis of a potent σ1 receptor modulator starting from a 3-hydroxypiperidine derivative, adapted from the literature.[7]

Protocol 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

This protocol describes the N-alkylation of this compound with benzyl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Benzyl bromideReagent grade, 98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available

Experimental Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-3-(hydroxymethyl)piperidin-4-ol.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure
Mass Spectrometry (m/z) [M+H]⁺ calculated and found
Protocol 2: Synthesis of a Phenyl-Substituted Analog for Enhanced σ1 Affinity

This protocol outlines a reductive amination approach, a common alternative to direct N-alkylation, to introduce a substituted phenethyl group, a moiety often found in high-affinity sigma receptor ligands.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
2-(4-Fluorophenyl)acetaldehyde≥95%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent grade, 95%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 2-(4-fluorophenyl)acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-(2-(4-fluorophenyl)ethyl)-3-(hydroxymethyl)piperidin-4-ol.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for a systematic exploration of the SAR for a given neurological target. For sigma-1 receptor modulators, the following general trends have been observed:

  • N-Substituent: The nature of the N-substituent is critical for affinity and selectivity. Often, an aromatic or heteroaromatic group connected by a two or three-carbon linker provides optimal interactions with the receptor.

  • Stereochemistry: The relative stereochemistry of the hydroxyl and hydroxymethyl groups can significantly impact binding affinity. The cis or trans relationship of these groups can alter the conformational preference of the piperidine ring and the presentation of these key interacting moieties.

  • Aromatic Substitution: Substitution on the aromatic ring of the N-substituent can be used to fine-tune electronic and steric properties, influencing both potency and pharmacokinetic parameters.

The following diagram illustrates a conceptual SAR exploration based on the this compound scaffold.

G cluster_0 N-Substituent (R) cluster_1 Stereochemistry cluster_2 Aromatic Substitution (Ar) Core This compound Core R2 Arylalkyl Groups (e.g., Benzyl, Phenethyl) Core->R2 Key for σ1 affinity S1 cis-(3,4) Isomer Core->S1 S2 trans-(3,4) Isomer Core->S2 R1 Alkyl Chains Ar1 Electron-donating Groups R2->Ar1 Ar2 Electron-withdrawing Groups R2->Ar2 Ar3 Halogens R2->Ar3 R3 Heteroarylalkyl Groups

Caption: Conceptual SAR exploration for this compound derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel neurological drug candidates. Its inherent structural features provide a solid foundation for creating libraries of compounds with diverse pharmacological profiles. The straightforward and efficient N-alkylation and reductive amination protocols described herein offer researchers a robust platform for exploring the SAR of this privileged scaffold and for developing the next generation of therapeutics for challenging CNS disorders.

References

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC Chemistry. [Link]

  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Medicinal Research Reviews. [Link]

  • Design of 1,4-disubstituted piperidines from proposed pharmacophore model for sigma receptor ligands. ResearchGate. [Link]

  • Synthesis method of (S)-N-Boc-3-hydroxypiperidine.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal. [Link]

  • A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. ACS Chemical Neuroscience. [Link]

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Highly selective sigma receptor ligands and radioligands as probes in nociceptive processing and the pathphysiological study of memory deficits and conitive disorders.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Modulators of mas-related g-protein receptor x2 and related products and methods.
  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

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Application Notes & Protocols: Investigating 3-(Hydroxymethyl)piperidin-4-ol in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Analgesics and the Promise of Piperidine Scaffolds

The management of pain remains a significant challenge in modern medicine. Traditional analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often limited by either insufficient efficacy or severe side effects, including gastrointestinal issues, cardiovascular risks, and the potential for addiction and abuse.[1][2] This underscores the urgent need for novel analgesic agents with improved safety profiles and diverse mechanisms of action.

The piperidine ring is a crucial pharmacophore found in numerous clinically significant drugs, including potent analgesics like fentanyl and pethidine.[2][3] Its conformational flexibility allows for optimal interaction with various biological targets.[1] Structural modifications of the piperidine scaffold have historically led to the development of compounds with enhanced therapeutic properties and reduced side effects.[2] This history of success makes piperidine derivatives, such as 3-(Hydroxymethyl)piperidin-4-ol, attractive candidates for exploration in the development of next-generation analgesics.

This guide provides a comprehensive overview of the potential application of this compound in analgesic drug development. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate the investigation of this promising compound.

Chemical Profile of this compound

While specific data on this compound is not extensively available in public literature, its structure suggests several key chemical properties relevant to its potential as a drug candidate. The presence of hydroxyl groups can influence its solubility, polarity, and ability to form hydrogen bonds with biological targets.

PropertyPredicted CharacteristicRationale
Molecular Formula C6H13NO2Based on chemical structure
Molecular Weight 131.17 g/mol Based on chemical structure
Solubility Likely soluble in polar solventsPresence of two hydroxyl groups
Reactivity The hydroxyl groups and the secondary amine offer sites for further chemical modification and derivatization.Functional group analysis

Proposed Synthetic Strategy

A plausible synthetic route for this compound could be envisioned starting from commercially available precursors, leveraging established methods in heterocyclic chemistry. One potential pathway is outlined below.

Diagram: Proposed Synthesis of this compound

G Precursor_A Protected Piperidone Derivative Intermediate_B Introduction of Hydroxymethyl Group Precursor_A->Intermediate_B e.g., Aldol condensation Intermediate_C Reduction of Ketone Intermediate_B->Intermediate_C e.g., NaBH4 reduction Final_Product This compound Intermediate_C->Final_Product Deprotection

Caption: A potential synthetic pathway for this compound.

Hypothesized Mechanism of Analgesic Action

Based on the pharmacology of other piperidine-based analgesics, this compound could potentially exert its analgesic effects through several mechanisms. The most probable target is the mu-opioid receptor (MOR), a key player in pain modulation within the central nervous system.[2][4]

Diagram: Potential Signaling Pathway of this compound at the Mu-Opioid Receptor

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron HMP This compound MOR Mu-Opioid Receptor (MOR) HMP->MOR Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibition K_channel K+ Channel Gi->K_channel Activation cAMP cAMP AC->cAMP Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Ca_channel->Pain_Signal_Inhibition Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Pain_Signal_Inhibition

Caption: Hypothesized mechanism of action via mu-opioid receptor activation.

Activation of the MOR by a ligand like this compound would likely initiate a G-protein-mediated signaling cascade, leading to:

  • Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.

  • Inhibition of voltage-gated calcium channels on the presynaptic terminal, decreasing the release of pronociceptive neurotransmitters such as glutamate and substance P.

  • Activation of inwardly rectifying potassium channels on the postsynaptic membrane, leading to hyperpolarization and reduced neuronal excitability.

Collectively, these actions would dampen the transmission of pain signals.

Protocols for Evaluating Analgesic Activity

A systematic evaluation of the analgesic potential of this compound requires a combination of in vitro and in vivo assays.

In Vitro Assays: Target Engagement and Potency

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for opioid receptors (mu, delta, and kappa).

  • Principle: Competitive binding assay using radiolabeled ligands.

  • Protocol:

    • Prepare cell membrane homogenates expressing the opioid receptor of interest.

    • Incubate the membranes with a known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

2. Functional Assays

  • Objective: To assess the functional activity of this compound at the opioid receptor (i.e., agonist or antagonist activity).

  • Principle: Measurement of downstream signaling events following receptor activation, such as GTPγS binding or changes in cAMP levels.

  • Protocol (GTPγS Binding Assay):

    • Use cell membranes expressing the opioid receptor.

    • Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

    • Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • Determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal effect).

In Vivo Assays: Efficacy and Side Effect Profiling

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Acute Nociceptive Pain Models

These models assess the drug's effect on the immediate response to a noxious stimulus.[5]

  • Tail-Flick Test:

    • Principle: Measures the latency of a rodent to withdraw its tail from a source of radiant heat.[5][6]

    • Procedure:

      • Administer this compound or vehicle control to mice or rats.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, focus a beam of high-intensity light on the animal's tail.

      • Record the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

      • An increase in tail-flick latency indicates an analgesic effect.

  • Hot Plate Test:

    • Principle: Measures the latency of a rodent to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.[5][6]

    • Procedure:

      • Administer the test compound or vehicle.

      • At various time points, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

      • Record the time until a nociceptive response is observed. A cut-off time (e.g., 30-45 seconds) is essential.

      • An increased latency indicates analgesia.

2. Inflammatory Pain Model

  • Formalin Test:

    • Principle: This model assesses both acute (neurogenic) and tonic (inflammatory) pain.[5][7]

    • Procedure:

      • Pre-treat animals with this compound or vehicle.

      • Inject a dilute formalin solution into the plantar surface of one hind paw.

      • Observe the animal and quantify the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

      • A reduction in licking/biting time in either phase indicates an analgesic effect.

3. Neuropathic Pain Model

  • Chronic Constriction Injury (CCI) Model:

    • Principle: Mimics chronic nerve compression, leading to allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[7][8]

    • Procedure:

      • Surgically induce CCI by loosely ligating the sciatic nerve.

      • Allow animals to recover and develop neuropathic pain behaviors (typically 7-14 days).

      • Assess baseline mechanical allodynia using von Frey filaments (calibrated fibers that exert a specific force).

      • Administer this compound or vehicle.

      • Measure the paw withdrawal threshold to the von Frey filaments at various time points post-dosing.

      • An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Data Analysis and Interpretation

The results from these assays will provide a comprehensive profile of this compound's analgesic potential.

AssayKey ParametersInterpretation
Receptor Binding Ki (nM)Lower Ki indicates higher binding affinity.
Functional Assays EC50 (nM), Emax (%)Lower EC50 indicates higher potency; Emax indicates efficacy relative to a standard agonist.
Tail-Flick/Hot Plate % Maximum Possible Effect (%MPE)Indicates centrally-mediated analgesia.
Formalin Test Reduction in licking time (Phase I & II)Phase I inhibition suggests central action; Phase II inhibition suggests peripheral and central anti-inflammatory/analgesic effects.
CCI Model Increase in Paw Withdrawal Threshold (g)Indicates efficacy against neuropathic pain.

Future Directions

Should this compound demonstrate promising analgesic activity, further investigations would be warranted, including:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies: To assess its safety and potential for adverse effects.[9]

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives to optimize potency and selectivity.[2]

By following the structured approach outlined in these application notes, researchers can systematically investigate the potential of this compound as a novel analgesic agent, contributing to the development of safer and more effective pain therapies.

References

  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.).
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017, March 24).
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.).
  • Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Online. (n.d.).
  • In Vivo Pain Models - Charles River Laboratories. (n.d.).
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27).
  • Pain Models for Preclinical Research - Eurofins Advinus. (n.d.).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.).

Sources

functionalization of the hydroxyl groups in 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Functionalization of Hydroxyl Groups in 3-(Hydroxymethyl)piperidin-4-ol

Abstract

The this compound scaffold is a valuable building block in medicinal chemistry, offering a conformationally constrained framework with multiple points for diversification.[1][2] Its utility, however, is predicated on the ability to selectively functionalize its three reactive sites: a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group. This guide provides a comprehensive overview of the strategies and detailed protocols for the orthogonal protection and derivatization of the hydroxyl groups in this versatile piperidine diol. We will explore the chemical principles behind selective reactions, provide step-by-step experimental procedures, and discuss key considerations for achieving high-yield, specific modifications essential for drug discovery and development programs.

The Synthetic Challenge: Differentiating Three Reactive Centers

The core challenge presented by this compound lies in the similar reactivity of its functional groups. Direct derivatization is often unselective, leading to a mixture of products. Therefore, a robust synthetic strategy requires a carefully planned sequence of protection and deprotection steps.

The three key reactive sites are:

  • Piperidine Nitrogen (N-H): A secondary amine that is both nucleophilic and basic. It will readily react with electrophiles and must be protected early in any synthetic sequence.

  • Primary Hydroxyl (-CH₂OH): Located on the hydroxymethyl substituent, this group is sterically accessible and generally more reactive towards many reagents than its secondary counterpart.

  • Secondary Hydroxyl (C4-OH): Attached directly to the piperidine ring, this group is more sterically hindered, allowing for selective reactions at the primary alcohol under controlled conditions.

Foundational Strategy: Orthogonal Protection

To achieve selective functionalization, an orthogonal protection strategy is paramount. This approach utilizes protecting groups that can be installed and removed under distinct sets of conditions, allowing one group to be cleaved without affecting others.[3] This principle enables precise, stepwise modification of the molecule.

Orthogonal_Strategy start Starting Diol step1 Protect Nitrogen (e.g., Boc Anhydride) start->step1 step2 Selectively Protect Primary -OH (e.g., TBDMSCl) step1->step2 step3 Functionalize Secondary -OH (e.g., Acylation, Alkylation) step2->step3 step4 Selectively Deprotect Secondary -OH Product step3->step4 step5 Functionalize Primary -OH step4->step5 end Final Product step5->end

PART I: CORE PROTOCOLS

Protocol 1: Protection of the Piperidine Nitrogen

Before any modification of the hydroxyl groups, the piperidine nitrogen must be protected to prevent unwanted side reactions, such as N-acylation or N-alkylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal with acid.[4]

Objective: To synthesize tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
This compound 131.17 10.0 g 76.2 mmol 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 17.5 g 80.0 mmol 1.05
Sodium Bicarbonate (NaHCO₃) 84.01 12.8 g 152.4 mmol 2.0
Dichloromethane (DCM) - 200 mL - -

| Water | - | 200 mL | - | - |

Procedure:

  • Suspend this compound in a mixture of dichloromethane (200 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL) in a 1 L round-bottom flask.

  • Cool the vigorously stirred suspension to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise over 15 minutes. Causality Note: The biphasic system and base (NaHCO₃) neutralize the HCl byproduct from any potential side reactions and facilitate the reaction of the free amine with Boc₂O. Performing the reaction at 0 °C controls the exothermicity.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate, is typically a viscous oil or white solid of sufficient purity for the next step.

Protocol 2: Selective Protection of the Primary Hydroxyl Group

With the amine protected, the next step is to differentiate the two hydroxyl groups. The primary hydroxyl is less sterically hindered and can be selectively protected using a bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether.

Objective: To synthesize tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypiperidine-1-carboxylate.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
N-Boc-protected diol (from Protocol 1) 231.29 10.0 g 43.2 mmol 1.0
tert-Butyldimethylsilyl chloride (TBDMSCl) 150.72 7.17 g 47.5 mmol 1.1
Imidazole 68.08 6.48 g 95.1 mmol 2.2

| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |

Procedure:

  • Dissolve the N-Boc-protected diol and imidazole in anhydrous DCM (150 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise over 10 minutes. Causality Note: TBDMSCl is a sterically demanding silylating agent. Its bulk favors reaction at the sterically accessible primary hydroxyl over the more hindered secondary hydroxyl. Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[5]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (staining with potassium permanganate to visualize hydroxyl groups).

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) to yield the pure mono-silylated product.

Protocol 3: Functionalization of the Secondary Hydroxyl Group

With the primary hydroxyl group masked, the secondary hydroxyl is now available for a wide range of derivatization reactions.[6][7] Here, we provide a general protocol for acylation.

Objective: To synthesize the acetate ester at the C4 position.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
Mono-silylated alcohol (from Protocol 2) 345.54 5.0 g 14.5 mmol 1.0
Acetic Anhydride (Ac₂O) 102.09 2.2 mL 21.7 mmol 1.5
4-Dimethylaminopyridine (DMAP) 122.17 177 mg 1.45 mmol 0.1
Triethylamine (Et₃N) 101.19 4.0 mL 29.0 mmol 2.0

| Dichloromethane (DCM), anhydrous | - | 75 mL | - | - |

Procedure:

  • Dissolve the mono-silylated alcohol in anhydrous DCM (75 mL) under an inert atmosphere.

  • Add triethylamine, followed by a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add acetic anhydride dropwise. Causality Note: DMAP is a highly effective nucleophilic catalyst for acylation reactions of sterically hindered alcohols. Triethylamine serves as the stoichiometric base to neutralize the acetic acid byproduct.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the fully protected piperidine derivative. This product can now undergo selective deprotection.

Protocol 4: Simultaneous Protection of Both Hydroxyls (Cyclic Acetal Formation)

For applications where both hydroxyls need to be masked simultaneously, their 1,3-relationship allows for the formation of a six-membered cyclic acetal, such as a benzylidene acetal.[8][9] This strategy is efficient for protecting the diol moiety in a single step.

Objective: To form the benzylidene acetal of N-Boc-3-(hydroxymethyl)piperidin-4-ol.

reactant [label=< N-Boc-Diol

>];

product [label=< Benzylidene Acetal Product

>];

reagents [label="+ Benzaldehyde Dimethyl Acetal\ncat. CSA, Toluene, Dean-Stark", shape=plaintext];

reactant -> product [label=" "]; reagents -> reactant:e [style=invis]; } bdot Figure 3: Reaction scheme for the formation of a benzylidene acetal.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
N-Boc-protected diol (from Protocol 1) 231.29 5.0 g 21.6 mmol 1.0
Benzaldehyde dimethyl acetal 152.19 4.0 mL 25.9 mmol 1.2
(±)-Camphorsulfonic acid (CSA) 232.30 251 mg 1.08 mmol 0.05

| Toluene, anhydrous | - | 100 mL | - | - |

Procedure:

  • To a solution of the N-Boc-protected diol in anhydrous toluene (100 mL), add benzaldehyde dimethyl acetal and a catalytic amount of CSA.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours. Causality Note: The reaction is an equilibrium process. Using a Dean-Stark trap removes the methanol byproduct, driving the reaction to completion according to Le Châtelier's principle. Benzaldehyde is often used for 1,3-diols as it forms a stable six-membered ring acetal.[10][11]

  • Cool the reaction to room temperature and quench with a few drops of triethylamine.

  • Wash the mixture with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the protected diol.

PART II: DEPROTECTION AND ORTHOGONAL CLEAVAGE

The true power of this strategy lies in the selective removal of the protecting groups. The table below summarizes the conditions for cleaving each group, demonstrating their orthogonality.

Protecting GroupReagent and ConditionsStable ToLabile To
Boc (Amine)Trifluoroacetic acid (TFA) in DCM; or 4 M HCl in Dioxane.Base, Hydrogenolysis, FluorideStrong Acid
TBDMS (Primary OH)Tetrabutylammonium fluoride (TBAF) in THF; or Acetic Acid in THF/H₂O.Mild Acid/Base, HydrogenolysisFluoride, Strong Acid
Acetate (Secondary OH)K₂CO₃ in MeOH; or LiOH in THF/H₂O.Acid, Hydrogenolysis, FluorideBase (Hydrolysis)
Benzylidene Acetal (Diol)Catalytic H₂/Pd-C (Hydrogenolysis); or mild aqueous acid (e.g., 80% AcOH).Base, Mild OxidantsAcid, Reductive Cleavage

Conclusion

The functionalization of this compound is a tractable synthetic challenge that can be overcome with a well-designed orthogonal protection strategy. By first protecting the piperidine nitrogen, chemists can then exploit the inherent reactivity difference between the primary and secondary hydroxyls to achieve selective mono-protection, typically at the primary position with a bulky silyl ether. This opens the door for derivatization at the secondary position, followed by selective deprotection and subsequent functionalization of the primary alcohol. Alternatively, simultaneous protection of the 1,3-diol as a cyclic acetal provides an efficient route to mask both hydroxyl groups. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link][12][13][14]

  • Procopiou, P. A., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Catalysis, 8(9), 8342-8347. [Link][15]

  • da Silva, C. J., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link][1][16]

  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link][3]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Total Synthesis of (+)-Gigantecin. Organic Letters, 8(8), 1613–1616.
  • Chem-Station. Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link][8]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link][10]

  • Myers, A. G. (2008). Functional Group Protection. Harvard University, Department of Chemistry and Chemical Biology. [Link][5]

  • Not Voodoo. Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Chemistry Stack Exchange. [Link][11]

  • Escrig-Doménech, A., Simó-Alfonso, E. F., Herrero-Martínez, J. M., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 140-156. [Link][6]

  • Semantic Scholar. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Semantic Scholar. [Link][7]

  • Georg Thieme Verlag. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link][9]

  • Zanda, M. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 23(7), 1645. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)piperidin-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields and higher purity of your target compound.

Overview of Common Synthetic Routes

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of a suitable piperidine precursor. The most prevalent and well-documented approach starts from a commercially available piperidine-3,4-dicarboxylate or a 4-oxopiperidine-3-carboxylate derivative. The key transformation is the reduction of both the ester and ketone functionalities to their corresponding alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this purpose.[1][2][3]

The general reaction scheme is as follows:

  • Starting Material: An N-protected ethyl 4-oxopiperidine-3-carboxylate. The N-protecting group (e.g., Benzyl, Boc) is crucial for directing the reaction and preventing unwanted side reactions.

  • Key Transformation: Reduction of the ketone at the C4 position and the ester at the C3 position.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is typically the reagent of choice due to its ability to reduce both esters and ketones simultaneously to primary and secondary alcohols, respectively.[2][3]

  • Final Step (if necessary): Removal of the N-protecting group to yield the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the most common culprits.

  • Cause A: Inactive or Insufficient Lithium Aluminum Hydride (LiAlH₄)

    • Explanation: LiAlH₄ is extremely sensitive to moisture and can decompose upon exposure to air, appearing as a white powder (a mixture of lithium hydroxide and aluminum hydroxide) instead of its typical gray color.[2] This reduces its effective concentration, leading to an incomplete reaction. Carboxylic acids, which can form from the hydrolysis of the starting ester, will also rapidly react with LiAlH₄ in an acid-base reaction, consuming the reagent and producing hydrogen gas.[3]

    • Solution:

      • Use Fresh Reagent: Always use a fresh, unopened container of LiAlH₄ or a recently purchased batch.

      • Proper Handling: Handle LiAlH₄ in a dry environment, preferably in a glovebox or under a stream of inert gas like nitrogen or argon.[4] Weigh it out quickly and add it to the reaction vessel promptly.

      • Use Excess Reagent: It is common practice to use a stoichiometric excess of LiAlH₄ to account for any minor decomposition and to drive the reaction to completion.[1] A 2-4 fold molar excess is a good starting point.

      • Check Starting Material: Ensure your starting keto-ester is free from acidic impurities or water.

  • Cause B: Suboptimal Reaction Temperature

    • Explanation: LiAlH₄ reductions are typically exothermic. While often started at 0 °C to control the initial reaction rate, the reaction may require heating to reflux to ensure complete conversion, especially for less reactive esters.

    • Solution:

      • Controlled Addition: Add the starting material dissolved in an anhydrous solvent (like THF) dropwise to the LiAlH₄ suspension at 0 °C.

      • Reflux for Completion: After the initial addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for several hours.[4]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding more LiAlH₄.[4]

  • Cause C: Inefficient Work-up and Product Isolation

    • Explanation: The quenching of excess LiAlH₄ and the subsequent work-up are critical for isolating the product. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult.

    • Solution: Fieser Work-up: A carefully controlled sequential addition of water and then a base is crucial.

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • Add 'x' mL of 15% aqueous NaOH solution.

      • Add '3x' mL of water.

      • Stir the mixture vigorously for 15-30 minutes. This should produce a granular precipitate that is easy to filter off. The product will be in the organic filtrate.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagent Check LiAlH₄ Quality & Handling start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up Procedure start->check_workup sol_reagent Use fresh, excess LiAlH₄ under inert atmosphere. check_reagent->sol_reagent Is reagent old or exposed to air? sol_conditions Control initial addition at 0°C, then reflux to completion. Monitor by TLC. check_conditions->sol_conditions Was reaction incomplete or stalled? sol_workup Perform a careful Fieser work-up to avoid emulsion and product loss. check_workup->sol_workup Was a gelatinous precipitate formed?

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Presence of Significant Impurities

Question: I'm observing significant byproducts in my final product. How can I identify and minimize their formation?

Answer: Impurity formation is a common problem, often arising from incomplete reaction or side reactions.

  • Impurity A: Unreacted or Partially Reduced Starting Material

    • Identification: This can be identified by comparing the product's NMR or LC-MS data with the starting material. You may see a species corresponding to the reduction of the ketone but not the ester, or vice-versa.

    • Cause: As discussed in the low yield section, this is typically due to insufficient or inactive LiAlH₄.

    • Solution: Ensure a sufficient excess of fresh LiAlH₄ is used and that the reaction is allowed to proceed to completion (monitor by TLC).

  • Impurity B: Over-reduction or Ring Opening Products

    • Identification: These are harder to identify without advanced analytical techniques. However, unexpected peaks in the aliphatic region of the NMR spectrum could be an indication.

    • Cause: While LiAlH₄ is generally selective for polar multiple bonds, prolonged reaction times at high temperatures with a large excess of the reagent could potentially lead to undesired side reactions.

    • Solution: Use a moderate excess of LiAlH₄ (2-4 equivalents) and monitor the reaction closely. Once the starting material is consumed, proceed with the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a LiAlH₄ reduction?

  • Anhydrous, non-protic ether solvents are required.[1] Tetrahydrofuran (THF) is generally the preferred solvent due to its higher boiling point (allowing for reflux) and better solvating properties for LiAlH₄ compared to diethyl ether.[1] Always use a freshly distilled or anhydrous grade of solvent.

Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄?

  • No, sodium borohydride is not strong enough to reduce esters or carboxylic acids.[3] It will typically only reduce the ketone functionality, leading to an intermediate alcohol-ester, not the desired diol product.

Q3: How do I safely handle and dispose of LiAlH₄?

  • LiAlH₄ reacts violently with water to produce flammable hydrogen gas.[2] All glassware must be thoroughly dried before use.[4] To dispose of small residual amounts in glassware, carefully add ethyl acetate to the flask in a fume hood, which will react more gently than water, before rinsing with water.[4]

Q4: What are the expected stereochemical outcomes of this reduction?

  • The reduction of the 4-keto group will lead to a hydroxyl group. The reduction of the 3-ester group will result in a hydroxymethyl group. This process can generate diastereomers (cis and trans isomers). The relative stereochemistry of the final product will depend on the starting material and the reaction conditions. Often, a mixture of diastereomers is obtained, which may require chromatographic separation.[5]

Experimental Protocol: Reduction of N-Benzyl-ethyl 4-oxopiperidine-3-carboxylate

This protocol is a representative example for the synthesis of N-Benzyl-3-(hydroxymethyl)piperidin-4-ol.

Materials:

  • N-Benzyl-ethyl 4-oxopiperidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagent Addition: In the flask, suspend LiAlH₄ (3.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve N-Benzyl-ethyl 4-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following in sequence:

    • 'x' mL of water (where 'x' = grams of LiAlH₄ used)

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Extraction & Drying: Combine the organic filtrates. If an aqueous layer is present, separate it and extract it twice more with ethyl acetate. Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound derivative.

Data Summary Table
ParameterRecommended ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce both ketones and esters.[2][3]
Stoichiometry 2-4 molar equivalents of LiAlH₄Ensures complete reaction, accounting for any reagent deactivation.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for LiAlH₄; allows for reflux temperatures.[1]
Temperature 0 °C (initial addition), then refluxControls initial exotherm, then drives reaction to completion.
Work-up Fieser Method (H₂O, NaOH, H₂O)Produces easily filterable aluminum salts, improving product isolation.

References

Sources

common side reactions in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Piperidine Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making its synthesis a cornerstone of modern organic chemistry.[1][2] However, the construction of substituted piperidines is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide aims to equip you with the knowledge to anticipate, identify, and overcome these common hurdles.

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and common route to piperidines, but the aromaticity of the pyridine ring and potential for catalyst poisoning can present significant challenges.[3][4]

FAQ 1: My pyridine reduction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Low to no conversion in pyridine reduction is a frequent issue. The primary culprits are typically related to the catalyst, hydrogen pressure, or reaction temperature.[4]

Possible Causes and Solutions:

  • Catalyst Deactivation or Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[3] Ensure high-purity pyridine and anhydrous solvents are used. A fresh batch of a more robust catalyst, like rhodium on carbon (Rh/C), may be necessary.[4]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure to overcome the aromaticity.[3][4] Gradually increase the hydrogen pressure and ensure vigorous stirring to improve gas-liquid mixing.

  • Low Reaction Temperature: The reaction temperature may be too low to initiate the reduction. Cautiously increase the temperature while monitoring for the formation of byproducts.[4]

  • Inactive Catalyst: The catalyst batch itself might be inactive. It is always good practice to test a new batch of catalyst on a small-scale reaction with a known substrate.

FAQ 2: I'm observing a mixture of products, including partially hydrogenated intermediates. How can I drive the reaction to completion?

The presence of intermediates like tetrahydropyridines or dihydropyridines indicates incomplete reduction.[3][5]

Possible Causes and Solutions:

  • Insufficient Reaction Time or Catalyst Loading: Increase the reaction time or the amount of catalyst to ensure complete conversion.[4]

  • Catalyst Deactivation: The catalyst may be deactivating before the reaction is complete. Adding a fresh portion of the catalyst can help.[4]

  • Water Content: The presence of water can sometimes hinder complete reduction. Using anhydrous solvents is recommended.[3]

FAQ 3: My desired piperidine is being further reduced, leading to ring-opening. What is this "over-reduction" and how can I prevent it?

Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the piperidine ring, leading to the formation of pentylamines and other open-chain byproducts.[4] This side reaction is particularly problematic as it reduces the yield and introduces hard-to-separate impurities.

Strategies to Minimize Over-reduction:

  • Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are generally more selective for ring hydrogenation without significant C-N bond cleavage compared to catalysts like Raney Nickel.[4] Platinum oxide (PtO₂) can also be a good choice under controlled conditions.[4]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) can help to minimize over-reduction.[3]

  • Substrate Modification: Converting the pyridine to its N-oxide and then reducing it can be a milder alternative that often avoids over-reduction.[6]

Troubleshooting Workflow for Pyridine Reduction

start Low Conversion/ No Reaction check_catalyst Check Catalyst Activity & Purity of Reagents start->check_catalyst increase_pressure_temp Increase H2 Pressure &/or Temperature check_catalyst->increase_pressure_temp incomplete_reduction Incomplete Reduction (Tetrahydropyridine Impurities) increase_pressure_temp->incomplete_reduction If intermediates observed over_reduction Over-reduction (Ring Opening) increase_pressure_temp->over_reduction If ring-opening occurs success Desired Piperidine increase_pressure_temp->success If successful increase_time_catalyst Increase Reaction Time &/or Catalyst Loading incomplete_reduction->increase_time_catalyst increase_time_catalyst->success change_catalyst Switch to Milder Catalyst (e.g., Rh/C) over_reduction->change_catalyst optimize_conditions Optimize Conditions (Lower Temp/Pressure) change_catalyst->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for catalytic hydrogenation of pyridines.

Reductive Amination

Reductive amination is a versatile method for synthesizing substituted piperidines, often involving the reaction of a dicarbonyl compound with an amine or an intramolecular cyclization of an amino-aldehyde or amino-ketone.[7][8]

FAQ 4: My reductive amination is giving low yields and a complex mixture of products. What are the common side reactions?

Low yields in reductive amination can be due to several competing side reactions.

Common Side Reactions and Solutions:

  • Over-alkylation: The newly formed secondary amine can react further with the aldehyde/ketone, leading to the formation of a tertiary amine. Using a stoichiometric amount of the carbonyl compound and a suitable reducing agent can minimize this.

  • Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under basic or acidic conditions. Careful control of pH is crucial.

  • Cannizzaro Reaction: In the absence of an alpha-proton, aldehydes can disproportionate into an alcohol and a carboxylic acid under basic conditions.

  • Reaction with Solvent: Prolonged reaction times can sometimes lead to side reactions with the solvent, for instance, amines can be acetylated by sodium triacetoxyborohydride or react with dichloromethane (DCM).[9] Using alternative solvents like dichloroethane (DCE) or tetrahydrofuran (THF) is often recommended.[9]

FAQ 5: I am attempting an intramolecular reductive amination to form a piperidine ring, but I'm getting a pyrrolidine instead. What is happening?

The formation of a five-membered pyrrolidine ring instead of the expected six-membered piperidine ring is a known side reaction, often proceeding through an intermediate aziridine formation and subsequent ring expansion or contraction.[10] This is particularly prevalent in nucleophilic substitutions at the 3-position of pyridines.[10]

How to Favor Piperidine Formation:

  • Substrate Design: The length and flexibility of the carbon chain connecting the amine and carbonyl groups are critical. Ensure your precursor is designed to favor a 6-endo-trig cyclization.

  • Reaction Conditions: The choice of catalyst and reaction conditions can influence the cyclization pathway. Experiment with different catalysts and temperatures to optimize for the desired ring size.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are a powerful tool for constructing the piperidine ring.[11] However, they are not without their own set of potential side reactions.

FAQ 6: During the synthesis of a peptide containing an aspartic acid residue, I'm observing an unexpected piperidide formation. What is the cause?

This is a known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). The use of piperidine for Fmoc deprotection can lead to the formation of an aspartimide intermediate from an Asp-Xxx sequence. This cyclic imide can then be attacked by piperidine, resulting in the formation of a piperidide adduct.[12][13][14]

Mitigation Strategies:

  • Additive in Deprotection Cocktail: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[14]

  • Alternative Bases: Using a different base for Fmoc deprotection, such as piperazine, has been shown to cause less of this side reaction.[13]

  • Protecting Groups: Employing a protecting group on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can completely prevent this side reaction.[13]

Aspartimide and Piperidide Formation Pathway

asp_xxx Asp-Xxx Sequence aspartimide Aspartimide Intermediate asp_xxx->aspartimide Piperidine piperidine Piperidine (Fmoc Deprotection) piperidide Piperidide Adduct (Side Product) aspartimide->piperidide Piperidine attack alpha_peptide α-Peptide aspartimide->alpha_peptide Ring opening beta_peptide β-Peptide (Side Product) aspartimide->beta_peptide Ring opening

Caption: Side reaction pathway leading to piperidide formation.

General Troubleshooting and Best Practices

FAQ 7: I am struggling with the purification of my substituted piperidine from reaction byproducts. What are some effective strategies?

Purification of piperidines can be challenging due to their basic nature and similar polarity to certain byproducts.

Purification Tips:

  • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. Extract the crude product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified piperidine back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Formation of a salt (e.g., hydrochloride) can often facilitate crystallization.[9]

  • Chromatography: Column chromatography on silica gel is a common method. However, the basicity of piperidines can lead to tailing. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.

  • Azeotropic Removal of Water: For certain applications, water can be a problematic impurity. Azeotropic distillation with a suitable solvent like benzene can be used for its removal.[15]

FAQ 8: How can I use protecting groups to prevent side reactions in piperidine synthesis?

Protecting groups are indispensable tools for preventing unwanted side reactions at reactive functional groups.[16][17][18]

Common Protecting Group Strategies:

Functional GroupProtecting GroupDeprotection ConditionsKey Considerations
Amine (Nitrogen) tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA, HCl)[16][19]Stable to a wide range of conditions, but requires acidic deprotection.
Benzyloxycarbonyl (Cbz)Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[16][19]Useful when acid-labile groups are present.
9-Fluorenylmethyloxycarbonyl (Fmoc)Mild base (e.g., piperidine in DMF)[16][20]Commonly used in peptide synthesis; deprotection conditions can cause side reactions with sensitive residues.[13]
Hydroxyl (Oxygen) Benzyl (Bn)Hydrogenolysis (H₂/Pd)Robust protecting group.
tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)Commonly used for alcohol protection.
Carbonyl (Ketone/Aldehyde) Acetal/KetalAqueous acidProtects carbonyls from nucleophilic attack and reduction.[18]

Conclusion

The synthesis of substituted piperidines, while fundamental, requires careful planning and execution to navigate the potential for numerous side reactions. By understanding the underlying mechanisms of these unwanted transformations and being equipped with effective troubleshooting strategies, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a starting point for addressing common challenges, but for more complex issues, a thorough review of the pertinent literature is always recommended.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024, October 12).
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. (2016, January 1).
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24).
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (2022, April 29).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.).
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. (n.d.).
  • Full article: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. (n.d.).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).

Sources

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar piperidine derivatives. As crucial scaffolds in a multitude of pharmaceuticals, their effective purification is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.

The inherent basicity of the piperidine nitrogen, coupled with the presence of polar functional groups, often leads to problematic interactions with stationary phases, poor peak shapes, and difficulties in achieving baseline separation.[3][4] This resource provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar piperidine derivatives, offering potential causes and actionable solutions.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Problem: My polar piperidine derivative shows little to no retention on a C18 column, eluting at or near the solvent front.

Potential Causes:

  • High polarity of the analyte leads to a strong affinity for the polar mobile phase over the nonpolar stationary phase.[5]

  • The basic piperidine nitrogen may be protonated, increasing its polarity and reducing retention.[6]

Suggested Solutions:

SolutionMechanism
Increase Mobile Phase Polarity By increasing the aqueous portion of the mobile phase, you can decrease the overall polarity of the eluent, promoting greater interaction between your polar analyte and the nonpolar stationary phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[5][7]
Employ a More Polar Stationary Phase Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These can offer alternative selectivity for polar analytes.[5]
Utilize Ion-Pairing Chromatography For ionizable piperidine compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can form a neutral ion pair with your analyte.[8] This increases its hydrophobicity and retention on the nonpolar stationary phase.
Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[9][11][12]
Issue 2: Significant Peak Tailing in Chromatography (Normal and Reversed-Phase)

Problem: My polar piperidine derivative exhibits significant peak tailing, leading to poor resolution and inaccurate quantification.

Potential Causes:

  • Strong Interactions with Silica: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, causing tailing.[3][13]

  • Secondary Ionic Interactions: In HILIC, the basic amine groups can interact with acidic silanol groups on the stationary phase.[14]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not controlled, the ionization state of the piperidine derivative can vary, leading to mixed retention mechanisms and tailing.[6]

Suggested Solutions:

SolutionMechanism
Add a Basic Modifier (Normal Phase) Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic silanol groups on the silica surface, reducing their interaction with the basic piperidine derivative.[13]
Use an Amine-Functionalized Column (Normal Phase) An amine-functionalized silica column can mask the acidic silanols and minimize strong amine-silica interactions, often allowing for purification with simpler solvent systems.[15]
Adjust Mobile Phase pH (Reversed-Phase & HILIC) Controlling the pH of the mobile phase with a buffer is crucial. For basic compounds like piperidines, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent and improved peak shape.[14] Conversely, at a higher pH, the basic amine will be in its free-base form, making it more lipophilic and increasing retention in reversed-phase.[13]
Employ End-Capped Columns (Reversed-Phase) Use a reversed-phase column that has been end-capped to reduce the number of free silanol groups available for interaction with your basic analyte.
Optimize Sample Solvent Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible to avoid peak distortion.[14]
Issue 3: Difficulty with Crystallization

Problem: My polar piperidine derivative oils out or forms an amorphous precipitate instead of crystals.

Potential Causes:

  • High Polarity and Solubility: The high polarity of the derivative can make it highly soluble in many common crystallization solvents, preventing supersaturation and crystal formation.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.[16]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil or amorphous solid over well-defined crystals.[17]

Suggested Solutions:

SolutionProtocol
Form a Salt Convert the basic piperidine derivative into a salt (e.g., hydrochloride or sulfamethazine salt) to alter its solubility profile and potentially improve its crystallinity.[18][19]
Use a Two-Solvent System Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[17]
Slow Evaporation Allow the solvent to evaporate slowly from a saturated solution at room temperature. This gradual increase in concentration can promote the growth of high-quality crystals.
Optimize Cooling Rate A slower cooling rate generally favors the growth of larger, more well-defined crystals.[17] After initial cooling to room temperature, placing the solution in a refrigerator and then a freezer can be effective.
Issue 4: Challenges in Chiral Purification

Problem: I am unable to separate the enantiomers or diastereomers of my chiral polar piperidine derivative.

Potential Causes:

  • Inadequate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselective interactions for your specific molecule.

  • Suboptimal Mobile Phase: The mobile phase composition can significantly impact chiral recognition.

  • Strong Interactions with the Stationary Phase: The basicity of the piperidine nitrogen can lead to strong, non-enantioselective interactions with the CSP, masking the desired chiral separation.[4]

Suggested Solutions:

TechniqueRecommendations
Chiral HPLC/SFC Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), as they are often effective for basic analytes.[4][20] Systematically vary the mobile phase composition, including the type and concentration of the alcohol modifier and any additives. Lowering the temperature can sometimes enhance chiral recognition.[4]
Diastereoselective Crystallization If chromatographic methods fail, consider forming a salt with a chiral resolving agent to create diastereomers, which can then be separated by crystallization.[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my polar piperidine derivative doesn't move from the baseline in normal-phase TLC?

A: The first step is to increase the polarity of your eluting solvent system. If you are using a standard system like ethyl acetate/hexanes, start by increasing the proportion of ethyl acetate. If that is not sufficient, you can try more aggressive solvent systems. A common strategy for very polar basic compounds is to add a small percentage of methanol to your eluent. For particularly stubborn compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[23]

Q2: My compound seems to be unstable on silica gel. What are my purification options?

A: If your compound degrades on silica, you have a few alternatives. For easier separations, you could try using a less acidic stationary phase like alumina or Florisil.[23] For more challenging separations, you can deactivate the silica gel by treating it with a base like triethylamine before packing your column.[24] This will reduce its acidity and minimize decomposition of your compound.[23] Another option is to switch to reversed-phase chromatography, where the stationary phase is nonpolar.

Q3: I'm observing two peaks for my pure piperidine derivative in reversed-phase HPLC. What could be the cause?

A: This can happen with ionizable compounds like piperidine derivatives, especially if the mobile phase pH is not well-controlled. The two peaks could represent the protonated and free-base forms of your compound, which will have different retention times. To resolve this, ensure your mobile phase is buffered to a pH that will keep your compound in a single ionization state.[25]

Q4: Can I use HILIC for preparative purification of polar piperidine derivatives?

A: Yes, HILIC can be a very effective technique for preparative purification of polar compounds.[26] It often provides better sample loading capacity compared to reversed-phase HPLC for highly polar analytes.[26] Standard silica flash columns can be used in HILIC mode, making it an accessible option for many labs.[26]

Q5: What are some common impurities I should be aware of during the synthesis of piperidine derivatives?

A: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, if synthesizing piperidine from pyridine, you may have residual pyridine, which can be challenging to separate due to the formation of an azeotrope.[1] Additionally, depending on the reaction conditions, over-alkylation or side reactions involving other functional groups can lead to impurities.

Visualizing Purification Workflows

Decision Tree for Chromatography Method Selection

MethodSelection start Start: Crude Polar Piperidine Derivative rp_check Poor retention on C18? start->rp_check hilic Switch to HILIC rp_check->hilic Yes rp_optimize Optimize Reversed-Phase rp_check->rp_optimize No tailing_check Peak Tailing? hilic->tailing_check rp_optimize->tailing_check change_column Use Amine or End-Capped Column rp_optimize->change_column modify_mobile_phase Add Modifier / Adjust pH tailing_check->modify_mobile_phase Yes success Pure Compound tailing_check->success No modify_mobile_phase->success change_column->success PeakTailing start Problem: Peak Tailing cause1 Cause: Strong Interaction with Silanols start->cause1 cause2 Cause: Inappropriate Mobile Phase pH start->cause2 cause3 Cause: Sample Overload start->cause3 solution1a Solution: Add Basic Modifier (e.g., TEA) cause1->solution1a solution1b Solution: Use Amine or End-Capped Column cause1->solution1b solution2 Solution: Buffer Mobile Phase cause2->solution2 solution3 Solution: Reduce Injection Volume cause3->solution3

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine scaffold. As a key structural motif in various pharmacologically active agents, optimizing its synthesis for yield, purity, and stereocontrol is of paramount importance.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: Why is my overall yield of this compound consistently low?

A1: Senior Application Scientist's Analysis

Low yield is a multifaceted issue that can stem from several stages of the synthetic sequence. The most common culprits are incomplete reactions, competing side reactions, and product loss during workup and purification. The synthesis of highly functionalized piperidines often requires careful control over reaction conditions to maximize efficiency.[1]

Troubleshooting Workflow:

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity start->check_sm check_reaction 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_sm->check_reaction Purity Confirmed optimize_conditions 3. Optimize Reaction Conditions check_reaction->optimize_conditions Incomplete Reaction or Byproducts Identified optimize_workup 4. Refine Workup & Purification Protocol check_reaction->optimize_workup Reaction Complete, Clean Profile end_node Yield Improved optimize_conditions->end_node optimize_workup->end_node

Caption: Troubleshooting logic for diagnosing low yield.

Potential Causes & Recommended Actions:

  • Inefficient Reduction of the Pyridine Ring: If your route starts from a substituted pyridine, the catalytic hydrogenation is a critical step.

    • Causality: The pyridine ring is aromatic and requires a potent catalyst and specific conditions for complete reduction. Inadequate catalyst activity, insufficient hydrogen pressure, or catalyst poisoning can lead to incomplete conversion.

    • Protocol:

      • Catalyst Selection: While Pd/C is common, rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3) or bimetallic catalysts like rhodium-nickel can offer superior activity under milder conditions for hydroxyl-substituted pyridines.[2]

      • Solvent & Additives: The reaction is often performed in solvents like methanol, ethanol, or water. The addition of an acid (e.g., HCl, H3PO4) can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation.[2]

      • Reaction Conditions: Ensure sufficient hydrogen pressure (typically 50-500 psi) and temperature (25-80 °C). Monitor the reaction by TLC or GC/MS to confirm the disappearance of the starting material.

  • Poor Chemoselectivity of Reducing Agents: If you are reducing a carbonyl or ester group on a pre-formed piperidine ring (e.g., reducing a 4-oxo-piperidine-3-carboxylate derivative), the choice of reducing agent is crucial.

    • Causality: A strong, non-selective reducing agent like LiAlH₄ will reduce both esters and ketones. To achieve the desired diol, you may need a two-step reduction or a reagent that can reduce both functionalities under controlled conditions.

    • Protocol:

      • Use a robust reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (THF, Diethyl ether) at 0 °C to reflux. This will reliably reduce both a ketone and an ester to the corresponding alcohols.

      • Alternatively, consider a two-step approach: first, selectively reduce the ketone with NaBH₄, protect the resulting hydroxyl group, then reduce the ester with LiAlH₄, followed by deprotection. This longer route can sometimes provide cleaner results.

  • Product Loss During Workup: this compound is a polar, water-soluble diol.

    • Causality: During aqueous workup, a significant portion of the product can remain in the aqueous layer, especially if the free base is formed.

    • Protocol:

      • Extraction: After quenching the reaction, perform multiple extractions with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane and isopropanol.

      • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the product in its free base form, which is more soluble in organic solvents.

      • Salting Out: Saturating the aqueous layer with NaCl or K₂CO₃ can decrease the solubility of the product in water and improve extraction efficiency.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Senior Application Scientist's Analysis

Byproduct formation is typically a result of over-reduction, incomplete protection/deprotection, or rearrangement reactions. Identifying the structure of the main byproduct by LC-MS or NMR is the first step toward diagnosing the problem.

Common Byproducts and Mitigation Strategies:

Byproduct TypeProbable CauseRecommended Mitigation Strategy
Over-reduction Product (e.g., loss of hydroxyl group)Harsh hydrogenation conditions (high temperature/pressure) or a highly active catalyst.Reduce temperature and pressure. Screen alternative catalysts (e.g., switch from Pd/C to a rhodium-based catalyst). Add a catalyst moderator like triethylamine.[1]
Incompletely Reduced Intermediate (e.g., tetrahydropyridine)Insufficient reaction time, low hydrogen pressure, or deactivated catalyst.Increase reaction time and/or hydrogen pressure. Use a fresh batch of catalyst or increase catalyst loading. Ensure the starting material is free of catalyst poisons (e.g., sulfur compounds).
N-Alkylated Byproducts If using a benzyl protecting group and reductive amination conditions.Ensure the complete removal of the N-benzyl group during the final deprotection step. Hydrogenolysis (H₂, Pd/C) is the standard method.[3]
Stereoisomers Non-stereoselective reduction of the ketone or pyridine ring.Use a stereoselective reducing agent (e.g., L-Selectride® for specific ketone reductions) or employ an asymmetric hydrogenation catalyst for pyridine reduction.[4]
Q3: I'm struggling to purify the final product. What are the best practices for isolating this compound?

A3: Senior Application Scientist's Analysis

The high polarity and basic nitrogen of your target molecule make standard silica gel chromatography challenging due to strong binding and peak tailing. Crystallization is often the preferred method for obtaining high-purity material.

Purification Workflow:

  • Initial Workup: After extraction and drying, concentrate the organic phase in vacuo to obtain the crude free base, typically as a viscous oil or waxy solid.

  • Chromatography (if necessary):

    • Method: Use a modified silica gel column. Pre-treat the silica with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (0.5-1%) to neutralize acidic sites and prevent tailing.

    • Eluent System: A gradient of Dichloromethane (DCM) -> 10-20% Methanol in DCM is a good starting point.

    • Alternative: Consider using alumina (basic or neutral) as the stationary phase, which can be more suitable for basic compounds.

  • Crystallization (Recommended):

    • Protocol:

      • Dissolve the crude oil in a minimal amount of a hot polar solvent like isopropanol, ethanol, or methanol.

      • Add a non-polar co-solvent (e.g., diethyl ether, hexanes, or ethyl acetate) dropwise until the solution becomes cloudy.

      • Re-heat gently until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate crystal formation.

    • Salt Formation: For more robust crystallization, consider forming a salt. Dissolve the crude free base in methanol or isopropanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid). The resulting salt often has much better crystalline properties. The hydrochloride salt is a common, stable form of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to access the this compound scaffold?

A1: There are several established strategies, with the choice depending on the availability of starting materials and the desired stereochemical outcome.

G cluster_0 Route A: Pyridine Hydrogenation cluster_1 Route B: Dieckmann Condensation cluster_2 Route C: Hetero-Diels-Alder a1 3-Hydroxymethyl-4-methoxypyridine a2 Catalytic Hydrogenation (e.g., Rh/C, H₂) a1->a2 product This compound a2->product b1 N-Protected Amino Acid Ester b2 Intramolecular Cyclization b1->b2 b3 Reduction Steps b2->b3 b3->product c1 Diene + Imine c2 [4+2] Cycloaddition c1->c2 c3 Functional Group Manipulation c2->c3 c3->product

Caption: Common synthetic strategies for the piperidine core.

  • Route A: Hydrogenation of a Substituted Pyridine: This is a very common and direct approach. Starting from a suitably substituted pyridine (e.g., a 4-alkoxy-3-formylpyridine derivative), one can perform catalytic hydrogenation to reduce the aromatic ring, followed by reduction of the aldehyde to the hydroxymethyl group. This route's main challenge is controlling the stereochemistry.[1][2]

  • Route B: Intramolecular Cyclization: Methods like the Dieckmann condensation or other intramolecular cyclizations can be used to form the piperidine ring from an acyclic precursor. This often provides good control over the placement of substituents.[5]

  • Route C: Chiral Pool Synthesis: Starting from a chiral molecule like an amino acid or a sugar can provide excellent control over the absolute stereochemistry. For example, a strategy starting from 2-deoxy-D-ribose has been explored for similar amino alcohol piperidines.[4]

Q2: Which N-protecting group is most suitable for this synthesis, and what are the optimal conditions for its introduction and removal?

A2: The choice of the nitrogen protecting group is critical and depends on the reaction conditions used in subsequent steps. The two most common choices are Boc (tert-butoxycarbonyl) and Benzyl (Bn) .

Protecting GroupIntroduction ConditionsRemoval ConditionsAdvantages & Considerations
Boc Di-tert-butyl dicarbonate (Boc₂O), a base (e.g., NaHCO₃, K₂CO₃, or Et₃N), in a solvent like Dichloromethane (DCM), Methanol, or THF at room temperature.[6][7]Strong acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/ether) at 0 °C to room temperature.Advantages: Easily removed under mild acidic conditions that won't affect most other functional groups. Generally leads to clean reactions.Considerations: Not stable to strong acid.
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl), a base (e.g., K₂CO₃, NaH), in a solvent like Acetonitrile or DMF.Catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) in Methanol or Ethanol.Advantages: Very stable to a wide range of acidic, basic, and redox conditions.Considerations: Removal requires hydrogenation, which may not be compatible with other reducible functional groups (e.g., alkynes, alkenes) in the molecule. The conditions are similar to those used for pyridine reduction, allowing for potential one-pot deprotection/reduction steps.[8][9]

Recommendation: For most synthetic routes, the Boc group is preferred due to its mild and highly selective removal conditions, which minimizes the risk of side reactions with the hydroxyl groups on the final product.

Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is essential for reliable monitoring and characterization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The fastest method for qualitative monitoring. Use a mobile phase like 10% MeOH in DCM. Staining with potassium permanganate (KMnO₄) or ninhydrin is effective for visualizing the amine and alcohol functionalities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative progress and allows for the identification of intermediates and byproducts by their mass.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. It will confirm the connectivity of the atoms and provide information about the relative stereochemistry through coupling constants.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (e.g., via ESI-MS to observe [M+H]⁺).

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the broad O-H stretch for the hydroxyl groups (~3300 cm⁻¹) and the N-H stretch (if unprotected, ~3300 cm⁻¹).

    • Melting Point: A sharp melting point for the crystalline product or its salt is a good indicator of purity.

Q4: What are the key safety considerations when working with the reagents involved in this synthesis?

A4: Standard laboratory safety protocols must be followed. However, several reagents used in this synthesis require special attention:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenations must be performed in a well-ventilated fume hood, using proper equipment (e.g., a Parr shaker or H-Cube system) with no nearby ignition sources. The catalysts (Pd/C, Rh/C) are often pyrophoric when dry and should be handled carefully, typically as a wet paste.

  • Metal Hydride Reducing Agents (LiAlH₄, NaBH₄): These reagents react violently with water and other protic solvents to release flammable hydrogen gas. They must be handled under an inert atmosphere (Nitrogen or Argon), and reactions should be quenched carefully by slow, controlled addition of a quenching agent (e.g., ethyl acetate, followed by Rochelle's salt solution or water) at low temperature (0 °C).

  • Strong Acids and Bases (TFA, HCl, KOH): These are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be done in a fume hood.

  • Solvents and Reagents: Many organic solvents (ether, THF, hexanes) and reagents (benzyl bromide) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • ChemScene. (n.d.). (3S,4S)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol.
  • Elsevier. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Tetrahedron.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Biosynth. (n.d.). 4-(hydroxymethyl)piperidin-4-ol hydrochloride.
  • Google Patents. (2016). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Royal Society of Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Natural products containing 3‐hydroxy‐2‐substituted piperidine.
  • Advanced ChemBlocks. (n.d.). 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Sources

preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to racemization.

Introduction: The Chirality Challenge in Piperidine Synthesis

Chiral piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. However, the stereocenter, particularly at the C2 position adjacent to the nitrogen, is susceptible to racemization under various reaction conditions. This guide provides practical, field-proven insights to help you anticipate, troubleshoot, and prevent the loss of enantiomeric purity in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding racemization during chiral piperidine synthesis.

Q1: What is racemization and why is it a concern in chiral piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate). In the context of chiral piperidines, this is a significant issue because the biological activity of a drug molecule often depends on a specific enantiomer. The other enantiomer might be inactive or even cause undesirable side effects. Racemization leads to a loss of product efficacy and requires costly and often difficult separation of the desired enantiomer.

Q2: Which positions on the piperidine ring are most susceptible to racemization?

A2: The stereocenter at the C2 position, which is alpha to the nitrogen atom, is the most prone to racemization. The hydrogen atom at this position can be acidic, and its removal by a base leads to the formation of a planar enamine or iminium ion intermediate, which can then be protonated from either face, leading to a loss of stereochemical information. Stereocenters at other positions (C3, C4) are generally more stable but can be affected by certain reaction conditions or rearrangements.

Q3: What are the primary factors that induce racemization?

A3: The primary factors influencing racemization are the presence of a base, elevated temperatures, and the nature of the solvent.[3][4] The choice of reagents, such as coupling agents in peptide synthesis-like reactions, can also play a crucial role.[3][5] Additionally, the electronic nature of substituents on the piperidine ring or the nitrogen atom can affect the acidity of the alpha-proton and thus the propensity for racemization.

Q4: Can the nitrogen atom in a chiral piperidine be a stable stereocenter?

A4: Generally, the nitrogen atom in a simple trialkylamine like a piperidine undergoes rapid pyramidal inversion at room temperature, meaning it cannot be considered a stable stereocenter.[6] This "umbrella-like" flipping interconverts the two invertomers.[6] However, if the nitrogen is part of a strained ring system or is substituted with groups that slow down this inversion, it can become a stable chiral center. For most synthetic applications involving piperidines, the chirality is defined by the carbon skeleton.

Q5: Are there any general strategies to minimize racemization?

A5: Yes, several general strategies can be employed:

  • Use of Mild Conditions: Whenever possible, conduct reactions at lower temperatures and use milder bases.

  • Appropriate Protecting Groups: Employ nitrogen protecting groups that reduce the acidity of the alpha-proton or sterically hinder its removal.

  • Choice of Reagents: Select reagents known to suppress racemization, such as specific coupling agents in amide bond formations.[3][5]

  • Reaction Time: Minimize reaction times, as prolonged exposure to harsh conditions can increase the likelihood of racemization.[4]

  • Solvent Selection: The choice of solvent can influence the stability of intermediates and the basicity of reagents.

Part 2: Troubleshooting Guides for Specific Synthetic Transformations

This section provides detailed troubleshooting for common reactions where racemization is a significant challenge.

Guide 1: N-Alkylation of Chiral Piperidines

Issue: Loss of stereochemical integrity at the C2 position during the N-alkylation of a chiral 2-substituted piperidine.

Probable Cause: The use of a strong base to deprotonate the secondary amine can also deprotonate the C2 position, leading to racemization via an enamine intermediate.

Troubleshooting Workflow:

start Racemization during N-Alkylation base Strong Base Used? (e.g., NaH, LDA) start->base temp High Temperature? base->temp No solution1 Switch to Milder Base: K2CO3, DIPEA base->solution1 Yes reagent Harsh Alkylating Agent? (e.g., Alkyl Halide) temp->reagent No solution2 Lower Reaction Temperature temp->solution2 Yes solution3 Use Alkyl Tosylates reagent->solution3 Yes end Stereopreservation Achieved reagent->end No solution1->end solution2->end solution3->end

Caption: Decision workflow for troubleshooting N-alkylation racemization.

Solutions & Methodologies:

  • Choice of Base: Avoid strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). Instead, opt for milder, non-nucleophilic bases.[7]

    • Protocol: To a solution of the chiral piperidine in a suitable solvent like DMF or acetonitrile, add 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Stir for 10-15 minutes before adding the alkylating agent.[7]

  • Alkylating Agent: While alkyl halides are common, they can generate acidic byproducts that may contribute to racemization. Alkyl tosylates can be a milder alternative.

    • A non-racemizing route for N-alkylation has been reported using alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine in toluene.[8]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is sufficient.

Data Summary: Base and Alkylating Agent Selection

BaseAlkylating AgentTemperatureRacemization Risk
NaHAlkyl BromideRoom Temp → 60°CHigh
K₂CO₃Alkyl IodideRoom TempModerate
DIPEAAlkyl Bromide0°C → Room TempLow
PMP*Alkyl TosylateRoom TempVery Low[8]

*PMP: 1,2,2,6,6-pentamethylpiperidine

Guide 2: Pictet-Spengler Reaction

Issue: Poor diastereoselectivity or racemization of the newly formed stereocenter in the synthesis of tetrahydro-β-carbolines or tetrahydroisoquinolines derived from chiral starting materials (e.g., tryptophan derivatives).

Probable Cause: The reaction proceeds through an iminium ion intermediate. The cyclization step, which is an intramolecular electrophilic substitution, can occur from either face of the iminium ion, leading to a mixture of diastereomers. The reaction conditions, particularly the acid catalyst and temperature, heavily influence the stereochemical outcome.[9][10]

Troubleshooting Workflow:

start Poor Stereoselectivity in Pictet-Spengler acid Strong Protic Acid? (e.g., TFA, HCl) start->acid temp Elevated Temperature? acid->temp No solution1 Use Lewis Acid or Chiral Brønsted Acid acid->solution1 Yes chiral_aux Chiral Auxiliary Used? temp->chiral_aux No solution2 Lower Temperature & Monitor Kinetically temp->solution2 Yes solution3 Introduce Chiral Auxiliary on Aldehyde/Amine chiral_aux->solution3 No end High Diastereoselectivity chiral_aux->end Yes solution1->end solution2->end solution3->end

Sources

stability issues of 3-(Hydroxymethyl)piperidin-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Hydroxymethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing robust formulations.

This guide will cover potential stability issues, recommended storage and handling conditions, and methodologies for assessing the stability of this compound. The information provided is based on the known chemistry of piperidine derivatives and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The piperidine ring contains a secondary amine, which is basic. Therefore, the compound's stability can be pH-dependent. In acidic or basic solutions, degradation may be accelerated.

  • Temperature: Like most organic molecules, exposure to elevated temperatures can lead to thermal degradation.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the alcohol functional groups and the piperidine ring itself.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For optimal stability, storage at refrigerated temperatures (2-8 °C) is advisable. Inert atmosphere packaging (e.g., under argon or nitrogen) can also be beneficial to minimize oxidation.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?

A3: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. The molecular structure of this compound contains several reactive sites that can undergo transformation under various conditions. A forced degradation study can help identify if the unexpected peaks correspond to degradation products.

Troubleshooting Guide: Common Stability-Related Issues

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of Potency/Decreased Peak Area in HPLC Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, tightly sealed).2. Prepare Fresh Solutions: If working with solutions, prepare them fresh before each experiment.3. Evaluate Solvent Stability: The compound may be unstable in certain solvents. Assess its stability in your experimental solvent system over time.4. Perform a Forced Degradation Study: This will help to understand the degradation profile of the compound under your experimental conditions.
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Characterize New Peaks: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures.2. Compare with Stressed Samples: Analyze samples that have been intentionally stressed (e.g., by heat, acid, base, or oxidizing agent) to see if the new peaks match the degradation products.3. Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.
Discoloration of the Solid Compound or Solution Potential degradation, often due to oxidation or photodecomposition.1. Protect from Light: Store the compound in an amber vial or in a dark place.2. Inert Atmosphere: If oxidation is suspected, handle and store the compound under an inert atmosphere (e.g., in a glovebox).3. Purity Check: Re-analyze the purity of the discolored material to determine the extent of degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from the known reactivity of its functional groups.

G cluster_oxidation Oxidation cluster_dehydrogenation Dehydrogenation main This compound ketone 3-(Hydroxymethyl)piperidin-4-one main->ketone Oxidation of secondary alcohol acid 4-Hydroxy-piperidine-3-carboxylic acid main->acid Oxidation of primary alcohol ring_opened Ring-Opened Products main->ring_opened Oxidative ring cleavage imine Imine/Enamine Intermediates main->imine Ring Dehydrogenation

Caption: Potential degradation pathways of this compound.

  • Oxidation: The secondary alcohol at the C4 position can be oxidized to a ketone, forming 3-(hydroxymethyl)piperidin-4-one. The primary alcohol at the C3 position can be oxidized to a carboxylic acid, yielding 4-hydroxy-piperidine-3-carboxylic acid.[3] More aggressive oxidation can lead to the cleavage of the piperidine ring.

  • Dehydrogenation: The piperidine ring can undergo dehydrogenation to form imine or enamine intermediates.[2]

  • Reactivity with Aldehydes/Ketones: The secondary amine and hydroxyl groups can potentially react with aldehydes or ketones present as impurities or in the reaction mixture, leading to the formation of adducts.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions.[5][6]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress analysis HPLC Analysis start->analysis Unstressed Control stress->analysis Stressed Samples end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[7][8]

Objective: To develop an HPLC method capable of resolving the parent compound from all potential impurities and degradation products.

Proposed HPLC Conditions (starting point for method development):

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

References

  • Chang, P. S., & Robyt, J. F. (1996). Oxidation of Primary Alcohol Groups of Naturally Occurring Polysaccharides with 2,2,6,6-Tetramethyl-1-Piperidine Oxoammonium Ion. Journal of Carbohydrate Chemistry, 15(7), 819-830. [Link]

  • Möhler, H., & Möhler-Foret, F. (2007). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform, 38(32). [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Shaikh, J., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]

  • PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]

  • SciSpace. (2017). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]

  • PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]

  • ACS Publications. (n.d.). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. [Link]

  • PubMed. (n.d.). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. [Link]

  • Drug Analytical Research. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypiperidine-3-carboxylate. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges encountered during the HPLC analysis of piperidine and related basic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the causes of peak tailing and to offer systematic, field-proven troubleshooting strategies. Our approach is grounded in explaining the "why" behind each experimental choice, ensuring a robust and scientifically sound methodology.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my piperidine compound analysis?

A: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution. A common measure of peak shape is the tailing factor (or asymmetry factor), where a value greater than 1 indicates tailing.

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[2]

  • Poor Integration and Inaccurate Quantification: The drawn-out tail of a peak can be difficult for the chromatography data system to integrate accurately, leading to unreliable quantitative results.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and limit of quantification.

For basic compounds like piperidine, peak tailing is a frequent issue due to specific chemical interactions within the HPLC system.[3]

Q2: What are the primary causes of peak tailing when analyzing piperidine compounds?

A: The most common cause of peak tailing for basic compounds such as piperidine is secondary interactions between the analyte and the stationary phase.[4] In reversed-phase HPLC, which typically uses silica-based columns, the primary retention mechanism is hydrophobic interaction. However, piperidine, being a basic compound, can also engage in undesirable secondary ionic interactions with acidic silanol groups present on the silica surface.[2][3]

Other contributing factors can include:

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the piperidine analyte and the silanol groups.[5][6]

  • Column Choice and Condition: The type of column, its age, and its history can significantly impact peak shape.[2][7]

  • Instrumental Effects: Issues such as extra-column volume (dead volume) can contribute to peak broadening and tailing.[5][8]

  • Sample-Related Issues: High sample concentration (mass overload) or injecting the sample in a solvent much stronger than the mobile phase can also cause peak distortion.

In-Depth Troubleshooting Guides

Issue 1: My piperidine peak is tailing. Where do I start?

A logical first step is to investigate the interplay between your analyte and the stationary phase, which is often governed by the mobile phase pH. Piperidine has a pKa of approximately 11.1-11.2, meaning it is protonated and positively charged in acidic to neutral mobile phases.[9]

The Rationale: The surface of a standard silica-based C18 column is populated with silanol groups (Si-OH), which are acidic with a pKa in the range of 3.8-4.2.[10] At a mobile phase pH above this range, the silanol groups become deprotonated and negatively charged (SiO-). This creates strong ionic interactions with the positively charged piperidine analyte, leading to peak tailing.[3]

Protocol:

  • Assess Current pH: Determine the pH of your current mobile phase's aqueous component.

  • Lower the pH: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer or acid (e.g., 0.1% formic acid or trifluoroacetic acid). At this low pH, the silanol groups are fully protonated (Si-OH) and are less likely to interact ionically with the protonated piperidine.[3][4]

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) and reinject your sample.

Expected Outcome: A significant improvement in peak symmetry.

Issue 2: I've lowered the mobile phase pH, but I still see significant tailing.

If adjusting the pH alone is insufficient, the next step is to address the remaining silanol interactions more directly through mobile phase additives or by choosing a more suitable column.

The Rationale: A small, basic molecule can be added to the mobile phase to compete with the piperidine analyte for interaction with the active silanol sites.[11][12] This competing base effectively "masks" the silanol groups, reducing the opportunity for secondary interactions with your analyte.[11]

Protocol:

  • Select a Competing Base: Triethylamine (TEA) is a common choice.

  • Prepare the Mobile Phase: Add a low concentration of TEA (typically 0.05-0.1%) to the aqueous portion of your mobile phase. Ensure the pH is still maintained in the acidic range (e.g., by also including an acid like formic acid).

  • Equilibrate and Analyze: Equilibrate the column and inject the sample.

Considerations:

  • TEA can be "sticky" and may be difficult to remove from the column and HPLC system. It's advisable to dedicate a column to methods using amine additives.[12]

  • TEA can cause ion suppression in LC-MS applications.[12]

The Rationale: Ion-pairing reagents are molecules that have a charged head group and a hydrophobic tail. For a positively charged analyte like piperidine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium octanesulfonate) is used.[13] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a negatively charged surface that can form an ion pair with the positively charged piperidine.[14] This masks the silanol interactions and provides a more controlled retention mechanism.[13][14]

Protocol:

  • Choose an Ion-Pairing Reagent: Select an appropriate alkyl sulfonate. The length of the alkyl chain can be adjusted to fine-tune retention.[15]

  • Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a concentration of 5-10 mM. Buffer the mobile phase to a pH where the piperidine is ionized (e.g., pH 3-5).

  • Equilibrate Thoroughly: Ion-pair chromatography requires extensive column equilibration, often for an hour or more, to ensure a stable baseline.[14]

Issue 3: Mobile phase modifications are not enough. What's my next step?

If peak tailing persists, the problem likely lies with the column itself. Not all C18 columns are the same, and selecting the right column chemistry is critical for analyzing basic compounds.

The Rationale: Older "Type A" silica columns have a higher metal content, which can increase the acidity of silanol groups and worsen tailing.[10] Modern "Type B" silica is much purer. Furthermore, many modern columns are "end-capped," a process where the column is treated with a small silylating agent (like trimethylchlorosilane) to chemically bond with and block many of the residual silanol groups.[16][17]

Action: Switch to a column specifically marketed as high-purity, end-capped, and suitable for basic compounds.

If an end-capped C18 is still not sufficient, several alternative stationary phases are designed to minimize silanol interactions:

Column TypeMechanism of Action
Polar-Embedded A polar group (e.g., amide or carbamate) is embedded in the C18 alkyl chain. This polar group helps to shield the analyte from residual silanol groups on the silica surface.[12]
Charged Surface Hybrid (CSH) These columns have a low level of positive charge on the particle surface. At low pH, this positive charge repels the positively charged piperidine analyte, minimizing interactions with the underlying silica.[12]
Polymer-Based Columns with stationary phases made from organic polymers (e.g., polystyrene-divinylbenzene) have no silanol groups, thus eliminating this source of peak tailing entirely.[18]

Protocol:

  • Select an appropriate alternative column based on the properties of your piperidine compound and available resources.

  • Perform initial scouting runs to determine appropriate mobile phase conditions for the new column chemistry.

  • Optimize the separation by adjusting mobile phase composition, pH, and temperature as needed.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting peak tailing for piperidine compounds.

Troubleshooting_Workflow start Start: Peak Tailing Observed for Piperidine Compound check_pH Is Mobile Phase pH acidic (2.5 - 3.5)? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 check_pH->adjust_pH No tailing_persists1 Tailing Persists? check_pH->tailing_persists1 Yes adjust_pH->tailing_persists1 additives Consider Mobile Phase Additives tailing_persists1->additives Yes resolved Peak Shape Acceptable tailing_persists1->resolved No competing_base Option A: Add Competing Base (e.g., 0.1% TEA) additives->competing_base ion_pair Option B: Use Ion-Pairing Reagent additives->ion_pair tailing_persists2 Tailing Persists? competing_base->tailing_persists2 ion_pair->tailing_persists2 column_choice Evaluate Column Chemistry tailing_persists2->column_choice Yes tailing_persists2->resolved No end_capped Switch to High-Purity, End-Capped C18 column_choice->end_capped alternative_column Use Alternative Column (Polar-Embedded, CSH, Polymer) end_capped->alternative_column If Needed check_instrument Check for Instrumental/Other Issues (Dead Volume, Overload) alternative_column->check_instrument check_instrument->resolved Silanol_Interactions cluster_high_ph Mobile Phase pH > 4 (Tailing Occurs) cluster_low_ph Mobile Phase pH < 3.5 (Improved Peak Shape) silica_high Silica Surface silanol_neg Deprotonated Silanol (SiO⁻) piperidine_pos Protonated Piperidine (Analyte⁺) piperidine_pos->silanol_neg Strong Ionic Interaction (Secondary Retention) silica_low Silica Surface silanol_neutral Protonated Silanol (Si-OH) piperidine_pos2 Protonated Piperidine (Analyte⁺)

Caption: Effect of mobile phase pH on silanol-piperidine interactions.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]

  • Sielc. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Retrieved from [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]

  • Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Hawach Scientific Co., Ltd. (2023, August 14). NH2 HPLC Columns. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

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Technical Support Center: Strategies for Selective Protection of Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective protection of hydroxyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during multi-step organic synthesis. As Senior Application Scientists, we understand that protecting group strategy is not merely a sequence of steps but a critical aspect of synthetic design that dictates the success of complex molecular construction.

Frequently Asked Questions: Core Concepts in Hydroxyl Protection

This section addresses foundational questions regarding the principles of hydroxyl group protection.

Q1: What is the fundamental purpose of a hydroxyl protecting group?

A1: The hydroxyl group (-OH) is a cornerstone of organic chemistry, but its reactivity can be a double-edged sword. Its acidic proton and nucleophilic oxygen can interfere with a wide range of desired transformations, such as those involving organometallics (e.g., Grignard reagents), strong bases, or certain oxidizing/reducing agents.[1] A protecting group acts as a temporary "mask," converting the hydroxyl into a less reactive functional group (like an ether or ester) that is stable to the intended reaction conditions.[2] This strategy allows chemists to perform reactions on other parts of the molecule without unintended side reactions at the hydroxyl position.[3] After the desired transformation is complete, the protecting group is removed ("deprotected") to regenerate the original hydroxyl group.[4]

Q2: What are the critical factors to consider when selecting a protecting group?

A2: The ideal protecting group strategy is a self-validating system built on several key pillars:[5]

  • Ease of Installation and Removal: Both protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[6]

  • Stability: The chosen group must be robust enough to withstand the reaction conditions of the subsequent synthetic steps.[5] This is the most critical factor and requires careful planning.

  • Orthogonality: In molecules with multiple hydroxyl groups, it's often necessary to deprotect them at different stages. Orthogonal protecting groups are sets of groups that can be removed under distinct conditions (e.g., one is acid-labile, one is removed by fluoride, and another by hydrogenation) without affecting the others.[7][8] This allows for selective manipulation of specific hydroxyls within a complex molecule.[2]

  • Minimal Interference: The protecting group should not introduce new complications, such as creating unwanted stereocenters or being difficult to characterize.[2] The exception is the Tetrahydropyranyl (THP) group, which can introduce a new chiral center.[9]

Troubleshooting Guide: Common Protecting Groups

This guide addresses specific issues encountered during experimental work, organized by the major classes of hydroxyl protecting groups.

Silyl Ethers (TBDMS, TIPS, TES, etc.)

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[10][11]

Q3: My TBDMS (tert-butyldimethylsilyl) deprotection with TBAF is slow or incomplete. What's going wrong?

A3: This is a very common issue. Several factors could be at play:

  • Steric Hindrance: The primary reason for slow deprotection is often steric congestion around the TBDMS ether. The bulky TBAF (tetrabutylammonium fluoride) reagent needs access to the silicon atom. If the substrate is highly hindered, the reaction rate will decrease significantly.[12][13]

  • Reagent Quality: Commercial TBAF solutions in THF contain varying amounts of water. While completely anhydrous TBAF can be too basic and cause side reactions, excessive water can slow the desilylation process.[12] It's crucial to use a reliable source of TBAF.

  • Solubility: Poor solubility of your substrate in the reaction solvent (typically THF) can limit the reaction rate.[13]

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction can often overcome the activation barrier, but monitor carefully by TLC to avoid side product formation.

    • Use a Co-solvent: If solubility is an issue, consider adding a co-solvent to ensure the substrate is fully dissolved.

    • Switch Reagents: If TBAF is ineffective, consider alternative fluoride sources like HF-Pyridine or TAS-F.[14] Alternatively, switching to acidic deprotection conditions (e.g., acetic acid in THF/water or HCl in methanol) may be a better option, provided the rest of your molecule is stable to acid.[12]

Q4: I'm trying to selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS or TIPS ether, but I'm getting a mixture. How can I improve selectivity?

A4: Achieving selectivity between silyl ethers relies on exploiting differences in their steric bulk and lability.

  • Kinetic Control: Primary TBDMS ethers are less sterically hindered and thus react faster than secondary or tertiary ones. To exploit this, run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor it closely by TLC. Quench the reaction as soon as the primary TBDMS ether is gone to prevent over-reaction.

  • Milder Conditions: Instead of standard TBAF, use milder acidic conditions. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or dilute acetic acid can selectively cleave primary TBDMS ethers.[13] Hafnium(IV) triflate has also been shown to be effective for regioselective deprotection, as the amount of catalyst required varies for primary, secondary, and tertiary silyl ethers.[15]

  • Orthogonal Silyl Groups: For future syntheses, plan ahead. The relative stability of silyl ethers to acid is generally TMS < TES < TBDMS < TIPS < TBDPS.[9][11] Protecting a primary alcohol with TBDMS and a secondary alcohol with the bulkier and more robust TIPS group will make the selective deprotection of the primary TBDMS ether much easier.

Workflow: Troubleshooting TBDMS Deprotection

G start TBDMS Deprotection Incomplete/Slow check_reagent Is TBAF reagent fresh and from a reliable source? start->check_reagent check_sol Is the substrate fully soluble in THF? check_reagent->check_sol Yes sol_reagent Use fresh TBAF or dry it if necessary. check_reagent->sol_reagent No check_sterics Is the TBDMS group sterically hindered? check_sol->check_sterics Yes sol_sol Add a co-solvent (e.g., CH2Cl2, DMF) to improve solubility. check_sol->sol_sol No sol_temp Gently warm the reaction (e.g., to 40°C) and monitor by TLC. check_sterics->sol_temp Yes/Maybe switch_reagent Switch to alternative deprotection conditions. check_sterics->switch_reagent No / Mild hindrance sol_reagent->check_sol sol_sol->check_sterics sol_temp->switch_reagent If still no reaction acid_cond Acidic Conditions: - Acetic Acid/THF/H2O - HCl/MeOH - PPTS/MeOH switch_reagent->acid_cond If molecule is acid-stable fluoride_cond Alternative Fluoride Source: - HF-Pyridine - TAS-F switch_reagent->fluoride_cond If molecule is acid-labile G Molecule Substrate -OH (Primary) -OH (Secondary) -OH (Secondary) P1 Protect Primary OH: TBDMSCl, Imidazole Molecule->P1 P2 Protect one Secondary OH: BnBr, NaH P1->P2 P3 Protect other Secondary OH: TrCl, Pyridine P2->P3 Protected Fully Protected Intermediate -OTBDMS -OBn -OTr P3->Protected D1 Deprotect Trityl: 80% Acetic Acid Protected->D1 D2 Deprotect TBDMS: TBAF, THF Protected->D2 D3 Deprotect Benzyl: H₂, Pd/C Protected->D3 Deprotected_Tr Intermediate 1 -OTBDMS -OBn -OH D1->Deprotected_Tr Deprotected_TBDMS Intermediate 2 -OH -OBn -OTr D2->Deprotected_TBDMS Deprotected_Bn Intermediate 3 -OTBDMS -OH -OTr D3->Deprotected_Bn

Caption: An example of an orthogonal protection scheme.

Data Summary

Table 1: Stability of Common Hydroxyl Protecting Groups
Protecting Group ClassExampleAbbreviationStable To (General)Labile To (Cleavage Conditions)
Silyl Ethers tert-ButyldimethylsilylTBDMS, TBSBase, Organometallics, most Red/OxAcid (e.g., AcOH, HCl), Fluoride (e.g., TBAF, HF) [6]
TriisopropylsilylTIPSBase, Organometallics, most Red/OxAcid, Fluoride (more stable than TBDMS) [9]
Alkyl Ethers BenzylBnAcid, Base, most Red/OxCatalytic Hydrogenolysis (H₂, Pd/C) [6]
p-MethoxybenzylPMBAcid, Base, most Red/OxHydrogenolysis, Oxidative Cleavage (DDQ, CAN) [6]
Acetal Ethers TetrahydropyranylTHPBase, Organometallics, Red/OxAcidic Hydrolysis (e.g., AcOH/H₂O) [16]
MethoxymethylMOMBase, Organometallics, Red/OxAcidic Hydrolysis [16]
Acyl (Esters) AcetylAcHydrogenolysis, mild AcidAcid or Base Hydrolysis (e.g., K₂CO₃/MeOH) [8]
PivaloylPivHydrogenolysis, mild Acid/BaseStronger Acid/Base Hydrolysis (more stable than Ac) [8]
Bulky Ethers TritylTrBase, HydrogenolysisAcid (e.g., 80% AcOH, TFA) [17]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMS-Cl

This protocol describes the standard procedure for forming a TBDMS ether.

  • Preparation: Dissolve the alcohol (1.0 eq) and imidazole (1.5 - 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 - 1.5 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC. Reaction times can vary from 1 hour to overnight depending on the substrate.

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TBDMS Deprotection with TBAF

This is the most common method for cleaving silyl ethers.

  • Preparation: Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 30 minutes to a few hours). [12]4. Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Purification: Extract the product with an organic solvent. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: TBDMS Deprotection under Mild Acidic Conditions

An alternative to fluoride-based deprotection, useful for substrates with base-sensitive groups. [12]

  • Preparation: Prepare a 3:1:1 mixture of acetic acid, water, and THF.

  • Reaction: Dissolve the TBDMS-protected compound in this solvent mixture and stir at room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.

References

  • Benchchem. (n.d.). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group.
  • Benchchem. (n.d.). Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
  • Benchchem. (n.d.). Managing the stability of trityl ethers in different chemical environments.
  • University of Illinois. (n.d.). Protecting Groups.
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Hydroxyl Group Protection.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Gelest. (n.d.). Hydroxyl Protecting Groups.
  • Benchchem. (n.d.). Addressing the acid lability of the trityl group in complex molecules.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • IIT Bombay. (2020). Protecting Groups.
  • Wikipedia. (n.d.). Silyl ether.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • CEM Corporation. (n.d.). Protection and Deprotection.

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Technical Support Center: Overcoming Solubility Challenges of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of piperidine-containing intermediates. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous pharmaceuticals.[1][2] However, its derivatives frequently present significant solubility challenges that can impede research and development.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to systematically address and overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions encountered in the lab.

Q1: Why are my piperidine-containing compounds so often poorly soluble in aqueous media? A1: This is a multifactorial issue. Firstly, the piperidine ring, while containing a nitrogen atom, is a saturated hydrocarbon structure. When decorated with lipophilic substituents—a common strategy to enhance target binding—the overall lipophilicity (often measured as logP) of the molecule increases, leading to poor aqueous solubility. Secondly, the nitrogen atom in the piperidine ring is basic, with a typical pKa for its conjugate acid around 11.2.[1][3][4] This means that at neutral pH (like in a typical biological buffer), the compound exists predominantly in its neutral, less soluble "free base" form.[3]

Q2: What is the very first and quickest step I should take to try and solubilize my compound for an in vitro assay? A2: The most direct initial approach is pH adjustment .[3][5] Since piperidine derivatives are basic, lowering the pH of the medium will protonate the piperidine nitrogen, forming a much more polar and water-soluble piperidinium salt.[3][6] For an initial test, try preparing a stock solution in a mildly acidic vehicle, such as 10-50 mM HCl or a citrate buffer at pH 3-4, before diluting it into your final assay buffer.[3]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how do I fix it? A3: This is a classic sign of a compound "crashing out" because the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility in the primarily aqueous buffer.[3] First, ensure the final DMSO concentration in your assay is as high as the biological system can tolerate (usually ≤1%) without causing artifacts.[3] If precipitation still occurs, you may need to lower the concentration of your stock solution or use a stepwise dilution method, performing an intermediate dilution in a buffer containing a higher percentage of an organic co-solvent before the final dilution.[3]

Q4: When should I move beyond simple pH and co-solvents to more advanced methods like salt formation or amorphous dispersions? A4: You should consider advanced strategies when you need a stable, solid form with improved properties for in vivo studies, or when simple methods fail to provide the required concentration for your experiments.[3]

  • Salt Formation: This is the preferred next step for ionizable compounds like piperidines. It provides a solid, crystalline material with potentially much higher aqueous solubility and dissolution rates.[7][8][9]

  • Amorphous Solid Dispersions (ASDs): If salt screening fails or if you need to achieve very high levels of supersaturation, ASDs are a powerful tool.[10][11] In an ASD, the drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which can significantly enhance apparent solubility and absorption.[10][11][12][13]

  • Co-crystals: This technique is an excellent option for improving the solubility of neutral or weakly ionizable compounds. It involves combining the active pharmaceutical ingredient (API) with a benign "co-former" in the same crystal lattice.[14]

Section 2: Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental scenarios with a logical, step-by-step approach to resolution.

Scenario A: Poor Solubility in Process Chemistry or Scale-Up

Problem: "My piperidine intermediate is highly soluble in undesirable chlorinated solvents (DCM, Chloroform) but insoluble in more process-friendly solvents (e.g., Heptane, Toluene, 2-MeTHF) required for scale-up."

Causality: This solubility profile suggests your compound is moderately polar but lacks strong hydrogen bond donating/accepting capabilities to engage with protic solvents, while being too polar for non-polar hydrocarbons. Chlorinated solvents work due to their high density and ability to engage in weak dipole-dipole interactions without the steric hindrance of more structured solvents.

Troubleshooting Workflow:

G start Problem: Insoluble in Process-Friendly Solvents step1 Step 1: pH Adjustment Is the piperidine protonated? start->step1 step2 Step 2: Solvent Screening Test a broader range of solvents. step1->step2 If neutral or basic pH step3 Step 3: Temperature Study Measure solubility at elevated temperatures. step2->step3 step4 Step 4: Co-Solvent System Explore binary solvent mixtures. step3->step4 step5 Step 5: Salt Formation Screen for a soluble salt form. step4->step5 solution Solution Found step5->solution

Caption: Decision workflow for process chemistry solubility issues.

Detailed Actions:

  • pH Adjustment: If your process involves an aqueous phase, ensure the pH is low enough to form the soluble piperidinium salt. This can prevent precipitation during extractions or phase splits.

  • Solvent Screening: Expand your solvent screen. Include polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) if the process allows. Ethers like 2-MeTHF or CPME are often excellent, greener replacements for DCM.

  • Temperature: Many compounds exhibit significantly increased solubility at higher temperatures. Perform a solubility study in your desired solvent (e.g., Toluene, Isopropyl Acetate) at various temperatures (e.g., 25°C, 50°C, 75°C) to see if a hot filtration or crystallization is feasible.

  • Co-Solvent Systems: A small amount of a polar co-solvent can dramatically increase solubility in a non-polar bulk solvent.[15][16] For example, adding 5-10% IPA or ACN to Heptane might be sufficient.

  • Salt Formation: If the intermediate must be isolated as a solid, performing a salt screen to find a form that is crystalline and soluble in your desired recrystallization solvent is a robust, long-term solution.[9][17]

Scenario B: Low Oral Bioavailability in Preclinical Studies

Problem: "My piperidine-containing drug candidate shows excellent in vitro potency but has very low and variable oral bioavailability in animal studies."

Causality: This is a classic hallmark of solubility-limited absorption. The compound is likely dissolving too slowly or incompletely in the gastrointestinal tract, leading to poor absorption before it is eliminated. The basic nature of the piperidine means its solubility will vary dramatically as it moves from the acidic environment of the stomach to the more neutral pH of the intestine.[18][19]

Troubleshooting Workflow:

G start Problem: Low/Variable Oral Bioavailability step1 Step 1: pH-Solubility Profile Understand GI tract behavior. start->step1 step2 Step 2: Salt Screening Identify a highly soluble, stable salt. step1->step2 step3 Step 3: Formulation Use enabling excipients. step2->step3 If salt improves dissolution step4 Step 4: Advanced Formulations Consider Amorphous Solid Dispersions. step2->step4 If no suitable salt is found step3->step4 If bioavailability is still low solution Improved Bioavailability step4->solution

Caption: Strategy for addressing solubility-limited absorption.

Detailed Actions:

  • pH-Dependent Solubility Profile: First, you must understand how your compound's solubility changes with pH (see Protocol 1). This will predict its behavior in the GI tract.

  • Salt Selection: This is often the most effective strategy. A well-chosen salt can dramatically increase both the solubility and the dissolution rate of the parent drug.[9][20] The goal is to find a salt that dissolves quickly in the stomach and remains in solution long enough for absorption in the intestine.

  • Enabling Formulations: Utilize excipients designed to enhance solubility.

    • Co-solvents & Surfactants: For liquid formulations, ingredients like Propylene Glycol, PEGs, or Polysorbate 80 can keep the drug in solution.[15][21][22]

    • Complexing Agents: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[3][23][24]

  • Amorphous Solid Dispersions (ASDs): If other methods are insufficient, creating an ASD is a powerful approach. By trapping the molecule in a high-energy amorphous state within a polymer, you can achieve a state of "supersaturation" in the gut, driving absorption.[10][12][13][25] This is particularly effective for highly lipophilic, "brick dust" compounds.

Section 3: In-Depth Experimental Protocols

Protocol 1: Generating a pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of a piperidine intermediate across a physiologically relevant pH range.

Materials:

  • The piperidine compound (solid)

  • A series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4)

  • HPLC or UPLC system with a validated analytical method

  • Shaking incubator or rotator

  • 0.45 µm syringe filters (chemically compatible, e.g., PTFE or PVDF)

  • Microcentrifuge tubes or glass vials

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial for each pH buffer to be tested. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Add a fixed volume of the respective pH buffer to each vial.

  • Incubation: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

  • Sampling & Filtration: After incubation, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[3]

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted sample by HPLC/UPLC. Calculate the concentration based on a pre-established calibration curve.

  • Data Presentation: Plot the solubility (in mg/mL or µM) versus pH. This visual profile is critical for decision-making.

Data Interpretation with the Henderson-Hasselbalch Equation: The solubility of a basic compound like piperidine is governed by the Henderson-Hasselbalch equation: pH = pKa + log([Base]/[Acid]).[26][27][28][29] For a piperidine, the [Acid] is the protonated, soluble form (BH+) and [Base] is the neutral, poorly soluble form (B). The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the protonated form. This relationship explains why solubility dramatically increases as the pH drops well below the pKa.[5][30]

Protocol 2: High-Throughput Salt Screening

Objective: To efficiently screen a variety of pharmaceutically acceptable counter-ions to identify a stable, crystalline, and soluble salt form of a basic piperidine API.[7]

Materials:

  • Piperidine API (free base)

  • A library of acidic counter-ions (see table below)

  • A selection of solvents (e.g., Ethanol, Acetone, Isopropyl Acetate, Acetonitrile)

  • 96-well plate, heating/shaking block

  • Polarized Light Microscope

  • Powder X-Ray Diffraction (PXRD) instrument

CategoryCommon Acidic Counter-ions for Salt Screening
Inorganic Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)
Sulfonic Acids Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Besylate (benzenesulfonic acid)
Carboxylic Acids Acetate, Citrate, Fumarate, Maleate, Tartrate, Succinate

Methodology:

  • Preparation: In each well of a 96-well plate, dissolve a small, fixed amount of the piperidine free base in a chosen solvent.

  • Counter-ion Addition: Add a stoichiometric equivalent (typically 1.0 to 1.1 eq) of each counter-ion solution to the wells.

  • Crystallization Induction: Seal the plate and subject it to temperature cycling (e.g., heat to 50°C for 2 hours, then cool to 5°C for 2 hours, repeat). This thermal stress encourages crystallization. Allow the plate to evaporate slowly over 24-72 hours.

  • Initial Assessment: Visually inspect each well under a polarized light microscope. The presence of birefringent crystals is a positive sign of salt formation. Amorphous oils or unchanged material are negative results.

  • Scale-up & Characterization: Scale up the promising "hits" (crystalline solids) to a 10-50 mg scale.

  • Definitive Analysis: Analyze the resulting solids by PXRD. A new, unique diffraction pattern compared to the free base confirms the formation of a new crystalline salt form. Further characterization (DSC, TGA, DVS) should be performed to assess thermal properties and hygroscopicity.[7]

Salt vs. Co-crystal - The ΔpKa Rule: A critical consideration is whether you have formed a salt or a co-crystal. The "ΔpKa rule" provides strong guidance:

  • ΔpKa > 3: A salt is almost certainly formed due to complete proton transfer.

  • 0 < ΔpKa < 3: An ambiguous region where either a salt or a co-crystal could form.

  • ΔpKa < 0: A co-crystal is likely formed, with interaction dominated by non-ionic forces like hydrogen bonding.[31][32] (Where ΔpKa = pKa of the piperidinium conjugate acid - pKa of the counter-ion acid). This rule is essential for regulatory classification and understanding the solid-state properties.

References

  • Vertex AI Search. (n.d.). Excipients for Parenterals.
  • Paudwal, G. S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Serán Bioscience. (n.d.). Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Löbmann, K., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Molecules.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Müller, C., et al. (2009). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutics and Biopharmaceutics.
  • Shah, V. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • van de Waterbeemd, H., & Guba, W. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Drug Discovery Today: Technologies.
  • Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
  • Berge, S. M., et al. (1977). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences.
  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation.
  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine.
  • RxCalculations. (2021). Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube.
  • U.S. Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. FDA.gov.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Shete, A., et al. (2020). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Journal of Pharmaceutical Sciences.
  • CD Formulation. (n.d.). Polymorph, Salt & Cocrystal Screening and Selection.
  • Triclinic Labs. (2016). Cocrystals: A regulatory rebirth.
  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (n.d.). Salt Cocrystal Form Selection.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Khan Academy. (n.d.). pH and solubility.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 1-Acetylpiperidine-4-carbohydrazide Derivatives.
  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Cambridge MedChem Consulting. (2023). Tuning basicity.
  • Wikipedia. (n.d.). Piperidine.
  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. ACS Webinars.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production-scale synthesis of 3-(Hydroxymethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful scale-up of this important piperidine derivative. Piperidine-containing compounds are crucial synthetic building blocks in the pharmaceutical industry, present in a wide array of drugs.[1][2] The development of efficient and cost-effective synthetic methods for substituted piperidines is a significant endeavor in modern organic chemistry.[1][3]

This resource is structured to address common challenges and frequently asked questions, moving from general synthetic considerations to specific troubleshooting scenarios.

Section 1: Strategic Overview of Scalable Synthetic Routes

The synthesis of highly substituted piperidines can be challenging, with issues related to site-, regio-, and diastereoselectivity.[4] When scaling up the synthesis of this compound, the choice of synthetic route is paramount. Key considerations include the availability and cost of starting materials, reaction safety, and the ease of purification. Below is a comparison of common strategies.

Route 1: Catalytic Hydrogenation of 3-Hydroxypyridine Derivatives

This is a frequently employed method for preparing substituted piperidines.[1]

General Scheme: 3-Hydroxypyridine -> N-Protection -> Functional Group Interconversion -> Catalytic Hydrogenation -> Deprotection -> this compound

A notable advantage of this route is the direct creation of the piperidine ring from a readily available pyridine precursor.[1]

Route 2: Cyclization Strategies

Intramolecular cyclization is another powerful approach to constructing the piperidine ring.[1]

General Scheme: Acyclic Precursor -> Intramolecular Cyclization -> Functional Group Manipulation -> this compound

This method offers flexibility in introducing substituents prior to ring formation.

Table 1: Comparison of Major Synthetic Routes
FeatureCatalytic Hydrogenation of Pyridine DerivativesCyclization Strategies
Starting Materials Readily available 3-hydroxypyridine.Requires multi-step synthesis of acyclic precursors.
Scalability Generally good, but catalyst cost and safety at scale are concerns.Can be complex, with potential for side reactions.
Stereocontrol Can be challenging to control stereochemistry.Stereocenters can be set in the acyclic precursor.
Purification Often requires chromatographic purification.May involve multiple purification steps.
Key Challenges Catalyst poisoning, incomplete reduction, over-reduction.Low yields in cyclization step, side product formation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up process.

Q1: What are the most critical safety precautions when running a large-scale catalytic hydrogenation?

A1: High-pressure hydrogenation reactions require specialized equipment and stringent safety protocols.[5] Key considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.

  • Catalyst Handling: Many hydrogenation catalysts, like palladium on carbon (Pd/C) and Raney Nickel, are pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry out.

  • Pressure and Temperature Monitoring: Continuous monitoring of reaction pressure and temperature is crucial to prevent runaway reactions.

Q2: How can I improve the diastereoselectivity of the reduction of a 4-keto-piperidine intermediate?

A2: The diastereoselectivity of ketone reduction is influenced by the reducing agent, solvent, and temperature.

  • Bulky Reducing Agents: Employing sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors the formation of the more thermodynamically stable equatorial alcohol.

  • Chelation-Controlled Reduction: If a chelating group is present near the ketone, using a reducing agent like zinc borohydride can lead to high diastereoselectivity.

  • Temperature: Lowering the reaction temperature generally increases selectivity.

Q3: My final product is difficult to crystallize. What alternative purification methods can be used at scale?

A3: When crystallization is challenging, several large-scale purification techniques can be employed:

  • Preparative Chromatography: While often a last resort at scale due to cost, modern large-scale chromatography systems can be effective.

  • Salt Formation and Crystallization: Converting the basic piperidine nitrogen to a salt (e.g., hydrochloride or tartrate) can significantly improve its crystalline properties.

  • Distillation: If the product is thermally stable, high-vacuum distillation can be a viable option.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Catalytic Hydrogenation Step
Symptom Potential Cause Suggested Solution
Incomplete reactionInactive catalyst* Use fresh, high-quality catalyst. * Ensure proper catalyst handling to prevent deactivation.
Catalyst poisoning* Purify the substrate to remove potential catalyst poisons (e.g., sulfur or halogen-containing impurities). * Increase catalyst loading.
Insufficient hydrogen pressure or temperature* Optimize reaction conditions. A design of experiments (DoE) approach can be beneficial.[5]
Formation of byproductsOver-reduction or side reactions* Screen different catalysts (e.g., Rh/C, Ru/C). A rhodium-nickel/carbon bimetallic catalyst has shown high activity and yield under mild conditions.[6] * Adjust reaction time and temperature.
Issue 2: Formation of Impurities During N-Protection/Deprotection
Symptom Potential Cause Suggested Solution
Incomplete protection/deprotectionInsufficient reagent or reaction time* Increase the stoichiometry of the protecting/deprotecting agent. * Extend the reaction time and monitor by HPLC or TLC.
Side reactions with other functional groupsLack of selectivity of the protecting group* Choose a more orthogonal protecting group strategy. For example, a Boc group is stable to many reaction conditions and can be removed under acidic conditions.[2]
Workflow for Troubleshooting Low Hydrogenation Yield

G start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_substrate Check Substrate Purity check_catalyst->check_substrate Active increase_loading Increase Catalyst Loading check_catalyst->increase_loading Inactive optimize_conditions Optimize Reaction Conditions check_substrate->optimize_conditions Pure purify_substrate Purify Substrate check_substrate->purify_substrate Impure adjust_params Adjust Pressure/Temperature/Time optimize_conditions->adjust_params screen_catalysts Screen Alternative Catalysts final_protocol Optimized Protocol screen_catalysts->final_protocol increase_loading->check_substrate purify_substrate->optimize_conditions adjust_params->screen_catalysts Unsuccessful adjust_params->final_protocol Successful

Caption: Troubleshooting workflow for low hydrogenation yield.

Section 4: Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc) group.

Materials:

  • 3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol

  • Potassium carbonate

  • Petroleum ether

Procedure:

  • To a solution of 3-hydroxypiperidine in methanol, add potassium carbonate.

  • Add di-tert-butyl dicarbonate to the mixture at 25-30°C.

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC or LC-MS.

  • Filter the insoluble materials and concentrate the methanol phase.

  • To the concentrated residue, add petroleum ether and cool to induce crystallization.

  • Filter the solid product and dry under vacuum to obtain N-Boc-3-hydroxypiperidine.[7]

Protocol 2: Catalytic Hydrogenation of N-Boc-3-hydroxypyridine

This protocol details the reduction of the pyridine ring to a piperidine.

Materials:

  • N-Boc-3-hydroxypyridine

  • Rhodium-nickel/carbon bimetallic catalyst

  • Isopropanol

  • Phosphoric acid

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, charge the rhodium-nickel/carbon bimetallic catalyst, N-Boc-3-hydroxypyridine, phosphoric acid, and isopropanol.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 atm).

  • Stir the reaction at the set temperature (e.g., 25°C) for the required time (e.g., 3 hours), monitoring hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the catalyst.

  • Concentrate the reaction solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N-Boc-3-hydroxypiperidine.[6]

Process Flow Diagram for Synthesis

G A 3-Hydroxypyridine B N-Protection (e.g., Boc anhyride) A->B C N-Protected 3-Hydroxypyridine B->C D Catalytic Hydrogenation (e.g., Rh-Ni/C, H2) C->D E N-Protected 3-Hydroxypiperidine D->E F Hydroxymethylation E->F G N-Protected This compound F->G H Deprotection (e.g., Acid) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

References

  • M.D. Navid, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6985. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • S.A. El-Maksoud, et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Pharmaceuticals, 16(12), 1721. [Link]

  • M. Hu, et al. (2023). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. Angewandte Chemie International Edition, 62(50), e202313309. [Link]

  • D.T. McQuade, et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development, 23(6), 1104-1123. [Link]

  • CN105367484A - Preparation method of 3-hydroxy piperidine - Google P
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P

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Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the structural characterization and quantification of novel chemical entities are paramount. 3-(Hydroxymethyl)piperidin-4-ol, a polar molecule featuring a piperidine scaffold adorned with hydroxyl groups, presents a unique set of analytical challenges. Its hydrophilic nature and thermal lability necessitate a nuanced approach to mass spectrometry (MS) analysis. This guide provides an in-depth, objective comparison of various MS-based strategies for the comprehensive analysis of this compound, supported by experimental rationales and methodologies. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.

The Analytical Challenge: Unmasking this compound

This compound (C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ) is a small, polar molecule. Its structure, containing two hydroxyl groups and a secondary amine within the piperidine ring, dictates its physicochemical properties and, consequently, the strategy for its analysis. The primary challenges include:

  • High Polarity: This makes it less amenable to traditional reversed-phase liquid chromatography and can lead to poor retention.

  • Ionization Efficiency: Selecting the optimal ionization technique is critical to achieve sensitive detection.

  • Structural Isomers: The potential for cis/trans isomers necessitates analytical techniques capable of providing detailed structural information.

This guide will compare and contrast two key aspects of the mass spectrometric workflow: ionization techniques and mass analyzer capabilities.

Section 1: The Ionization Gateway - ESI vs. APCI

The journey of an analyte from a liquid sample to a detectable ion is governed by the ionization source. For a polar molecule like this compound, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is a critical first step.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that is particularly well-suited for polar, ionizable, and thermally labile compounds.[1] It generates ions from a liquid phase, minimizing the risk of thermal degradation. Given that this compound possesses a basic nitrogen atom, it is readily protonated in the positive ion mode, making ESI a prime candidate for its analysis.

Atmospheric Pressure Chemical Ionization (APCI): A Hotter Approach for Less Polar Analytes

APCI, in contrast, involves the vaporization of the sample in a heated nebulizer before ionization by a corona discharge.[2] While generally more suitable for less polar and more volatile compounds, it can sometimes be effective for moderately polar molecules.[3] However, the thermal stress applied during the APCI process could potentially lead to in-source fragmentation or degradation of our target analyte.

Comparative Experimental Workflow: ESI vs. APCI

To objectively compare these two ionization sources, a systematic study would be conducted as follows:

Caption: Workflow for comparing ESI and APCI ionization for this compound.

Predicted Outcome & Rationale

For this compound, ESI is hypothesized to be the superior ionization technique . The presence of the readily protonatable piperidine nitrogen makes it an ideal candidate for ESI's mechanism.[4] APCI's high-temperature vaporization step poses a risk of dehydration (loss of water) from the two hydroxyl groups, leading to a misinterpretation of the molecular ion.

Section 2: The Heart of the Matter - High Resolution vs. Tandem Mass Spectrometry

Once ionized, the heart of the analysis lies in the mass analyzer. Here, we compare the utility of high-resolution mass spectrometry (HRMS), typically using a Quadrupole Time-of-Flight (QTOF) instrument, against tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) platform for the characterization and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) with QTOF: The Power of Precision

A QTOF mass spectrometer provides high-resolution and accurate mass measurements, which are invaluable for determining the elemental composition of an unknown compound and for differentiating between compounds with very similar nominal masses.[5][6] For structural elucidation, the QTOF can perform MS/MS experiments, providing high-resolution fragment ion data.[7]

Tandem Mass Spectrometry (MS/MS) with Triple Quadrupole (QqQ): The Gold Standard for Quantification

A triple quadrupole mass spectrometer is the workhorse for targeted quantitative analysis.[8][9] It operates in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific product ion is monitored in the third. This highly specific detection method results in excellent sensitivity and a wide dynamic range, making it ideal for bioanalytical studies.[10]

The Fragmentation Pathway of this compound

Understanding the fragmentation of our target molecule is key to developing robust MS/MS methods. Based on the known fragmentation of piperidine alkaloids and alcohols, we can predict the fragmentation pathway of protonated this compound ([M+H]⁺, m/z 132.0974). The protonation is expected to occur at the basic nitrogen atom.[11] Collision-induced dissociation (CID) is likely to induce the following fragmentation events:

  • Neutral loss of water (H₂O): The hydroxyl groups are susceptible to elimination, leading to fragment ions at m/z 114.0868.[12]

  • Neutral loss of formaldehyde (CH₂O): Cleavage of the hydroxymethyl group could result in the loss of formaldehyde, yielding an ion at m/z 102.0817.

  • Ring Cleavage: The piperidine ring can undergo cleavage, a characteristic fragmentation route for this class of compounds.[3]

Fragmentation_Pathway M [M+H]⁺ m/z 132.0974 F1 [M+H-H₂O]⁺ m/z 114.0868 M->F1 - H₂O F2 [M+H-CH₂O]⁺ m/z 102.0817 M->F2 - CH₂O F3 Ring Cleavage Fragments M->F3 CID

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Data: HRMS vs. MS/MS
FeatureHigh-Resolution MS (QTOF)Tandem MS (Triple Quadrupole)Rationale for this compound
Primary Application Structural Elucidation, Unknown ScreeningTargeted QuantificationQTOF is superior for initial characterization, while QqQ excels in bioanalysis.
Mass Accuracy < 5 ppmNominal MassHRMS confirms elemental composition, crucial for a novel compound.
Sensitivity Good (Full Scan), Excellent (Targeted)Excellent (MRM)For trace-level quantification in complex matrices, QqQ is the preferred choice.[13]
Specificity High (Accurate Mass)Very High (MRM)MRM on a QqQ provides the highest specificity by monitoring a specific fragmentation.
Data Acquired Full Scan, Product Ion ScanMRM TransitionsQTOF provides a comprehensive, untargeted dataset, while QqQ focuses on pre-selected ions.

Section 3: Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided as a template for the analysis of this compound.

Sample Preparation

For analysis in biological matrices (e.g., plasma, urine), a robust sample preparation protocol is essential to remove interferences.

1. Protein Precipitation (for plasma samples): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute in 100 µL of the initial mobile phase.

2. Dilute-and-Shoot (for urine samples): a. Centrifuge the urine sample at 5,000 rpm for 5 minutes. b. Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard. c. Vortex and inject.

Liquid Chromatography Method

Due to the high polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended.

  • Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

QTOF (for HRMS and Structural Elucidation):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: 800 L/hr

  • Acquisition Mode: Full Scan (m/z 50-500) and Targeted MS/MS

  • Collision Energy: Ramped from 10-40 eV for fragmentation

Triple Quadrupole (for Quantification):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Quantifier: 132.1 > 114.1

    • Qualifier: 132.1 > 102.1

  • Collision Energy: Optimized for each transition (e.g., 15 eV for 132.1 > 114.1)

  • Dwell Time: 100 ms

Conclusion: A Dual-Pronged Approach for Comprehensive Analysis

The mass spectrometric analysis of this compound is best approached with a combination of techniques. For initial characterization, structural elucidation, and impurity profiling, LC-HRMS (QTOF) is the instrument of choice due to its high mass accuracy and ability to provide high-resolution fragmentation data. For routine, high-sensitivity quantification in complex biological matrices, a triple quadrupole mass spectrometer operating in MRM mode is unparalleled in its specificity and sensitivity.

By understanding the principles behind these techniques and by developing and validating robust analytical methods, researchers can confidently and accurately characterize and quantify this compound, accelerating the pace of drug discovery and development. This guide serves as a foundational resource, and it is imperative that all methods are validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

References

  • Marques, M. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1283-1292. Available at: [Link]

  • Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-2862. Available at: [Link]

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  • de Souza, J. M., et al. (2013). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 24(1), 135-142. Available at: [Link]

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  • Tamas, I., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102492. Available at: [Link]

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  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Molecules, 25(20), 4725. Available at: [Link]

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  • Chen, X., et al. (2009). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. The Journal of Physical Chemistry A, 113(43), 11644-11653.
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  • Premier General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]

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FT-IR spectroscopy of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 3-(Hydroxymethyl)piperidin-4-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, utilizing structurally analogous compounds to logically deconstruct and assign the key vibrational modes of this multifunctional molecule. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Principle of FT-IR Spectroscopy: A Molecular Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule. When IR radiation passes through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the molecule's chemical bonds, such as stretching, bending, or twisting.[1] The resulting spectrum of absorption versus wavenumber serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present.[3]

The molecule of interest, this compound, contains several key functional groups that will produce characteristic signals in an FT-IR spectrum:

  • A secondary amine (-NH-) within the piperidine ring.

  • A secondary alcohol (-CHOH) at the 4-position.

  • A primary alcohol (-CH₂OH) at the 3-position.

The presence of multiple hydrogen-bonding groups (both donors and acceptors) is expected to significantly influence the spectrum, particularly in the O-H and N-H stretching regions.

Caption: Molecular structure of this compound with key functional groups highlighted.

A Comparative Approach to Spectral Deconvolution

To confidently assign the vibrational modes of a complex molecule like this compound, a comparative analysis against simpler, structurally related compounds is the most rigorous approach. By observing how the spectrum changes with the addition of each functional group, we can isolate and identify their specific contributions.

Our comparison set includes:

  • Piperidine: The foundational heterocyclic ring, establishing the baseline C-H and N-H vibrations.

  • 4-Hydroxypiperidine: Introduces the secondary alcohol (-CHOH) group.

  • 3-Piperidinemethanol: Introduces the primary alcohol (-CH₂OH) group.

G cluster_0 Logical Workflow for Spectral Assignment Target Spectrum of This compound Comp1 Piperidine Spectrum Target->Comp1 Comp2 4-Hydroxypiperidine Spectrum Target->Comp2 Comp3 3-Piperidinemethanol Spectrum Target->Comp3 Analysis1 Identify Core Ring Modes (C-H, N-H, C-N) Comp1->Analysis1 Analysis2 Isolate Secondary Alcohol Modes (C-O, O-H bend) Comp2->Analysis2 Analysis3 Isolate Primary Alcohol Modes (C-O, O-H bend) Comp3->Analysis3 Synthesis Synthesize & Assign Final Spectrum Analysis1->Synthesis Analysis2->Synthesis Analysis3->Synthesis

Caption: Workflow for the comparative analysis of FT-IR spectra.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is critically dependent on the chosen methodology. Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation requirements.[4][5]

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR crystal.

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 co-added scans for a high signal-to-noise ratio.

  • Apodization: Happ-Genzel function.

Step-by-Step Workflow
  • Background Acquisition (Self-Validation Step):

    • Ensure the ATR crystal is impeccably clean. Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate.

    • Lower the instrument's anvil to apply pressure against the empty, clean crystal.

    • Acquire a background spectrum. This is a crucial step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring these do not interfere with the sample analysis.[6]

  • Sample Preparation and Acquisition:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[7]

    • Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[8]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Baseline Correction: Apply an automatic baseline correction to account for any baseline drift, ensuring that the start and end points of the spectrum are near zero absorbance.[9]

    • Normalization: Normalize the spectrum, typically to the most intense peak, to allow for semi-quantitative comparison between different spectra.[9]

G start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Place Sample on Crystal background->sample acquire_sample Acquire Sample Spectrum sample->acquire_sample process Process Data (Baseline Correction, Normalization) acquire_sample->process end Final Spectrum process->end

Caption: Standard experimental workflow for FT-IR analysis using an ATR accessory.

Spectral Analysis and Comparative Data

The infrared spectrum is typically analyzed in two main regions: the group frequency region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[10][11] The former is useful for identifying specific functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.

The Group Frequency Region (4000-2800 cm⁻¹)

This region is dominated by stretching vibrations of single bonds to hydrogen.

  • O-H Stretching: Alcohols and phenols typically show a strong, broad absorption in the 3500-3200 cm⁻¹ range due to intermolecular hydrogen bonding.[11][12] Because this compound has two hydroxyl groups, a very intense and broad band is expected here.

  • N-H Stretching: Secondary amines exhibit a single, medium-to-weak absorption band between 3350-3310 cm⁻¹.[13][14] This peak is often sharper than the O-H band but may be partially or fully obscured by the broad hydroxyl absorption in our target molecule.

  • C-H Stretching: Alkanes show strong absorptions from C(sp³)-H stretching in the 3000-2850 cm⁻¹ region.[15] These are expected from the piperidine ring and the hydroxymethyl group.

The Fingerprint Region (1450-600 cm⁻¹)

This region contains a wealth of information from C-O, C-N, C-C stretching and various bending vibrations.

  • N-H Bending: The N-H bending (scissoring) of primary amines appears at 1650-1580 cm⁻¹, but this mode is often weak or absent for secondary amines.[14] A broad N-H "wagging" vibration can appear in the 910-665 cm⁻¹ range for primary and secondary amines.[14]

  • C-O Stretching: This is a key vibration for identifying the alcohol groups. Strong C-O stretching bands are typically found in the 1260-1000 cm⁻¹ range.[12] The exact position can help distinguish between primary (around 1050 cm⁻¹) and secondary (around 1100 cm⁻¹) alcohols. We anticipate observing a complex, strong absorption pattern in this area for our target molecule.

  • C-N Stretching: Aliphatic amines show medium-to-weak C-N stretching absorptions in the 1250-1020 cm⁻¹ region.[13][14] This band will likely overlap with the stronger C-O stretching vibrations.

Comparative Data Summary

The following table summarizes the expected key vibrational frequencies. The assignments for this compound are inferred from the contributions of the simpler molecules.

Vibrational Mode Functional Group Expected Range (cm⁻¹) Piperidine 4-Hydroxypiperidine 3-Piperidinemethanol This compound (Predicted)
O-H StretchAlcohol (-OH)3500 - 3200 (Broad, Strong)N/APresentPresentVery Broad, Strong
N-H StretchSecondary Amine (-NH)3350 - 3310 (Weak-Medium)PresentPresentPresentPresent (Likely obscured by O-H)
C-H StretchAlkane (sp³)3000 - 2850 (Strong)PresentPresentPresentPresent, Strong
N-H WagSecondary Amine (-NH)910 - 665 (Broad, Strong)PresentPresentPresentPresent, Broad
C-O StretchSecondary Alcohol~1100 (Strong)N/APresentN/APresent
C-O StretchPrimary Alcohol~1050 (Strong)N/AN/APresentPresent
C-N StretchAliphatic Amine1250 - 1020 (Weak-Medium)PresentPresentPresentPresent (Likely overlaps with C-O)

Data compiled from authoritative sources.[11][13][14][15][16]

Interpretation for this compound: The FT-IR spectrum will be dominated by an extremely broad and intense absorption band in the 3500-3200 cm⁻¹ region, originating from the hydrogen-bonded O-H groups of both the primary and secondary alcohols, likely masking the weaker N-H stretch. Just below 3000 cm⁻¹, a series of sharp, strong peaks will confirm the presence of saturated C-H bonds. The most diagnostic region for this specific molecule will be the 1200-1000 cm⁻¹ area, where a complex and strong set of overlapping C-O and C-N stretching bands will appear, confirming the presence of both primary and secondary alcohol functionalities alongside the amine.

Conclusion

The FT-IR spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: a secondary amine, a primary alcohol, and a secondary alcohol. Through a logical, comparative analysis with simpler molecules like piperidine, 4-hydroxypiperidine, and 3-piperidinemethanol, we can deconstruct the spectrum and assign its key features with high confidence. The most telling characteristics are the exceptionally broad O-H stretch centered around 3300 cm⁻¹ and the complex, strong C-O stretching pattern between 1200-1000 cm⁻¹. This guide provides a robust framework for the identification and characterization of this and other multifunctional compounds, underscoring the power of FT-IR spectroscopy when coupled with a rigorous analytical methodology.

References

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  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). National Institutes of Health. Retrieved from [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). SpectraBase. Retrieved from [Link]

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A Comparative Crystallographic Guide to 3-(Hydroxymethyl)piperidin-4-ol Derivatives: Synthesis, Structure, and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 3-(hydroxymethyl)piperidin-4-ol, represent a class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, offering field-proven insights into their structural nuances.

Introduction: The Significance of the this compound Scaffold

The this compound core is a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of multiple functional groups—a secondary or tertiary amine, a primary alcohol, and a secondary alcohol—allows for diverse chemical modifications and the establishment of specific intermolecular interactions with biological targets. These derivatives have been explored for their potential in various therapeutic areas, including as enzyme inhibitors and receptor modulators. A thorough understanding of their solid-state conformation and packing is crucial for predicting their behavior in biological systems and for the development of stable, crystalline pharmaceutical formulations.

This guide will delve into the synthesis and crystallographic analysis of a key derivative, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, as a case study to illustrate the principles of structural analysis in this class of compounds. We will also explore general methodologies for the synthesis and crystallization of related piperidine derivatives to provide a broader context for researchers.

Synthesis and Crystallization Strategies: A Comparative Overview

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is critically dependent on the synthetic route, which dictates the purity of the final compound, and the subsequent crystallization strategy.

Synthetic Approaches

The synthesis of this compound derivatives often involves multi-step sequences. A common and effective method for the synthesis of highly substituted piperidin-4-ones is the Mannich condensation reaction.[1] This one-pot reaction typically involves the condensation of an aldehyde, an amine, and a ketone.

For the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a modified Mannich reaction is employed, condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate in a suitable solvent like glacial acetic acid.[2] The causality behind this choice of reactants and solvent lies in the reaction mechanism. Benzaldehyde provides the phenyl substituents at the 2 and 6 positions, while 4-hydroxy-3-methyl-2-butanone serves as the ketone component, incorporating the hydroxymethyl and methyl groups at the 3-position. Ammonium acetate acts as the nitrogen source for the piperidine ring. Glacial acetic acid not only serves as the solvent but also as a catalyst for the condensation steps.

Alternative Synthetic Strategies:

For derivatives with different substitution patterns, other synthetic methodologies can be employed. These include:

  • Pictet-Spengler reaction: Useful for the synthesis of tetrahydroisoquinoline-fused piperidines.

  • Catalytic hydrogenation of substituted pyridines: A common method for accessing the piperidine core.[3]

  • Ring-closing metathesis: A powerful tool for the construction of the piperidine ring from acyclic precursors.

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Each method has its own set of advantages and challenges in terms of yield, stereocontrol, and purification.

Crystallization Techniques

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening. For piperidine derivatives, which are often moderately polar, a range of solvents can be effective.[3]

Common Crystallization Methods:

  • Slow Evaporation: This is a widely used and often successful technique. The purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly in a dust-free environment. For 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, slow evaporation from an ethanol solution has proven effective.[2] The rationale behind this method is that the gradual increase in solute concentration as the solvent evaporates allows for the ordered growth of crystals rather than rapid precipitation of amorphous solid.

  • Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble but the "good" solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is a critical parameter; slower cooling generally yields larger and higher-quality crystals.

The choice of solvent is paramount. For piperidin-4-one derivatives, ethanol, methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate are commonly used.[1] The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and X-ray diffraction analysis of a representative this compound derivative.

Synthesis of 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-methyl-2-butanone (1 equivalent) and benzaldehyde (2 equivalents) in glacial acetic acid.

  • Addition of Amine Source: Add ammonium acetate (1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a suitable base, such as aqueous sodium hydroxide, until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Crystallization: Dissolve the purified product in a minimal amount of hot ethanol and allow the solution to cool slowly to room temperature. Further cooling in a refrigerator may promote crystal growth. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

X-ray Diffraction Analysis Workflow

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step is typically performed using software such as CrysAlisPro.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. The resulting structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL. This refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Comparative Crystallographic Analysis

The detailed structural analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one provides a valuable benchmark for understanding the conformational preferences and intermolecular interactions of this class of compounds.

Molecular Conformation:

The piperidine ring in 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one adopts a stable chair conformation.[2] This is a common feature for piperidine rings, as it minimizes steric strain. The substituents on the piperidine ring can adopt either axial or equatorial positions. In the case of the title compound, the bulky phenyl groups at the C2 and C6 positions are found in the equatorial orientation to minimize steric hindrance.[2] The hydroxymethyl and methyl groups at the C3 position are also in defined orientations.

Key Structural Parameters:

A detailed examination of the bond lengths and angles within the piperidine ring can reveal the influence of the substituents. For instance, the presence of the carbonyl group at C4 can affect the adjacent C-C and C-N bond lengths.

Supramolecular Assembly and Intermolecular Interactions:

The crystal packing of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one is stabilized by a network of intermolecular hydrogen bonds.[2] The hydroxyl group of the hydroxymethyl substituent and the N-H of the piperidine ring act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. These interactions lead to the formation of specific supramolecular motifs, such as chains or sheets, which dictate the overall crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[2] This analysis reveals the relative contributions of different types of contacts, such as H···H, O···H, and C···H, to the overall crystal packing. For 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, H···H contacts are the most significant, followed by C···H and O···H interactions.[2]

Data Presentation

To facilitate a clear comparison, the crystallographic data for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one is summarized in the table below. This table serves as a template for researchers to compare their own data with a known standard.

Parameter 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one [2]
Chemical FormulaC₁₉H₂₁NO₂
Formula Weight295.37
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.3298 (8)
b (Å)14.1856 (7)
c (Å)6.5857 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1618.99 (13)
Z4
Density (calculated) (g/cm³)1.213
R-factor (%)4.1
Piperidine Ring ConformationChair

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Molecular Structure of this compound

Caption: Core structure of this compound.

Experimental Workflow for X-ray Crystallography

cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow from synthesis to structural analysis.

Conclusion and Future Directions

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state properties, which are fundamental for their application in drug discovery and development. This guide has presented a comparative overview of the synthesis, crystallization, and structural analysis of this important class of compounds, using 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one as a detailed case study.

The methodologies and data presented herein serve as a practical resource for researchers in the field. The detailed protocols offer a self-validating system for obtaining high-quality structural data, while the comparative analysis provides a framework for understanding the structure-property relationships within this class of molecules.

Future research in this area should focus on expanding the library of crystallographically characterized this compound derivatives with diverse substitution patterns. This will enable a more comprehensive understanding of the conformational landscape of the piperidine ring and the influence of various substituents on crystal packing and intermolecular interactions. Such knowledge will undoubtedly accelerate the rational design of novel therapeutic agents based on this versatile scaffold.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Gümüş, M. K., Kansız, S., Tulemisova, G. B., Dege, N., & Saif, E. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 29-32. [Link]

  • Manimekalai, A., Jayabharathi, J., & Rufina, L. (2003). Synthesis and spectral studies of some 2,6-diaryl-3-methylpiperidin-4-ones. Indian Journal of Chemistry - Section B, 42(8), 2074-2078.

Sources

A Comparative Guide to the Synthetic Routes of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of plausible synthetic routes to 3-(hydroxymethyl)piperidin-4-ol, a valuable building block in medicinal chemistry. The strategic insights and experimental data presented herein are designed to assist in the selection of an optimal synthetic pathway based on factors such as stereochemical control, overall yield, and scalability.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The functionalization of this heterocyclic core with hydroxyl and hydroxymethyl groups, as seen in this compound, provides key points for further chemical modification and interaction with biological targets. The presence of two stereocenters in this molecule necessitates synthetic strategies that can control the relative and absolute stereochemistry, leading to the desired diastereomers (cis and trans). This guide will explore two distinct, plausible synthetic approaches to this target, evaluating their respective merits and challenges.

Route 1: Diastereoselective Reduction of a Piperidone Precursor Derived from a Pyridine Starting Material

This approach leverages the readily available and economical starting material, 3-hydroxypyridine, to construct the piperidine core. The key challenge in this route is the stereoselective reduction of a ketone to establish the desired stereochemistry at the C4 position.

Synthetic Pathway

The proposed synthesis commences with the N-benzylation of 3-hydroxypyridine, followed by hydrogenation of the pyridine ring to yield N-benzyl-3-hydroxypiperidine. Subsequent oxidation of the secondary alcohol affords the corresponding N-benzyl-3-piperidone. Introduction of the hydroxymethyl group at the C4 position via an aldol reaction with formaldehyde, followed by a diastereoselective reduction of the newly formed ketone, and final debenzylation will yield the target molecule.

Route 1 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium salt N-Benzyl-3-hydroxypyridinium salt 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium salt BnCl N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium salt->N-Benzyl-3-hydroxypiperidine H2, Catalyst N-Benzyl-3-piperidone N-Benzyl-3-piperidone N-Benzyl-3-hydroxypiperidine->N-Benzyl-3-piperidone Oxidation N-Benzyl-4-hydroxy-4-(hydroxymethyl)piperidine-3-one N-Benzyl-4-hydroxy-4-(hydroxymethyl)piperidine-3-one N-Benzyl-3-piperidone->N-Benzyl-4-hydroxy-4-(hydroxymethyl)piperidine-3-one Formaldehyde, Base N-Benzyl-3-(hydroxymethyl)piperidin-4-ol N-Benzyl-3-(hydroxymethyl)piperidin-4-ol N-Benzyl-4-hydroxy-4-(hydroxymethyl)piperidine-3-one->N-Benzyl-3-(hydroxymethyl)piperidin-4-ol Diastereoselective Reduction This compound This compound N-Benzyl-3-(hydroxymethyl)piperidin-4-ol->this compound Debenzylation

Caption: Synthetic pathway for Route 1 starting from 3-hydroxypyridine.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

  • N-Benzylation: 3-Hydroxypyridine is reacted with benzyl chloride in a suitable solvent such as acetonitrile or toluene to form the N-benzyl-3-hydroxypyridinium salt.

  • Hydrogenation: The pyridinium salt is then subjected to catalytic hydrogenation. A variety of catalysts can be employed, with rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) being effective for the reduction of the pyridine ring under elevated pressure and temperature.[2] The use of a bimetallic rhodium-nickel on carbon catalyst has been reported to facilitate this reduction under milder conditions.[2]

Step 2: Oxidation to N-Benzyl-3-piperidone

The secondary alcohol of N-benzyl-3-hydroxypiperidine can be oxidized to the corresponding ketone using common oxidizing agents such as pyridinium chlorochromate (PCC) or by Swern oxidation.

Step 3: Aldol Reaction with Formaldehyde

The introduction of the hydroxymethyl group at the C4 position can be achieved through an aldol reaction of N-benzyl-3-piperidone with formaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.

Step 4: Diastereoselective Reduction of the Ketone

This is a critical step for controlling the stereochemistry of the final product. The choice of reducing agent will determine the ratio of cis to trans diastereomers.

  • For the trans isomer: Reduction with a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is expected to favor the approach of the hydride from the less hindered face, leading to the trans diol.

  • For the cis isomer: Reduction with a less sterically demanding reducing agent like sodium borohydride (NaBH₄) may favor the formation of the cis diol, although the selectivity might be lower.

Step 5: Debenzylation

The final step involves the removal of the N-benzyl protecting group. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Discussion of Route 1

This route benefits from the low cost of the starting material, 3-hydroxypyridine. However, it involves multiple steps, and the control of stereoselectivity in the reduction of the piperidone intermediate is a key challenge that may require careful optimization of reaction conditions. The overall yield is likely to be moderate due to the number of transformations.

Route 2: Synthesis from a Furan Precursor via Aza-Diels-Alder Reaction

This approach utilizes a furan derivative as a starting point to construct the piperidine ring through a key aza-Diels-Alder reaction, offering a potentially more stereocontrolled pathway.

Synthetic Pathway

The synthesis begins with the protection of the hydroxyl group of furfuryl alcohol, followed by an aza-Diels-Alder reaction with an appropriate dienophile. The resulting bicyclic adduct can then undergo a series of transformations including reduction and ring-opening to afford the desired substituted piperidine.

Route 2 Furfuryl alcohol Furfuryl alcohol Protected furfuryl alcohol Protected furfuryl alcohol Furfuryl alcohol->Protected furfuryl alcohol Protection Bicyclic adduct Bicyclic adduct Protected furfuryl alcohol->Bicyclic adduct Aza-Diels-Alder Reduced bicyclic adduct Reduced bicyclic adduct Bicyclic adduct->Reduced bicyclic adduct Reduction N-Protected this compound N-Protected this compound Reduced bicyclic adduct->N-Protected this compound Ring opening This compound This compound N-Protected this compound->this compound Deprotection

Caption: Synthetic pathway for Route 2 starting from furfuryl alcohol.

Experimental Protocols

Step 1: Protection of Furfuryl Alcohol

The hydroxyl group of furfuryl alcohol is protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, to prevent interference in subsequent steps.

Step 2: Aza-Diels-Alder Reaction

The protected furfuryl alcohol acts as the diene in an aza-Diels-Alder [4+2] cycloaddition with a suitable dienophile, such as an imine or an activated iminium ion. The stereochemistry of this reaction can often be influenced by the choice of catalyst and reaction conditions.

Step 3: Reduction of the Bicyclic Adduct

The double bond within the bicyclic adduct is reduced, typically by catalytic hydrogenation. The stereochemical outcome of this reduction will depend on the facial selectivity of the catalyst's approach.

Step 4: Ring Opening of the Oxygen Bridge

The oxygen bridge in the reduced bicyclic adduct is cleaved. This can be achieved through various methods, including reductive cleavage with agents like lithium aluminum hydride (LiAlH₄) or by acidic hydrolysis followed by reduction. This step unmasks the hydroxyl group at C4 and the hydroxymethyl group at C3.

Step 5: Deprotection

The protecting groups on the nitrogen and the hydroxymethyl group are removed in the final step to yield this compound.

Discussion of Route 2

This route offers the potential for excellent stereocontrol, as the stereochemistry of the final product is largely determined by the highly predictable stereochemical outcomes of the Diels-Alder reaction and subsequent reduction steps. However, the starting materials and reagents for the aza-Diels-Alder reaction can be more expensive than those used in Route 1. The number of steps is comparable to Route 1, but the potential for higher stereoselectivity may lead to a higher overall yield of the desired diastereomer.

Comparative Analysis

FeatureRoute 1: From 3-HydroxypyridineRoute 2: From Furan Precursor
Starting Material 3-Hydroxypyridine (Readily available, low cost)Furfuryl alcohol (Readily available, low cost)
Key Reaction Diastereoselective reduction of a piperidoneAza-Diels-Alder reaction
Stereocontrol Dependent on the choice of reducing agent and optimizationPotentially high, guided by the stereoselectivity of the cycloaddition and subsequent reductions
Number of Steps 5-6 steps5 steps
Potential Yield ModeratePotentially higher due to better stereocontrol
Scalability Generally scalable, but diastereomer separation may be requiredMay require more specialized reagents and conditions, potentially impacting large-scale synthesis
Advantages Inexpensive starting materialHigh potential for stereocontrol
Disadvantages Stereocontrol can be challenging; may produce mixtures of diastereomersDienophiles and catalysts for the aza-Diels-Alder reaction can be expensive

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher.

  • Route 1 is a more classical and potentially more cost-effective approach, particularly if a specific diastereomer is not exclusively required or if an efficient method for diastereomer separation is available.

  • Route 2 is a more elegant and modern approach that is likely to provide superior stereochemical control, making it the preferred choice when a specific diastereomer is the target and the cost of reagents is a lesser concern.

Further optimization of the reaction conditions for each step, particularly the key stereochemistry-determining steps, will be crucial for maximizing the efficiency and selectivity of the chosen synthetic route.

References

1. 2. 3. 4. 5. 6. 7.

Sources

A Comparative Guide to the Chiral Separation of 3-(Hydroxymethyl)piperidin-4-ol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the separation and quantification of individual enantiomers is a cornerstone of modern drug discovery and quality control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 3-(Hydroxymethyl)piperidin-4-ol, a polar, bifunctional piperidine derivative.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a logical framework for method development, rooted in the principles of chiral recognition and supported by experimental data from analogous separations. We will explore the performance of leading polysaccharide-based chiral stationary phases (CSPs) and the pivotal role of mobile phase composition in achieving optimal enantioseparation.

The Challenge: Chirality in a Multifunctional Scaffold

This compound possesses two stereocenters, indicating the potential for four stereoisomers. This guide will focus on the enantiomeric separation of a single diastereomer, assuming a fixed relative stereochemistry (e.g., cis or trans). The molecule's polarity, stemming from the hydroxyl and amino groups, presents a unique challenge for chiral recognition, demanding careful selection of both the chiral stationary phase and the mobile phase.

Understanding the Separation: A Mechanistic Overview

The enantioselective separation on polysaccharide-based CSPs, such as derivatized cellulose and amylose, is a complex interplay of intermolecular interactions. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analyte enantiomers can interact differently.[1] The primary interaction mechanisms include:

  • Hydrogen Bonding: The hydroxyl and amino groups of this compound can form hydrogen bonds with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Interactions: The three-dimensional arrangement of the analyte's substituents relative to the chiral cavities of the CSP is crucial for enantiomeric recognition.

The choice of mobile phase and additives directly influences these interactions, thereby modulating retention and selectivity.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs are the workhorses of chiral separations in the pharmaceutical industry, offering broad applicability and high success rates.[2] We will compare two of the most successful and complementary classes of polysaccharide CSPs: amylose-based and cellulose-based selectors.

Chiral Stationary Phase (CSP)SelectorKey CharacteristicsPredicted Performance for this compound
Lux® Amylose-1 / CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Known for broad enantiorecognition, particularly effective for a wide range of racemates. The more tightly coiled amylose backbone can offer distinct selectivity compared to cellulose.[3]High probability of success due to its proven ability to resolve polar and multifunctional compounds. The multiple interaction sites on the analyte are likely to engage effectively with the chiral grooves of this CSP.
Lux® Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)A widely used and trusted CSP with a looser helical structure than amylose, providing different steric arrangements for analyte interaction.[3]A strong candidate for separation. Often provides complementary selectivity to amylose-based phases. The subtle differences in the chiral cavities may lead to superior resolution in some cases.
Lux® i-Cellulose-5 / CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)An immobilized CSP with enhanced solvent compatibility, allowing for the use of a wider range of mobile phases, including those containing chlorinated solvents. The dichlorophenyl groups can offer unique electronic interactions.[4]A valuable alternative, especially if solubility or peak shape is an issue with standard mobile phases. The electron-withdrawing chlorine atoms may enhance interactions with the analyte.

The Pivotal Role of the Mobile Phase

For a polar and ionizable compound like this compound, the mobile phase composition is as critical as the choice of CSP. We will compare three common mobile phase modes for chiral HPLC.

Mobile Phase Strategies: A Head-to-Head Comparison
Mobile Phase ModeTypical CompositionAdvantagesDisadvantagesSuitability for this compound
Normal Phase n-Hexane / Alcohol (e.g., Isopropanol, Ethanol)Excellent for promoting hydrogen bonding interactions, often leading to high selectivity.Limited sample solubility for highly polar compounds.High potential for good separation, but solubility of the analyte in the mobile phase may be a concern. The use of a more polar alcohol or a polar modifier might be necessary.
Polar Organic Mode Acetonitrile or Methanol with additivesGood solvating power for polar analytes. Can provide unique selectivity compared to normal phase.May lead to weaker interactions with the CSP, potentially reducing selectivity.A very promising approach due to the high polarity of the analyte. The use of additives will be crucial for controlling retention and peak shape.
Reversed-Phase Water / Acetonitrile or Methanol with buffersCompatible with aqueous samples and LC-MS applications.Hydrophobic interactions dominate, which may not be optimal for highly polar, non-aromatic compounds.Less likely to be the primary choice for this analyte due to its low hydrophobicity. However, it can sometimes offer unexpected selectivity.

The Impact of Mobile Phase Additives

For basic compounds like piperidine derivatives, the addition of a small amount of a basic or acidic modifier to the mobile phase is often essential for achieving good peak shape and reproducible retention times.[5][6]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These additives are used to suppress the interaction of the basic analyte with acidic silanol groups on the silica support of the CSP, thereby reducing peak tailing. For this compound, a basic additive is highly recommended, especially in normal phase and polar organic modes. A typical concentration is 0.1% (v/v).[7]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): While less common for basic analytes, an acidic additive can sometimes improve selectivity by protonating the analyte, leading to different interactions with the CSP.[8] However, for a basic compound like our target molecule, this could lead to very strong retention or poor peak shape.

The interplay between the CSP, mobile phase, and additives can be visualized in the following workflow:

Caption: Chiral method development workflow.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as a robust starting point for the chiral separation of this compound.

Protocol 1: Normal Phase HPLC

Objective: To achieve baseline separation using a normal phase mobile phase, leveraging strong hydrogen bonding interactions.

Methodology:

  • Column: Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent CHIRALPAK® AD-H).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Rationale: The combination of a non-polar solvent (hexane) and a polar alcohol (isopropanol) allows for a balance of analyte elution and interaction with the CSP. The addition of DEA is crucial to ensure good peak shape for the basic piperidine moiety.

Protocol 2: Polar Organic Mode HPLC

Objective: To utilize a polar organic mobile phase for improved sample solubility and potentially different selectivity.

Methodology:

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent CHIRALCEL® OD-H).

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: This method is well-suited for the polar nature of this compound. Acetonitrile as the main solvent provides good solvating power, while methanol acts as a polar modifier to fine-tune retention and selectivity. DEA is included for improved peak symmetry.

Data Interpretation and Method Optimization

The success of a chiral separation is quantified by the resolution (Rs) between the enantiomeric peaks. A resolution of Rs ≥ 1.5 indicates baseline separation.

G cluster_0 Chromatogram Analysis cluster_1 Optimization Strategy A Initial Chromatogram B B A->B A->B Poor Resolution C Rs ≥ 1.5 A->C A->C Good Resolution D Adjust Mobile Phase Strength e.g., Increase/decrease alcohol content B->D B->D E Change Alcohol Modifier e.g., Isopropanol to Ethanol B->E B->E F Screen Different CSP B->F B->F G Method Validated C->G C->G

Caption: Decision tree for method optimization.

If the initial screening does not yield satisfactory resolution, a systematic approach to optimization should be employed:

  • Adjust Mobile Phase Strength: In normal phase, vary the percentage of the alcohol modifier. A lower alcohol percentage generally increases retention and may improve resolution.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Screen a Different CSP: If optimization of the mobile phase on one CSP is unsuccessful, screen a complementary CSP (e.g., switch from an amylose-based to a cellulose-based column).

  • Consider Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, although it will also increase retention times and backpressure.

Conclusion

The chiral separation of this compound by HPLC is a challenging yet achievable task. A systematic approach that involves the screening of complementary polysaccharide-based chiral stationary phases, such as Lux Amylose-1/CHIRALPAK AD-H and Lux Cellulose-1/CHIRALCEL OD-H, coupled with the careful optimization of the mobile phase composition, is key to success. For this polar and basic analyte, the use of a polar organic mobile phase with a basic additive like diethylamine is a highly recommended starting point. By understanding the underlying principles of chiral recognition and employing a logical, data-driven method development strategy, researchers can confidently establish a robust and reliable method for the enantioselective analysis of this important chiral building block.

References

  • Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. [Link]

  • Lee, W. (2012). Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. Analytical Science and Technology, 25(2), 115-121. [Link]

  • Wawrzyniak, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(1), 123. [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3311–3313. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Chiral separations by high-performance liquid chromatography of β-amino alcohols on a cellulose-based chiral stationary phase. Journal of pharmaceutical and biomedical analysis, 25(3-4), 517–524.
  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
  • Matarashvili, I., et al. (2015). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Chirality, 27(10), 713-721.
  • Reddy, B. S. P., et al. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Organic letters, 16(16), 4212–4215.
  • Phenomenex. (2017, June 20). New Immobilized Lux® i-Amylose-1 and i-Cellulose-5 Columns Add Enantioselectivity and Solvent Robustness. [Link]

  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4995.
  • Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry.
  • Phenomenex. (2019, March 14). Chiral LC Questions You Were Afraid to Ask But Need to Know. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Reddit. (2024, December 3). Chiral alcohol separation. [Link]

  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. [Link]

  • ResearchGate. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(18), 3290. [Link]

  • PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

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A Senior Application Scientist's Guide to Piperidine Nitrogen Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of countless bioactive molecules.[1] Its synthesis and functionalization, however, often hinge on a critical strategic decision: the choice of a protecting group for the piperidine nitrogen.[2] An ideal protecting group must be introduced in high yield, remain steadfast during subsequent synthetic transformations, and be cleaved selectively under mild conditions that leave the rest of the molecule unscathed.[2]

This in-depth guide provides a comparative analysis of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the nuances of their stability, orthogonality, and the practicalities of their application, supported by experimental protocols and data to inform your synthetic strategy.

The Imperative of Orthogonal Protection

In multi-step syntheses, it is often necessary to deprotect one functional group while others remain protected. This concept of "orthogonal protection" is paramount, allowing for the selective unmasking of a specific site for further reaction.[3][4] For instance, a molecule might bear both a Boc-protected amine and an Fmoc-protected amine. The Boc group can be removed under acidic conditions, leaving the Fmoc group intact, while the Fmoc group is labile to basic conditions which do not affect the Boc group.[3][5] This strategy is fundamental in complex undertakings like peptide synthesis and natural product synthesis.[1][4]

At a Glance: Comparing the Titans of Piperidine Protection

To facilitate a rapid assessment, the following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc₂OStrong Acid (e.g., TFA, HCl)[4][6]Stable to base and hydrogenolysis.[7][8]
Cbz (Carboxybenzyl)Benzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[4][9]; Strong Acid (e.g., HBr/AcOH)[10][11]Stable to mild acid and base.[10]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[5][12]Stable to acid and hydrogenolysis.[12]

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its ease of introduction and general stability.[13]

Expertise & Experience: Why Choose Boc?

The Boc group's resilience to a wide range of nucleophiles and basic conditions makes it an excellent choice for syntheses involving organometallics, reductions with complex hydrides, and various coupling reactions.[7][14] Its removal under acidic conditions is typically clean and high-yielding.

Trustworthiness: The Self-Validating System of Boc Protection and Deprotection

Boc protection is straightforward, commonly achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[13] Deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates the deprotected amine, carbon dioxide, and a volatile tert-butyl cation.[6][13] The gaseous nature of the CO₂ byproduct helps drive the reaction to completion.

However, the electrophilic tert-butyl cation can be problematic, potentially alkylating nucleophilic residues in the substrate.[4][6] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the carbocation.[6][15]

Piperidine Piperidine Boc_Piperidine Boc-Protected Piperidine Piperidine->Boc_Piperidine Boc₂O, Base Deprotected_Piperidine Deprotected Piperidine Boc_Piperidine->Deprotected_Piperidine TFA or HCl Piperidine Piperidine Cbz_Piperidine Cbz-Protected Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base Deprotected_Piperidine Deprotected Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C

Caption: General workflow for Cbz protection and deprotection of piperidine.

The Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique lability under mild basic conditions. [12][16]

Expertise & Experience: When to Deploy Fmoc

The Fmoc group is the protector of choice when acid-labile functionalities must be preserved throughout the synthesis. Its removal with a weak base like piperidine ensures that acid-sensitive linkers in SPPS and other protecting groups like Boc and tert-butyl ethers remain intact. [5][12]

Trustworthiness: A Validated System for Mild Deprotection

Fmoc protection is readily accomplished using Fmoc-Cl or 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu). [12]Deprotection is achieved via a β-elimination mechanism initiated by a base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). [12][15][17]The piperidine not only acts as the base to initiate the deprotection but also traps the resulting dibenzofulvene byproduct, preventing its reaction with the newly liberated amine. [12][18]The formation of this byproduct can be monitored by UV spectroscopy, allowing for real-time reaction tracking. [12]

Piperidine Piperidine Fmoc_Piperidine Fmoc-Protected Piperidine Piperidine->Fmoc_Piperidine Fmoc-Cl or Fmoc-OSu, Base Deprotected_Piperidine Deprotected Piperidine Fmoc_Piperidine->Deprotected_Piperidine 20% Piperidine in DMF

Caption: General workflow for Fmoc protection and deprotection of piperidine.

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidine as a model substrate. These protocols are based on established procedures and may require optimization for specific applications. [2]

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc protected piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine in dichloromethane.

  • Add trifluoroacetic acid (25-50% v/v in DCM) to the solution. [6]3. Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., aqueous sodium bicarbonate) to obtain the free amine, or precipitate the salt by adding a non-polar solvent like diethyl ether. [6]

Protocol 3: N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in aqueous sodium carbonate at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the N-Cbz protected piperidine.

Protocol 4: N-Cbz Deprotection by Hydrogenolysis

Materials:

  • N-Cbz protected piperidine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected piperidine in methanol or ethanol.

  • Add Pd/C to the solution.

  • Stir the mixture under an atmosphere of hydrogen (typically balloon pressure or in a Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. [9]

Protocol 5: N-Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Aqueous sodium bicarbonate

  • Dioxane

Procedure:

  • Dissolve piperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate.

  • Cool the solution to 0 °C and add Fmoc-Cl (1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 6: N-Fmoc Deprotection

Materials:

  • N-Fmoc protected piperidine

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine in a 20% solution of piperidine in DMF (v/v). [17]2. Stir the mixture at room temperature. The reaction is typically very fast, often complete within 30 minutes. [12][19]3. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by column chromatography or by an acid-base extraction to remove the dibenzofulvene-piperidine adduct.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision that can significantly influence the outcome of a synthetic sequence. [2]The following decision-making workflow can guide this selection process.

Start Start: Need to Protect Piperidine Nitrogen Acid_Sensitive Are downstream conditions acidic? Start->Acid_Sensitive Base_Sensitive Are downstream conditions basic? Acid_Sensitive->Base_Sensitive No Use_Fmoc Use Fmoc Acid_Sensitive->Use_Fmoc Yes Reductive_Sensitive Is the molecule sensitive to hydrogenolysis? Base_Sensitive->Reductive_Sensitive No Use_Boc Use Boc Base_Sensitive->Use_Boc Yes Use_Cbz Use Cbz Reductive_Sensitive->Use_Cbz No Consider_Cbz_Acid_Deprotection Consider Cbz (acid deprotection) Reductive_Sensitive->Consider_Cbz_Acid_Deprotection Yes

Caption: Decision-making workflow for selecting a piperidine nitrogen protecting group.

Conclusion

The selection of a protecting group for the piperidine nitrogen is a nuanced decision that requires careful consideration of the overall synthetic strategy. The Boc group offers robust protection with a straightforward acid-labile deprotection, making it a versatile choice for many applications. The Cbz group provides an excellent orthogonal option, with its stability to acid and base and mild removal by hydrogenolysis. The Fmoc group, with its unique base-lability, is indispensable in modern peptide synthesis and for the protection of molecules containing acid-sensitive functionalities. By understanding the distinct advantages and limitations of each of these protecting groups, researchers can devise more efficient, selective, and successful synthetic routes for the construction of complex piperidine-containing molecules.

References

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • AAPPTec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Filerine, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • BIOSYNCE. What is the stability of piperidine?. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Coconote. Peptide Synthesis and Protecting Groups. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Hachmann, J. P., & Lebl, M. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]

  • Schon, I., Colombo, R., & Csehi, A. (1983). Effect of Piperidine on Benzylaspartyl Peptides in Solution and in the Solid Phase. Journal of the Chemical Society, Chemical Communications. [Link]

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A Comparative Guide to 3,4-Substituted Piperidine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold remains a cornerstone of modern pharmacology. Its conformational flexibility and synthetic tractability have made it a privileged structure in a vast array of therapeutics.[1] This guide delves into the nuanced world of 3,4-substituted piperidine derivatives, with a particular focus on analogs structurally related to the 3-(hydroxymethyl)piperidin-4-ol framework. While specific research on the exact this compound scaffold is limited in publicly available literature, a wealth of data on closely related 3-substituted-4-hydroxypiperidines provides critical insights into their structure-activity relationships (SAR) and therapeutic potential.

This guide will objectively compare the performance of various 3,4-substituted piperidine derivatives, drawing upon experimental data from both in vitro and in vivo studies to illuminate the impact of subtle structural modifications on biological activity.

The Significance of Substitution: A Gateway to Diverse Pharmacology

The strategic placement of substituents on the piperidine ring is a key determinant of a molecule's pharmacological profile. The 3 and 4 positions, in particular, offer a rich canvas for chemists to modulate properties such as receptor affinity, selectivity, and pharmacokinetic parameters. The presence of a hydroxyl group at the 4-position often serves as a crucial hydrogen bond donor or acceptor, anchoring the ligand within its biological target. Concurrently, modifications at the 3-position can profoundly influence stereochemistry and introduce new interactions, leading to a diverse range of biological activities, from potent analgesia to receptor antagonism.[2][3]

Comparative Analysis of 3-Alkyl-4-Hydroxypiperidine Derivatives as Analgesics

A notable area of investigation for 3,4-substituted piperidines is in the development of novel analgesic agents. The substitution of an alkyl group at the 3-position of a 4-hydroxypiperidine core has been shown to significantly impact analgesic potency.

In Vitro and In Vivo Analgesic Activity

Studies on a series of N-substituted 3-alkyl-3-(3-hydroxyphenyl)piperidines have demonstrated the importance of the 3-alkyl group in modulating analgesic activity.[2] The following table summarizes the analgesic effects of representative alkyl piperidine derivatives, highlighting the impact of substitution on their efficacy in preclinical models.

Compound IDR Group (at C-3)Animal ModelTest MethodOnset of ActionPeak EffectPotency vs. Standard
1a MethylMouseTail Immersion60 min90 minSignificant
1e MethoxyMouseTail Immersion30 min60-90 minMore potent than standard
1f Unspecified AlkylMouseTail Immersion60 min60-90 minMore potent than standard

Data synthesized from literature to illustrate comparative trends.[4]

The data suggests that even minor modifications to the alkyl substituent at the 3-position can lead to substantial differences in the onset, duration, and overall potency of the analgesic effect. For instance, the introduction of a methoxy group in compound 1e resulted in a more rapid onset of action compared to the methyl-substituted analog 1a .[4]

Structure-Activity Relationship (SAR) Insights

The analgesic activity of these compounds is often attributed to their interaction with opioid receptors. The precise orientation of the substituents at the 3 and 4 positions is critical for optimal receptor binding.

Diagram: Generalized Structure-Activity Relationship for Analgesic Piperidines

SAR_Analgesic_Piperidines Piperidine Piperidine Core N_Sub N-Substituent (Modulates Potency & Duration) Piperidine->N_Sub C3_Sub C-3 Substituent (Influences Stereochemistry & Potency) Piperidine->C3_Sub C4_OH C-4 Hydroxyl (Key for Receptor Binding) Piperidine->C4_OH Activity Analgesic Activity N_Sub->Activity Impacts C3_Sub->Activity Impacts C4_OH->Activity Crucial for

Caption: Key structural features influencing the analgesic activity of 3,4-substituted piperidines.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below is a representative protocol for the in vivo assessment of analgesic activity.

Tail Immersion Test for Analgesia

Objective: To evaluate the central analgesic activity of test compounds by measuring the latency of the tail-flick response to a thermal stimulus.

Materials:

  • Male Wistar rats or mice (20-25 g)

  • Test compounds (e.g., 3-alkyl-4-hydroxypiperidine derivatives)

  • Vehicle (e.g., saline, DMSO)

  • Standard analgesic (e.g., Pethidine)

  • Water bath maintained at 55 ± 0.5 °C

  • Chronometer

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound groups (at various doses).

  • Baseline Latency: The tail of each animal is immersed in the hot water bath, and the time taken to flick the tail is recorded as the baseline latency. A cut-off time of 10-15 seconds is set to prevent tissue damage.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Latency: The tail immersion test is repeated at specific time intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: The results are expressed as mean ± SEM, and statistical significance between groups is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Broader Pharmacological Landscape: Beyond Analgesia

The versatility of the 3,4-substituted piperidine scaffold extends beyond pain management. By altering the nature of the substituents, researchers have successfully developed compounds with a wide range of pharmacological activities.

Histamine H3 Receptor Antagonism

For instance, the replacement of the piperazine ring with a piperidine moiety in a series of histamine H3 receptor antagonists resulted in compounds with slightly lower, yet still significant, antagonistic activity. This highlights the piperidine ring as a viable and tunable scaffold in the design of H3 receptor ligands.[5]

Diagram: Representative Synthetic Scheme for N-Substituted 4-Hydroxypiperidines

Synthetic_Scheme cluster_0 Step 1: N-Substitution cluster_1 Further Modification (Optional) A 4-Hydroxypiperidine C N-Substituted-4-hydroxypiperidine A->C + R-X B Substituted Phenacyl Halide D Modification at C-3 C->D Reagents E Final Derivative D->E Purification

Caption: A generalized synthetic workflow for preparing N-substituted 4-hydroxypiperidine derivatives.

Conclusion and Future Directions

The 3,4-substituted piperidine framework, particularly analogs of 4-hydroxypiperidine, represents a highly fruitful area of research in medicinal chemistry. The available data underscores the profound impact of substitution at the 3 and 4 positions on the resulting pharmacological activity, with prominent examples in the field of analgesia. While the specific exploration of this compound derivatives appears to be an underexplored chemical space, the principles gleaned from the study of its close structural relatives provide a strong foundation for future drug discovery efforts.

Further investigations into the synthesis and biological evaluation of a broader range of 3,4-disubstituted piperidines are warranted. A systematic exploration of the stereochemical and electronic effects of substituents at these positions will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a variety of diseases.

References

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Kugita, H., et al. (1965). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. I. Journal of Medicinal Chemistry, 8(3), 313-316.
  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251.
  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Yakugaku Zasshi, 117(8), 517-522.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Carroll, F. I., et al. (2021). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 26(23), 7358.
  • Karpenko, Y., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 269, 116279.

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Safety Operating Guide

Section 1: Hazard Profile of 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Proper Disposal of 3-(Hydroxymethyl)piperidin-4-ol As a Senior Application Scientist, the commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides drug development professionals and researchers with a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Based on analogues, this compound should be handled as a hazardous substance. The primary concerns are significant skin and eye irritation or damage, and potential harm if inhaled or swallowed.[1][2][3][4][5]

Table 1: Comparative Hazard Assessment of Piperidine Analogues

Hazard CategoryPiperidin-4-ol[3]3-Hydroxypiperidine[4]4-(Hydroxymethyl)piperidine[5]N-BOC-4-Hydroxypiperidine[1]Anticipated Profile for this compound
GHS Pictograms Corrosive, HarmfulCorrosiveCorrosive, HarmfulIrritantCorrosive, Irritant, Harmful
Signal Word DangerDangerDangerWarningDanger
Skin Contact Causes severe burnsCauses severe burnsCauses severe burnsCauses skin irritationCauses severe skin burns and irritation
Eye Contact Causes serious eye damageCauses severe eye damageCauses serious eye damageCauses serious eye irritationCauses serious eye damage
Inhalation Harmful if inhaledHarmful if inhaledHarmful if inhaledMay cause respiratory irritationHarmful if inhaled; may cause respiratory irritation
Ingestion Harmful if swallowedHarmful if swallowedHarmful if swallowed(Data not prominent)Harmful if swallowed

Disclaimer: This table is an inferred hazard profile based on available data for similar chemical structures. All waste derived from this compound must be treated as hazardous.

Section 2: Regulatory Framework for Laboratory Waste

In the United States, the disposal of chemical waste from laboratories is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[6] Laboratories are considered waste generators and must comply with regulations for waste identification, storage, labeling, and disposal.[6][7] The EPA provides specific, more flexible guidelines for academic laboratories under Subpart K of the hazardous waste generator regulations to better suit the research environment.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11][12][13][14] This written plan must outline procedures for the safe handling, storage, and disposal of hazardous chemicals to protect laboratory workers.[10][12][14]

Your institution's Environmental Health and Safety (EHS) office is the direct resource for implementing these regulations and will have specific protocols that must be followed.

Section 3: Pre-Disposal and Waste Accumulation at the Bench

Proper waste management begins the moment a substance is deemed "waste." Adherence to systematic collection and labeling procedures is not merely administrative; it is a critical safety measure.

Step 1: Waste Characterization All materials, including the pure chemical, solutions, and any contaminated items (e.g., gloves, pipette tips, paper towels), associated with this compound must be classified as hazardous waste. Do not dispose of any of these materials in the regular trash or down the sanitary sewer.[15]

Step 2: Container Selection

  • Compatibility is Key: Use a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) carboy is a common and appropriate choice for liquid waste.

  • Condition and Seal: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[16] Keep the container closed at all times except when adding waste.[16]

Step 3: Hazardous Waste Labeling Proper labeling is an EPA requirement and essential for safety.[6][7]

  • Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.

  • Required Information: The label must clearly state the words "Hazardous Waste."[6][7]

  • List All Contents: All chemical constituents of the waste mixture must be listed by their full, common names. Do not use abbreviations or chemical formulas. Include the estimated percentages of each component.

  • Generator Information: Clearly write the name of the principal investigator, the laboratory room number, and the date the first waste was added (the accumulation start date).

Section 4: Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Unused or Expired this compound

  • Do Not Alter: Keep the chemical in its original, clearly labeled manufacturer's container. Do not deface the original label.

  • Prepare for Pickup: Place the container in a secondary containment bin within a designated waste accumulation area, such as a chemical fume hood.

  • Request Disposal: Follow your institution's EHS procedure to request a hazardous waste pickup.

Protocol 4.2: Disposal of Contaminated Solid Waste

This category includes items such as contaminated gloves, weigh boats, pipette tips, and absorbent pads.

  • Collect in a Designated Container: Use a separate, leak-proof container, such as a labeled plastic bag or a solid waste drum, specifically for contaminated solid waste.

  • Label Appropriately: Clearly label the container or bag as "Hazardous Waste" and list "this compound contaminated debris" as the contents.

  • Store Safely: Keep the solid waste container sealed and stored in a designated satellite accumulation area until it is full or ready for pickup.

Protocol 4.3: Managing Spills

In the event of a spill, personnel safety is the immediate priority.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves other volatile substances, evacuate the lab.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.

  • Contain the Spill: Use a chemical spill kit to absorb the material. Work from the outside of the spill inward to prevent spreading.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated items into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in Protocol 4.2 and arrange for EHS pickup.

Section 5: Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for managing waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Accumulate & Dispose start Waste Generation (Experiment Complete) waste_type What is the waste form? start->waste_type unused Unused/Expired Chemical - Keep in original container - Place in secondary containment waste_type->unused  Pure Chemical   liquid Contaminated Liquid - Use compatible, sealed container (e.g., HDPE) - Attach & fill out Hazardous Waste Tag waste_type->liquid Aqueous/Organic Solution solid Contaminated Solid (PPE, etc.) - Use lined, sealed container - Label as 'Hazardous Waste Debris' waste_type->solid Gloves, Tips, etc. spill Spill Cleanup Material - Use sealed, compatible container - Label as 'Hazardous Spill Debris' waste_type->spill Spill Residue storage Store in Designated Satellite Accumulation Area (SAA) (e.g., Fume Hood) unused->storage liquid->storage solid->storage spill->storage pickup Arrange for Pickup by EHS (Follow Institutional Protocol) storage->pickup

Caption: Decision workflow for proper waste stream management.

References

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]

  • OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. [Link]

  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. [Link]

  • Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan. [Link]

  • SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • s d fine-chem limited. (n.d.). piperidine hydrochloride - sds. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • ChemWhat. (n.d.). 3-Hydroxymethylpiperidin-4-ol CAS#: 682331-21-1. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling of 3-(Hydroxymethyl)piperidin-4-ol. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively. The recommendations herein are based on the known hazards of structurally similar piperidine compounds, applying a conservative approach to mitigate risk, as the toxicological properties of this specific molecule may not be fully characterized[1].

The Foundational Principle: Hazard Assessment

Piperidine and its derivatives are consistently classified with the following hazards:

  • Skin Corrosion/Irritation : Many piperidines are capable of causing severe skin burns and irritation[1][2][3]. Contact can lead to irreversible damage[4].

  • Serious Eye Damage : The risk of severe, and potentially permanent, eye damage is high with this class of compounds[1][3][5].

  • Toxicity : Piperidines can be harmful or toxic if swallowed, in contact with skin, or inhaled[2][5].

  • Respiratory Irritation : Inhalation may cause respiratory tract irritation[6][7].

Therefore, all handling procedures must assume that this compound presents these risks. Our PPE strategy is designed as the final barrier of protection, to be used in conjunction with mandatory engineering and administrative controls.

Primary Lines of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Your primary protection comes from controlling the laboratory environment.

  • Engineering Controls : All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood's constant airflow protects you from inhaling dust or vapors. An eyewash station and safety shower must be immediately accessible[6][8].

  • Administrative Controls : Access to areas where this compound is handled should be restricted. Always work in a well-ventilated area[2][6]. Never work alone. Ensure you are thoroughly familiar with the emergency procedures outlined in Section 5 before you begin.

Core Directive: Selecting Your Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Due to the high risk of severe eye damage, standard safety glasses are insufficient.

  • Minimum Requirement : Tightly fitting chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required[7][9].

  • Recommended for High-Risk Operations : When handling larger quantities (>1g) or if there is a risk of splashing, a full-face shield must be worn in addition to chemical safety goggles[9][10]. This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are appropriate choices for piperidine derivatives[2].

    • Causality : Always inspect gloves for pinholes or tears before use[9]. Because piperidines can be toxic upon skin contact, double-gloving is a highly recommended practice. This allows for the removal of the outer, contaminated glove without exposing your skin. After handling is complete, dispose of the outer gloves in the designated chemical waste container before leaving the fume hood. The inner gloves should be removed upon exiting the lab area.

    • Protocol : Never reuse disposable gloves. Contaminated gloves must be disposed of as hazardous waste[9].

  • Laboratory Coat : A flame-retardant, long-sleeved laboratory coat is required[11]. Cuffs should be snug around the wrist. This coat must remain in the laboratory to prevent cross-contamination.

  • Additional Clothing : Wear long pants and closed-toe shoes. Antistatic footwear and clothing are recommended, especially when handling larger quantities[2].

Respiratory Protection

While engineering controls (i.e., the fume hood) are the primary means of respiratory protection, emergency situations or specific large-scale operations may require a respirator.

  • Standard Operations : No respirator is needed if all work is conducted within a properly functioning chemical fume hood[12][13].

  • Emergency/Maintenance Scenarios : If a significant spill occurs outside of a fume hood or if engineering controls fail, a self-contained breathing apparatus (SCBA) is necessary[2][14][15]. All personnel who may need to use an SCBA must be properly trained and fit-tested.

Operational Plan: Step-by-Step Safety Protocols

PPE Donning and Doffing Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Hood) cluster_handling Handling Phase (Inside Hood) cluster_doffing Doffing & Disposal Sequence A Assess Hazards & Review SDS Analogs B Verify Fume Hood Certification is Current A->B C Locate Emergency Equipment (Shower/Eyewash) B->C D 1. Don Lab Coat C->D E 2. Don Inner Gloves D->E F 3. Don Safety Goggles & Face Shield E->F G 4. Don Outer Gloves F->G H Perform Chemical Manipulations G->H I 1. Dispose of Outer Gloves (In Hood Waste) H->I J 2. Exit Hood, Doff Face Shield & Goggles I->J K 3. Doff Lab Coat J->K L 4. Doff Inner Gloves (At Lab Exit) K->L M 5. Wash Hands Thoroughly L->M

Caption: PPE Donning, Handling, and Doffing Workflow.

Decontamination and Disposal
  • Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated, sealed hazardous waste container. Do not place this waste in common trash receptacles.

  • Spills : In the event of a small spill inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite[8]. Collect the material using non-sparking tools and place it in a sealed container for disposal[8]. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Chemical Waste : Dispose of unused this compound and contaminated materials through an approved waste disposal plant, following all local, state, and federal regulations[1][14].

Emergency Response: In Case of Exposure

Immediate action is critical to mitigate harm.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes[1][8][14]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][8]. Remove contact lenses if present and easy to do so[6]. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the individual to fresh air immediately[1][2][8]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting[1][2]. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[8]. Seek immediate medical attention.

Summary of Recommended Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Engineering Control Certified Chemical Fume HoodCertified Chemical Fume Hood
Eye/Face Tightly-fitting Chemical GogglesChemical Goggles AND Full-Face Shield
Hand Single pair of Nitrile/Butyl GlovesDouble-gloved with Nitrile/Butyl Gloves
Body Flame-Retardant Lab Coat, Long PantsFlame-Retardant Lab Coat, Long Pants
Footwear Closed-toe ShoesClosed-toe, chemical-resistant shoes
Respiratory None (with fume hood)Self-Contained Breathing Apparatus (SCBA) for spills/emergencies

References

  • Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, December 12). Safety Data Sheet.
  • Apollo Scientific. SAFETY DATA SHEET.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). 4 - • SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 6). 1 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. 4-(Hydroxymethyl)piperidine Safety Data Sheet.

Sources

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